5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLULSOSPSQTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351122 | |
| Record name | 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-68-2 | |
| Record name | 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Authored by: [Your Name/Department], Senior Application Scientist
Foreword: The intricate world of medicinal chemistry continually seeks novel scaffolds that can serve as the foundation for developing new therapeutic agents. Among these, the 1,2,4-triazole core is a recurring motif in a multitude of biologically active compounds. The strategic incorporati[1][2][3][4][5]on of a 2,4-dichlorophenyl group and a thiol moiety at specific positions of this heterocyclic system yields 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol, a compound with a unique chemical profile. This guide is meticulously crafted for researchers, scientists, and drug development professionals to provide a comprehensive understanding of its chemical properties, from its fundamental structure and reactivity to its potential in medicinal applications.
Structural and Physicochemical Characterization
A thorough grasp of a molecule's intrinsic properties is the bedrock upon which its potential applications are explored. This section delineates the structural features and key physicochemical parameters of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Molecular Architecture and Tautomerism
The compound, with the molecular formula C₈H₅Cl₂N₃S, possesses a central 1,2,4-triazole ring. This five-membered aromat[6]ic heterocycle is substituted with a 2,4-dichlorophenyl ring at the 5-position and a thiol (-SH) group at the 3-position. A critical aspect of its chemistry is the existence of thione-thiol tautomerism, an equilibrium between the thiol form and the thione form. This dynamic state is inf[4][7][8]luenced by the surrounding chemical environment, including solvent polarity and pH, and plays a pivotal role in its reactivity and biological interactions. The thione form is genera[9]lly considered to be the more stable tautomer in the solid state and in neutral solutions.
Caption: Thiol-Thione Tautomeric Equilibrium.
Physicochemical Profile
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 246.12 g/mol | Influences absorption, [6]distribution, metabolism, and excretion (ADME) properties. |
| XLogP3 | 2.7 | A measure of lipophilic[6]ity, which affects cell membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 2 | Contributes to interact[6]ions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding affi[6]nity to receptors and enzymes. |
| Polar Surface Area | 68.5 Ų | Affects drug transport [6]properties and oral bioavailability. |
Synthesis and Reactivity Landscape
The synthetic accessibility and the reactivity of the functional groups are key to exploring the chemical space around this scaffold for lead optimization.
Synthetic Strategy
The synthesis of 1,2,4-triazole-3-thiones is a well-established area of organic chemistry. A common and reliable met[2][10]hod involves the cyclization of thiosemicarbazide precursors.
Caption: General Synthetic Workflow.
Experimental Protocol: A Representative Synthesis
-
Acylation of Thiosemicarbazide: A solution of 2,4-dichlorobenzoyl chloride in a suitable solvent (e.g., acetone) is added dropwise to a cooled suspension of thiosemicarbazide. The reaction mixture is stirred, and the resulting acylthiosemicarbazide intermediate is isolated by filtration.
-
Causality: This step introduces the 2,4-dichlorophenyl moiety, which is crucial for the final product's structure and potential biological activity. The controlled addition and cooling are necessary to manage the exothermic nature of the acylation reaction.
-
-
Base-Catalyzed Cyclization: The acylthiosemicarbazide is then refluxed in an aqueous solution of a base, such as sodium hydroxide. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Causality: The basic medium facilitates the intramolecular nucleophilic attack of one of the nitrogen atoms of the thiosemicarbazide backbone onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.
-
-
Purification: Upon completion, the reaction mixture is cooled and acidified to precipitate the product. The crude 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol is collected, washed, and recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.
-
Self-Validation: The purity and identity of the final compound are confirmed by determining its melting point and through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals in the ¹H NMR spectrum, particularly the N-H proton of the triazole ring, are indicative of the successful cyclization.
-
Chemical Reac[10][11]tivity
The reactivity of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol is dominated by the nucleophilic character of the exocyclic sulfur atom and the nitrogen atoms of the triazole ring.
-
S-Alkylation and S-Acylation: The thiol group is readily alkylated or acylated in the presence of a base to yield a variety of thioether and thioester derivatives. This provides a convenient handle for modifying the compound's physicochemical properties.
-
Formation of Fused Heterocyclic Systems: The bifunctional nature of the molecule (possessing both nucleophilic nitrogen and sulfur centers) allows for its use as a precursor in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-b]triazoles, which are also [6][11][12]of significant medicinal interest.
-
Oxidation: The th[3]iol group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.
Medicinal Chemistry Perspective and Structure-Activity Relationship (SAR)
The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
The chemical properties [3][5]of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol make it an attractive starting point for drug discovery programs:
-
The 2,4-Dichlorophenyl Moiety: The presence of chlorine atoms on the phenyl ring can enhance lipophilicity, which may improve membrane permeability. Furthermore, these substituents can influence the electronic properties of the molecule and contribute to binding interactions with biological targets.
-
The Thiol/Thione Group: This functional group is a key pharmacophoric element. It can act as a hydrogen bond donor or acceptor and can also coordinate with metal ions in the active sites of metalloenzymes. The ability to easily derivatize the thiol group allows for the systematic exploration of the structure-activity relationship.
Conclusion
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetically accessible and chemically versatile molecule. Its rich reactivity, centered around the thiol group and the triazole nucleus, provides a robust platform for the generation of diverse chemical libraries. A comprehensive understanding of its tautomeric nature, physicochemical parameters, and chemical reactivity is essential for the rational design and development of novel therapeutic agents based on this promising scaffold. This guide serves as a foundational resource to empower further research and innovation in this exciting area of medicinal chemistry.
References
-
PubChem. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. National Center for Biotechnology Information. [Link]
-
Preprints.org. Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]
-
SciSpace. Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-. [Link]
-
Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
ResearchGate. (PDF) Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
ResearchGate. (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol | C8H5Cl2N3S | CID 691559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijsr.net [ijsr.net]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C14H9Cl2N3S | CID 742321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its IUPAC name and structure, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the known and potential biological activities of this compound and its derivatives, contextualizing its relevance in modern drug discovery with a focus on antimicrobial and anticancer applications. The information is curated to be a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.
Chemical Identity and Structural Elucidation
The precise identification and structural understanding of a compound are paramount for any scientific investigation. This section provides the definitive nomenclature and structural representation of the topic molecule.
IUPAC Name and Tautomerism
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . It is important to recognize that this molecule exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered to be the more stable tautomer in the solid state.
-
Synonyms: 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
CAS Number: 26028-68-2
-
Molecular Formula: C₈H₅Cl₂N₃S
-
Molecular Weight: 246.12 g/mol
Chemical Structure
The two-dimensional structure of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is presented below, illustrating the connectivity of the atoms.
Figure 1: 2D structure of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Synthesis Protocol: A Validated Approach
The synthesis of 1,2,4-triazole-3-thiol derivatives is a well-established area of organic chemistry. The following protocol is a robust and reproducible method for the preparation of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, adapted from general procedures for similar compounds. This method relies on the cyclization of a key thiocarbohydrazide intermediate.
Synthetic Workflow
The overall synthetic strategy involves a two-step process, starting from commercially available 2,4-dichlorobenzoic acid and thiocarbohydrazide.
Caption: Synthetic workflow for 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Reagent Preparation: In a 100 mL round-bottom flask, thoroughly mix equimolar quantities of 2,4-dichlorobenzoic acid and thiocarbohydrazide.
-
Fusion Reaction: Heat the mixture in an oil bath, gradually increasing the temperature to 160-180 °C. The mixture will melt and then resolidify. Maintain this temperature for 3-4 hours. The evolution of water vapor will be observed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid mass is then triturated with a 10% sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Isolation and Purification: Filter the solid product, wash thoroughly with water, and then recrystallize from ethanol to yield pure 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Step 2: Deamination to 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Diazotization: Dissolve the product from Step 1 in a minimal amount of cold, concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, ensuring the temperature remains below 5 °C. The formation of a diazonium salt intermediate occurs.
-
Deamination: After the addition is complete, continue stirring for 30 minutes at the same temperature. Then, slowly warm the reaction mixture to room temperature. The diazonium group is eliminated as nitrogen gas.
-
Isolation and Purification: The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to afford the final product, 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Biological Activities and Therapeutic Potential
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of the 2,4-dichlorophenyl moiety and the thiol group in the target molecule suggests a strong potential for therapeutic applications.
Antimicrobial Activity
Anticancer Potential
The 1,2,4-triazole scaffold is a component of several established anticancer drugs. Research on derivatives of 5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol has revealed promising antiproliferative activity against various cancer cell lines. While specific IC₅₀ values for the title compound are not reported, a study on novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols showed significant in vitro inhibitory activity in the micromolar range against A549, U87, and HL60 cell lines. This suggests that 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol could be a valuable lead compound for the development of new anticancer agents.
Enzyme Inhibition
The structural features of 1,2,4-triazole-3-thiols make them potential candidates for enzyme inhibition. The triazole ring can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, while the thiol group can act as a coordinating ligand for metal ions present in metalloenzymes. Various 1,2,4-triazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and various isoforms of cytochrome P450. Further investigation into the enzyme inhibitory profile of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is warranted.
Future Directions and Conclusion
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol represents a molecule of considerable interest for further investigation in the field of drug discovery. The synthetic route is straightforward, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. Based on the biological activities of related compounds, future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific MIC values against a broad panel of microbial pathogens and IC₅₀ values against various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.
-
Lead Optimization: Synthesizing and screening a library of analogues to improve potency, selectivity, and pharmacokinetic properties.
References
-
PubChem. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. Available from: [Link]
Introduction: Unveiling a Scaffold of Therapeutic Potential
An In-Depth Technical Guide to 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol stands as a molecule of significant interest within the landscape of medicinal chemistry. Its core structure, the 1,2,4-triazole ring, is a well-established pharmacophore, renowned for conferring a diverse array of biological activities to the molecules that contain it.[1][2] This guide provides a comprehensive technical overview of this specific derivative, from its fundamental identification to its synthesis and potential applications in modern drug discovery. The Chemical Abstracts Service (CAS) number for 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol is 26028-68-2 .[3]
The strategic incorporation of a 2,4-dichlorophenyl group at the 5-position of the triazole ring is a key structural feature. This substitution pattern is often employed in drug design to enhance potency and modulate pharmacokinetic properties. The presence of the thiol group at the 3-position provides a reactive handle for further chemical modifications, allowing for the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key computed properties for 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol are summarized below.
| Property | Value | Source |
| CAS Number | 26028-68-2 | [3] |
| Molecular Formula | C₈H₅Cl₂N₃S | [3] |
| Molecular Weight | 246.12 g/mol | [3] |
| IUPAC Name | 5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | [3] |
| XLogP3 | 2.7 | [3] |
Synthesis and Mechanism: Crafting the Triazole Core
The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-documented process in organic chemistry, typically involving the cyclization of a thiosemicarbazide precursor.[4][5] The general approach involves two key transformations: the formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
The causality behind this experimental choice lies in the nucleophilic character of the thiosemicarbazide and the electrophilic nature of the carboxylic acid derivative (or its activated form). The subsequent base-catalyzed cyclization is an efficient method for forming the stable five-membered triazole ring.
Caption: General synthetic workflow for 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 5-(Aryl)-4H-1,2,4-triazole-3-thiol
This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[6]
Part A: Synthesis of 1-(2,4-Dichlorobenzoyl)thiosemicarbazide
-
To a solution of 2,4-dichlorobenzoic acid hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate isothiocyanate.
-
Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold solvent, and dry to yield the 1-(2,4-dichlorobenzoyl)thiosemicarbazide intermediate.
Part B: Cyclization to 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Dissolve the 1-(2,4-dichlorobenzoyl)thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N sodium hydroxide).
-
Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH that precipitates the product.
-
Filter the solid precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
Applications in Drug Development: A Versatile Pharmacophore
The 1,2,4-triazole-3-thione scaffold is a cornerstone in the design of novel therapeutic agents due to its wide spectrum of biological activities.[2][7] The presence of the dichlorophenyl moiety can further enhance these activities.
Caption: The 1,2,4-triazole-3-thiol core and its associated biological activities.
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential in the following areas:
-
Antimicrobial Activity: This class of compounds has shown promise as antibacterial and antifungal agents.[7]
-
Anticancer Activity: Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory and Analgesic Effects: The triazole nucleus is present in several compounds with anti-inflammatory and pain-relieving properties.[6]
-
Antioxidant Properties: The thiol group can contribute to the radical scavenging abilities of these molecules, making them interesting candidates for combating oxidative stress.[8]
-
Anticonvulsant Activity: Some 1,2,4-triazole derivatives have been explored for their potential in managing seizures.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a method for evaluating the antioxidant potential of the title compound.[8]
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. The concentration should be adjusted to obtain a specific absorbance at a particular wavelength (e.g., ~517 nm).
-
Sample Preparation: Prepare a series of dilutions of the test compound (5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol) in the same solvent.
-
Reaction: In a microplate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a control with the solvent only and a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution using a spectrophotometer at the characteristic wavelength of DPPH.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol is a synthetically accessible and highly versatile heterocyclic compound. Its established CAS number (26028-68-2) provides a unique identifier for researchers. The robust synthetic methodologies, coupled with the broad spectrum of biological activities associated with its structural class, underscore its importance as a valuable scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers aiming to explore the full potential of this promising molecule in their drug discovery and development endeavors.
References
-
Matrix Fine Chemicals. 4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL | CAS 162693-41-6. [Link]
-
PubChem. 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. [Link]
-
PubChem. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
ResearchGate. (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [Link]
-
Osman, A. M., et al. Synthesis of ١,٢,٤-triazole-٣-thiol derivative. [Link]
-
National Institutes of Health. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
ACS Publications. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. [Link]
-
Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]
-
National Institutes of Health. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
ChemBK. 5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol. [Link]
-
BuyersGuideChem. 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
-
Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. [Link]
-
MolPort. Compound 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. [Link]
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
Wikipedia. 1,2,4-Triazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol | C8H5Cl2N3S | CID 691559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 5. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Molecular Weight of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
This technical guide provides a focused and in-depth examination of the molecular weight of the heterocyclic compound 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol. Intended for researchers, scientists, and professionals in drug development, this document will elucidate the determination of this fundamental chemical property, supported by authoritative data and presented in a clear, accessible format.
Introduction to 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol is a substituted triazole derivative. The triazole moiety is a five-membered heterocycle containing three nitrogen atoms, and it is a common scaffold in medicinal chemistry due to its diverse biological activities. The substitution with a 2,4-dichlorophenyl group at the 5-position and a thiol group at the 3-position imparts specific chemical properties that are of interest in various research and development contexts. Accurate knowledge of the molecular weight is a critical first step in any experimental or theoretical study of a compound, as it underpins stoichiometric calculations, solution preparation, and analytical characterization.
Molecular Identity and Properties
The definitive identification of a chemical compound is achieved through its unique identifiers and its fundamental properties. For 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, these are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | PubChem[1] |
| CAS Number | 26028-68-2 | PubChem[1] |
| Molecular Formula | C₈H₅Cl₂N₃S | PubChem[1] |
| Molecular Weight | 246.12 g/mol | PubChem[1] |
The molecular formula, C₈H₅Cl₂N₃S, provides the elemental composition of the molecule, which is the basis for the calculation of its molecular weight.[1]
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The workflow for determining the molecular weight of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol is a straightforward process rooted in its elemental composition.
Conceptual Workflow for Molecular Weight Calculation
The following diagram illustrates the logical flow from the chemical structure to the final calculated molecular weight.
Experimental Protocol: Calculation of Molecular Weight
The following protocol details the step-by-step calculation of the molecular weight of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol.
Objective: To accurately calculate the molecular weight of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol based on its molecular formula.
Materials:
-
Molecular Formula: C₈H₅Cl₂N₃S
-
Standard Atomic Weights of the constituent elements (from IUPAC).
Procedure:
-
Identify the constituent elements and the number of atoms of each element from the molecular formula (C₈H₅Cl₂N₃S).
-
Carbon (C): 8 atoms
-
Hydrogen (H): 5 atoms
-
Chlorine (Cl): 2 atoms
-
Nitrogen (N): 3 atoms
-
Sulfur (S): 1 atom
-
-
Obtain the standard atomic weight of each element.
-
Atomic weight of C ≈ 12.011 g/mol
-
Atomic weight of H ≈ 1.008 g/mol
-
Atomic weight of Cl ≈ 35.453 g/mol
-
Atomic weight of N ≈ 14.007 g/mol
-
Atomic weight of S ≈ 32.06 g/mol
-
-
Calculate the total mass for each element in the molecule by multiplying the number of atoms by the atomic weight of that element.
-
Total mass of C = 8 atoms * 12.011 g/mol = 96.088 g/mol
-
Total mass of H = 5 atoms * 1.008 g/mol = 5.040 g/mol
-
Total mass of Cl = 2 atoms * 35.453 g/mol = 70.906 g/mol
-
Total mass of N = 3 atoms * 14.007 g/mol = 42.021 g/mol
-
Total mass of S = 1 atom * 32.06 g/mol = 32.06 g/mol
-
-
Sum the total masses of all elements to determine the molecular weight of the compound.
-
Molecular Weight = 96.088 + 5.040 + 70.906 + 42.021 + 32.06 = 246.115 g/mol
-
The calculated value of 246.115 g/mol is in excellent agreement with the value of 246.12 g/mol provided by PubChem.[1]
Conclusion
The molecular weight of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol is a fundamental and precisely determined property. With a molecular formula of C₈H₅Cl₂N₃S, its calculated molecular weight is approximately 246.12 g/mol .[1] This value is essential for all quantitative applications involving this compound, from basic research to advanced drug development. The clear and systematic approach to its determination, as outlined in this guide, ensures accuracy and reproducibility in scientific endeavors.
References
-
PubChem. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. National Center for Biotechnology Information. [Link]
Sources
The 1,2,4-Triazole-3-thiol Core: A Technical Guide to its Discovery, Synthesis, and Applications
Introduction: The Enduring Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole-3-thiol moiety is a privileged heterocyclic scaffold that has garnered significant attention from the scientific community for over a century. This five-membered ring system, characterized by the presence of three nitrogen atoms and a thiol group, serves as a cornerstone in the development of a vast array of compounds with profound biological activities. Its remarkable versatility and synthetic accessibility have cemented its importance in medicinal chemistry, agrochemicals, and materials science. This in-depth technical guide provides a comprehensive journey through the discovery, historical evolution of synthetic methodologies, and the ever-expanding applications of 1,2,4-triazole-3-thiol and its derivatives, tailored for researchers, scientists, and drug development professionals.
Part 1: Discovery and Historical Milestones
The story of 1,2,4-triazole-3-thiol is intrinsically linked to the broader history of 1,2,4-triazoles. The journey began in 1885 when Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the foundational groundwork for this class of heterocyclic compounds[1][2]. Bladin's pioneering work opened the door to understanding the fundamental structure and reactivity of the 1,2,4-triazole ring.
Early efforts in the late 19th and early 20th centuries focused on establishing robust methods for the construction of the triazole ring. Two named reactions from this era remain fundamental to the synthesis of 1,2,4-triazoles:
-
The Einhorn-Brunner Reaction (1905, 1914): Initially described by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles through the condensation of imides with alkyl hydrazines[3].
-
The Pellizzari Reaction (1911): Discovered by Guido Pellizzari, this method involves the condensation of an amide with a hydrazide to form the 1,2,4-triazole ring[3][4].
While these early methods were crucial for the development of 1,2,4-triazole chemistry, the specific synthesis of the 1,2,4-triazole-3-thiol core is most directly traced to the utilization of thiosemicarbazide and its derivatives. The cyclization of 1-formyl-3-thiosemicarbazide to form 1,2,4-triazole-3(5)-thiol represents one of the earliest and most straightforward approaches to this specific scaffold[4]. This foundational reaction paved the way for the development of a multitude of synthetic strategies, driven by the burgeoning interest in the biological potential of these sulfur-containing heterocycles.
Part 2: The Thiol-Thione Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of 1,2,4-triazole-3-thiol is its existence in a tautomeric equilibrium with its thione form, 1,2,4-triazole-3-thione. This dynamic equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the triazole ring. Understanding this tautomerism is crucial for predicting the reactivity and biological interactions of these compounds. For the remainder of this guide, "1,2,4-triazole-3-thiol" will be used as the general term, with the acknowledgment of this inherent tautomeric nature.
Caption: Thiol-Thione Tautomerism of the 1,2,4-triazole-3-thiol core.
Part 3: Evolution of Synthetic Methodologies
The synthesis of the 1,2,4-triazole-3-thiol ring system has evolved significantly from the early foundational methods. Modern approaches offer greater efficiency, versatility, and access to a wider range of substituted derivatives. The primary strategies revolve around the cyclization of thiosemicarbazide-based precursors.
From Carboxylic Acid Hydrazides and Isothiocyanates
A widely employed and versatile method involves a two-step process starting from carboxylic acid hydrazides.
-
Formation of 1-Acyl-4-substituted-thiosemicarbazides: The carboxylic acid hydrazide is reacted with a suitable isothiocyanate. This reaction is typically carried out in a protic solvent like ethanol.
-
Alkaline Cyclization: The resulting acylthiosemicarbazide undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Caption: Synthesis of 1,2,4-triazole-3-thiols from carboxylic acid hydrazides.
Experimental Protocol: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Step 1: Synthesis of 1-(Isonicotinoyl)-4-phenylthiosemicarbazide.
-
To a solution of isonicotinic acid hydrazide (1.37 g, 10 mmol) in ethanol (50 mL), add phenyl isothiocyanate (1.35 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 1-(isonicotinoyl)-4-phenylthiosemicarbazide.
-
-
Step 2: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
-
Suspend the 1-(isonicotinoyl)-4-phenylthiosemicarbazide (2.72 g, 10 mmol) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
-
Direct Synthesis from Carboxylic Acids and Thiosemicarbazide
More recent advancements have focused on developing more direct and efficient one-pot or two-step syntheses that bypass the need for pre-formed hydrazides. One such method utilizes a condensing agent like polyphosphate ester (PPE) to facilitate the direct reaction between a carboxylic acid and a thiosemicarbazide derivative.
This approach involves two key steps:
-
Acylation of Thiosemicarbazide: The carboxylic acid and thiosemicarbazide are heated in the presence of PPE in a suitable solvent like chloroform.
-
Cyclodehydration: The resulting acylation product is then treated with an aqueous alkali solution to induce cyclodehydration and form the 1,2,4-triazole-3-thiol ring[5].
Caption: Direct synthesis from carboxylic acids and thiosemicarbazide.
Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol
-
Step 1: Acylation of Thiosemicarbazide.
-
In a hydrothermal reaction vessel, combine benzoic acid (1.22 g, 10 mmol), thiosemicarbazide (0.91 g, 10 mmol), and chloroform (20 mL).
-
Add polyphosphate ester (PPE) (5 g) to the mixture.
-
Seal the vessel and heat at 90 °C for 6 hours with stirring.
-
Cool the reaction mixture and evaporate the chloroform under reduced pressure.
-
-
Step 2: Cyclodehydration.
-
To the residue from Step 1, add a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture at reflux for 4 hours.
-
Cool the solution and filter.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Part 4: Applications in Drug Development and Agrochemicals
The sustained interest in 1,2,4-triazole-3-thiol derivatives stems from their remarkable and diverse biological activities. This has led to their extensive exploration in both the pharmaceutical and agricultural sectors.
Medicinal Chemistry
The 1,2,4-triazole-3-thiol scaffold is a key pharmacophore in a multitude of therapeutic areas:
-
Antifungal Agents: A significant number of clinically used antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole core. Derivatives of 1,2,4-triazole-3-thiol have also demonstrated potent antifungal activity, making them promising candidates for the development of new antifungal agents to combat the growing issue of drug resistance[6][7][8][9][10].
-
Anticancer Activity: Numerous studies have highlighted the anticancer potential of 1,2,4-triazole-3-thiol derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer[11][12][13]. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and migration.
-
Antibacterial Agents: The search for novel antibacterial agents is a global health priority. 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria[7][14].
-
Other Therapeutic Areas: The biological activity of these compounds extends to other areas, including anti-inflammatory, anticonvulsant, antiviral, and antitubercular properties[15][16].
Table 1: Biological Activities of 1,2,4-Triazole-3-thiol Derivatives
| Biological Activity | Target/Mechanism (if known) | Representative Examples |
| Antifungal | Inhibition of lanosterol 14α-demethylase | Fluconazole, Itraconazole analogues |
| Anticancer | Kinase inhibition, apoptosis induction | Hydrazone-bearing derivatives |
| Antibacterial | Inhibition of essential bacterial enzymes | Thioether and thione derivatives |
| Anti-inflammatory | COX-2 inhibition | Various substituted derivatives |
| Anticonvulsant | Modulation of ion channels | Phenyl-substituted derivatives |
Agrochemicals
The biological prowess of 1,2,4-triazole-3-thiol derivatives is also harnessed in the agricultural industry.
-
Fungicides: Similar to their application in medicine, these compounds are effective in controlling a wide range of fungal plant pathogens, thereby protecting crops and improving yields[17][18].
-
Herbicides and Pesticides: Certain derivatives have been developed as herbicides to control unwanted plant growth and as pesticides to protect crops from insect damage[17][19]. Their targeted mode of action can offer advantages in terms of selectivity and environmental safety.
Conclusion
From its historical roots in the late 19th century to its current status as a cornerstone of modern medicinal and agricultural chemistry, the 1,2,4-triazole-3-thiol scaffold has demonstrated enduring value. The evolution of its synthetic methodologies has provided researchers with a powerful toolkit to create a vast chemical space of derivatives with diverse and potent biological activities. As the challenges of drug resistance and the need for more effective and safer therapeutic and agricultural agents continue to grow, the 1,2,4-triazole-3-thiol core is poised to remain a fertile ground for discovery and innovation for years to come.
References
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
- A Historical Overview of 1,2,4-Triazole Chemistry: A Technical Guide for Researchers. (2025). BenchChem.
- The 1,2,4-Triazole Core: A Historical and Technical Guide to its Discovery and Applic
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- A Comprehensive review on 1, 2,4 Triazole. (2021).
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). Journal of Advanced Pharmaceutical Technology & Research, 4(3), 155.
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar. (2022). Retrieved January 15, 2026, from [Link]
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 207, 112804.
-
1,2,4-Triazole - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020, December 2). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). * Zaporozhye Medical Journal*, 26(3), 393-399.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7). RSC Medicinal Chemistry.
- Antifungal activity of 5-substituted-4-amino-1,2,4-triazole-3-thioesters. (2007). Bioorganic & Medicinal Chemistry, 15(2), 707-711.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). Molecules, 30(22), 4422.
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][11] triazole-3-thiol derivatives and Antifungal activity. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 245-251.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules, 26(11), 3127.
- STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. (1971). Kimika, 23(4), 323-333.
- Synthetic access to thiols: A review. (2024). Journal of Chemical Sciences, 136(2), 67.
- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021, September 30). Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614.
-
Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives | Request PDF. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]
- Chemistry of 1, 2, 4-Triazole: A Review Article. (2016, March). International Journal of Science and Research (IJSR), 5(3), 1411-1420.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021, September 1). Molecules, 26(18), 5438.
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025, August 8). ResearchGate. Retrieved January 15, 2026, from [Link]
- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2019). Research Journal of Pharmacy and Technology, 12(10), 5031-5035.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). Frontiers in Chemistry, 10, 982278.
- STRESS-PROTECTIVE PROPERTIES OF THE 1,2,4- TRIAZOLE-3-THIOL DERIVATIVES COMPOUND UNDER ACUTE STRESS CONDITIONS OF LAYING HENS. (2023). The Scientific and Technical Bulletin of Livestock farming institute of NAAS, (130), 106-114.
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 337-341.
-
Accessing and Utilizing Thiols in Organic Chemistry. (2025, October 25). ChemRxiv. Retrieved January 15, 2026, from [Link]
- synthesis of 1,2,4 triazole compounds. (2018). International Journal of Scientific Research in Engineering and Management, 2(5).
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022, March 3).
-
Thiol synthesis methods: a review | Request PDF. (2025, November 7). ResearchGate. Retrieved January 15, 2026, from [Link]
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). Organic & Biomolecular Chemistry, 21(18), 3767-3793.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. chemimpex.com [chemimpex.com]
- 19. researchgate.net [researchgate.net]
The Pharmacological Potential of Dichlorophenyl Triazole Derivatives: A Technical Guide for Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for diverse molecular interactions.[1] When functionalized with a dichlorophenyl moiety, this scaffold gives rise to a class of compounds with a broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of dichlorophenyl triazole derivatives, offering critical insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Synthesis Strategies
The synthesis of dichlorophenyl triazole derivatives is adaptable, allowing for the generation of diverse chemical libraries. A common and effective strategy involves the cyclization of key intermediates, such as thiosemicarbazides.[2]
Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols[2]
This protocol outlines a general method for synthesizing the triazole core, which can be further modified.
-
Preparation of Substituted Thiosemicarbazides:
-
Equimolar amounts of a substituted isothiocyanate and a hydrazide are refluxed in a suitable solvent (e.g., ethanol) for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazide is filtered, washed with cold ethanol, and dried.
-
-
Base-Catalyzed Intramolecular Dehydrative Cyclization:
-
The synthesized thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 8% sodium hydroxide).
-
The mixture is refluxed for 4-6 hours.
-
The solution is then cooled and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the 4,5-disubstituted-1,2,4-triazole-3-thiol.
-
The crude product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure compound.
-
Antifungal Activity: Targeting Ergosterol Biosynthesis
Dichlorophenyl triazole derivatives have demonstrated significant promise as antifungal agents, often exhibiting efficacy superior to established drugs like fluconazole.[3][4]
Mechanism of Action: Inhibition of CYP51
The primary antifungal mechanism of azoles, including dichlorophenyl triazole derivatives, is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51 or Erg11p).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By binding to the heme iron atom in the active site of CYP51, these triazole derivatives prevent the demethylation of lanosterol, a precursor to ergosterol.[4] This disruption leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, altering its fluidity and permeability and ultimately inhibiting fungal growth.[5]
Caption: Inhibition of CYP51 by dichlorophenyl triazole derivatives.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without test compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
| Compound ID | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| Compound 5a | 0.0313 | > 64 | [3] |
| Compound 21b | 0.063–0.5 | Not Tested | [3] |
| Compound 6m | Not Tested | 0.25 | [6] |
| Fluconazole | 0.25 - 1 | > 64 | [5][6] |
| Voriconazole | ≤0.125 | 0.25 | [3] |
Table 1: Comparative antifungal activity of selected dichlorophenyl triazole derivatives.
Structure-Activity Relationship (SAR) Insights
-
The presence of a 2,4-dichlorophenyl group is often associated with potent antifungal activity.[3]
-
Modifications to the side chain attached to the triazole ring can significantly influence the antifungal spectrum and potency. For instance, the introduction of a piperazine moiety has been shown to enhance activity.[5]
-
SAR studies have revealed that derivatives with electron-withdrawing groups like -NO2 and -CF3 at specific positions can exhibit enhanced antifungal effects.[3]
Antibacterial Activity: A Promising Frontier
Dichlorophenyl triazole derivatives have also emerged as potential antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.[7][8]
Proposed Mechanisms of Action
While not as definitively established as their antifungal mechanism, the antibacterial action of these compounds may involve:
-
Disruption of Cell Wall Synthesis: Similar to some existing antibiotics, these derivatives might interfere with the enzymatic processes responsible for building and maintaining the bacterial cell wall.
-
Enzyme Inhibition: They could target essential bacterial enzymes involved in metabolic pathways or DNA replication.
-
Alteration of Cell Membrane Permeability: The lipophilic nature of the dichlorophenyl group may facilitate interaction with the bacterial cell membrane, leading to increased permeability and cell death.[9]
In Vitro Antibacterial Screening
The antibacterial efficacy is commonly assessed using the agar well diffusion method and by determining the MIC.
Experimental Protocol: Agar Well Diffusion Assay[2]
-
Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A specific volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., streptomycin) and the solvent are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.
| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |
| Compound 5k | Not specified | Not specified | [7] |
| Compound X7 | Not Tested | Not Tested | [9] |
| Streptomycin | 2-15 | 4-30 | [10] |
Table 2: Antibacterial activity of selected dichlorophenyl triazole derivatives. (Note: Specific MIC values for dichlorophenyl derivatives against these strains were not consistently available in the initial search, highlighting an area for further investigation).
Anticancer Potential: Targeting Cell Proliferation
Recent research has illuminated the anticancer properties of dichlorophenyl triazole derivatives against various cancer cell lines.[11][12][13]
Mechanisms of Anticancer Action
The antiproliferative effects of these compounds are often multifactorial and can involve the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Key molecular targets and resulting cellular effects of anticancer dichlorophenyl triazole derivatives.
-
EGFR and BRAF Inhibition: Some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, two key proteins in signaling pathways that are often hyperactivated in cancer, leading to uncontrolled cell growth.[12]
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[12][14]
In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay[12]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dichlorophenyl triazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | MCF-7 (IC50 µM) | HeLa (IC50 µM) | A549 (IC50 µM) | Reference |
| Compound 8c | >50 | >50 | >50 | [12] |
| Compound 8d | >50 | >50 | >50 | [12] |
| Compound 10b | >50 | >50 | >50 | [12] |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | (Typical values) |
Table 3: Anticancer activity of selected 1,2,4-triazole derivatives. (Note: The specific dichlorophenyl derivatives from the provided search results did not consistently show high potency in the cited study, indicating that the anticancer activity is highly structure-dependent).
Enzyme Inhibition: Avenues in Neurodegenerative Diseases
Beyond antimicrobial and anticancer applications, dichlorophenyl triazole derivatives have been investigated as inhibitors of enzymes relevant to neurodegenerative disorders, such as cholinesterases (AChE and BChE) and monoamine oxidases (MAO).[15][16][17]
-
Cholinesterase Inhibition: Inhibition of AChE and BChE can increase the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for Alzheimer's disease.
-
MAO Inhibition: MAO-A and MAO-B are enzymes that metabolize neurotransmitters like dopamine and serotonin. Their inhibition can be beneficial in the treatment of Parkinson's disease and depression.[18]
The inhibitory potential of these compounds is evaluated using standard enzymatic assays, with results often reported as IC50 values. Molecular docking studies are also crucial to understand the binding interactions within the active sites of these enzymes.[15]
Conclusion and Future Directions
Dichlorophenyl triazole derivatives represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as antifungal, antibacterial, and anticancer agents, coupled with their potential as enzyme inhibitors, underscores their therapeutic potential. The synthetic accessibility of this class of compounds allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacological properties.
Future research should focus on:
-
Elucidation of Novel Mechanisms: Investigating novel molecular targets to overcome drug resistance.
-
Pharmacokinetic and Toxicological Profiling: Conducting in vivo studies to assess the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds.
-
Synergistic Combination Therapies: Exploring the potential of these derivatives in combination with existing drugs to enhance therapeutic outcomes.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of the next generation of dichlorophenyl triazole-based therapeutics.
References
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.).
-
Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[3][9][19]triazolo[3,4-b][3][7][19]thiadiazole derivatives - PubMed. (2024). Retrieved from
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.).
- (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (2022).
-
Design, synthesis, antimicrobial activity, and mechanism of novel 3‐(2,4‐dichlorophenyl)‐[3][9][19]triazolo[3,4‐b][3][7][19]thiadiazole derivatives | Request PDF - ResearchGate. (2024). Retrieved from
- Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities - Der Pharma Chemica. (n.d.).
- Buy 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl] - EvitaChem. (n.d.).
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.).
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014).
- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed. (n.d.).
- Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.).
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
- 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (n.d.).
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - MDPI. (n.d.).
- Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles | Request PDF - ResearchGate. (2025).
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. (n.d.).
- Biological Potentials of Biological Active Triazole Derivatives: A Short Review - Longdom Publishing. (2016).
- Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico - ResearchGate. (n.d.).
- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.).
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (n.d.).
- Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed. (2020).
- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022).
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. (n.d.).
- Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science. (n.d.).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.).
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023).
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. (n.d.).
- Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - MDPI. (n.d.).
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024).
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022).
- (PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents - ResearchGate. (n.d.).
- Recent Researches in Triazole Compounds as Medicinal Drugs - ResearchGate. (2025).
- Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. (n.d.).
- New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies - PubMed. (2012).
- A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed. (1996).
- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.).
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. (n.d.).
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (2022).
- Triazole Compounds: Recent Advances in Medicinal Research. (2022).
- Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
Abstract
This document provides a comprehensive guide for the synthesis of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Derivatives of 1,2,4-triazole are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol details a reliable synthetic route, outlines the underlying chemical principles, and emphasizes the necessary safety and handling procedures for researchers and professionals in the field.
Introduction and Scientific Background
The 1,2,4-triazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs.[2] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position often imparts significant biological activity. The target molecule, 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 26028-68-2), serves as a crucial intermediate for the synthesis of more complex derivatives.[4]
The synthetic strategy described herein proceeds through the formation of a key intermediate, 1-(2,4-dichlorobenzoyl)thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. This method is a well-established pathway for creating 5-substituted-4H-1,2,4-triazole-3-thiones.[3][5] Understanding the tautomeric nature of the final product is critical; it exists in equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state.
Safety and Hazard Information
Mandatory Prerequisite: All synthesis steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is required at all times.
Hazard Assessment: The reagents used in this synthesis possess specific hazards that must be managed through careful handling and engineering controls.
| Reagent | Key Hazards | Handling Precautions |
| 2,4-Dichlorobenzoyl chloride | Corrosive, causes severe skin burns and eye damage, lachrymator. Reacts violently with water. | Handle in a fume hood. Avoid moisture. Use non-reactive gloves (e.g., nitrile). |
| Potassium thiocyanate | Harmful if swallowed or in contact with skin. Releases toxic gas upon contact with acids. | Avoid generating dust. Do not mix with strong acids. |
| Hydrazine hydrate | Toxic, suspected carcinogen, corrosive. Flammable. | Use only in a fume hood with extreme caution. Avoid heat and ignition sources. |
| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Handle with care to avoid dust or splashes. Prepare solutions by slowly adding NaOH to water. |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood. Add acid to water, never the reverse. |
| Final Product | May cause skin, eye, and respiratory irritation. Very toxic to aquatic life. | Avoid generating dust. Prevent release into the environment.[6][7] |
An eyewash station and safety shower must be readily accessible.[8] All waste must be disposed of according to institutional and local environmental regulations.[7]
Synthetic Pathway Overview
The synthesis is a three-step process starting from 2,4-dichlorobenzoyl chloride. The workflow is designed to ensure efficient conversion and purification of intermediates, culminating in the target triazole.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocol
Reagents and Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 2,4-Dichlorobenzoyl chloride | 89-75-8 | 209.46 | ≥98% |
| Potassium thiocyanate (KSCN) | 333-20-0 | 97.18 | ≥99% |
| Acetone | 67-64-1 | 58.08 | Anhydrous |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 | 80% solution |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) |
| Ethanol | 64-17-5 | 46.07 | 95% |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 1-(2,4-Dichlorobenzoyl)thiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (9.7 g, 0.1 mol) in 100 mL of anhydrous acetone.
-
Addition of Acyl Chloride: Slowly add 2,4-dichlorobenzoyl chloride (20.95 g, 0.1 mol) to the stirring solution. The formation of 2,4-dichlorobenzoyl isothiocyanate in situ will be observed.
-
Reflux: Heat the mixture to reflux and maintain for 4-5 hours. The reaction progress can be monitored by TLC.
-
Causality: Refluxing in acetone provides the necessary thermal energy for the nucleophilic substitution reaction where the thiocyanate ion displaces the chloride from the acyl chloride, while the precipitated KCl drives the reaction forward.
-
-
Formation of Thiosemicarbazide: After cooling the mixture to room temperature, slowly add a solution of hydrazine hydrate (80%, 6.25 mL, 0.1 mol) dropwise while stirring. An exothermic reaction will occur, and a precipitate will form.
-
Isolation: Continue stirring for 30 minutes. Pour the reaction mixture into 500 mL of cold water. Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum. This yields the intermediate, 1-(2,4-dichlorobenzoyl)thiosemicarbazide.
Step 2: Cyclization to 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Place the dried 1-(2,4-dichlorobenzoyl)thiosemicarbazide (assume ~0.09 mol from the previous step) in a 500 mL flask. Add 200 mL of a 10% aqueous sodium hydroxide solution (20 g NaOH in 180 mL water).
-
Reflux: Heat the mixture to reflux with stirring for 6-8 hours. During this time, the solid will dissolve as the cyclization proceeds.
-
Mechanism: The strong base (NaOH) facilitates the deprotonation of the amide and thioamide nitrogens, promoting an intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to form the triazole ring.
-
Caption: Simplified mechanism of base-catalyzed cyclization.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution to pH 5-6 by the slow, dropwise addition of concentrated hydrochloric acid. A voluminous white precipitate will form.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid extensively with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Dry the final product in a vacuum oven at 60-70°C.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point consistent with literature values. |
| FTIR | Presence of N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), and characteristic C=S (thione) bands. |
| ¹H NMR | Aromatic protons in the dichlorophenyl region, and broad signals for the N-H and S-H protons.[4] |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the C=S carbon of the triazole ring.[4] |
| Elemental Analysis | Calculated values for C, H, N, and S should match experimental findings. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. By adhering to the detailed procedural steps and safety guidelines, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and materials science. The rationale behind key steps has been provided to give users a deeper understanding of the chemical transformation.
References
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio... (2023). Preprints.org. Retrieved from [Link]
-
5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol | C8H5Cl2N3S | CID 691559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol as a Novel Antimicrobial Agent
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Compounds featuring the 1,2,4-triazole ring system have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6] The inclusion of a thiol group and a dichlorophenyl moiety can further enhance the biological activity of the triazole scaffold.[2][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol as a potential antimicrobial agent. These notes and protocols are designed to provide a robust framework for the initial in vitro evaluation of this compound.
Compound Profile
| Compound Name | IUPAC Name | Molecular Formula | Structure |
| 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol | 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | C₈H₅Cl₂N₃S | ![]() |
Note: A representative image would be placed here.
Proposed Mechanism of Action: A Hypothesis
While the precise mechanism of action for 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol requires empirical validation, the known activities of related triazole-thiol compounds allow for a scientifically grounded hypothesis. The antimicrobial effects of many azole compounds, particularly antifungals like fluconazole, involve the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[4] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to cell death.
The thiol group in the target compound may also play a crucial role. Thiol-containing compounds are known to interact with various biological macromolecules through the formation of disulfide bonds or by chelating metal ions essential for enzymatic activity. It is plausible that 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol could exert its antimicrobial effect by targeting key microbial enzymes, disrupting cellular respiration, or interfering with nutrient uptake.
Caption: Proposed mechanism of action for the antimicrobial agent.
In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its efficacy against a panel of clinically relevant microorganisms.[8][9] The two most common and standardized methods for this are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment of susceptibility.[8][10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]
Causality Behind Experimental Choices: This method is chosen for its quantitative results (the MIC value), which are crucial for comparing the potency of different compounds and for guiding further studies.[12] The use of 96-well plates allows for the simultaneous testing of multiple concentrations and strains, making it a relatively high-throughput method.[14][15]
Materials:
-
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
-
Sterile 96-well microtiter plates[12]
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Preparation of the Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent's potential for antimicrobial activity should be assessed and controlled for.
-
-
Preparation of the Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[15]
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).[12]
-
-
Inoculation:
-
Add the diluted inoculum to each well (except the sterility control wells) to bring the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[14]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[12] This can be assessed visually or with a microplate reader.
-
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[10][11][16]
Causality Behind Experimental Choices: This method is a simple, cost-effective, and widely used preliminary screening tool.[17] It provides a visual confirmation of antimicrobial activity (the zone of inhibition) and can help in selecting promising compounds for further quantitative testing.[18]
Materials:
-
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
-
Sterile paper disks (6 mm diameter)[18]
-
Mueller-Hinton Agar (MHA) plates[18]
-
Test bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard[18]
-
Sterile cotton swabs[18]
-
Sterile forceps
-
Incubator
Step-by-Step Methodology:
-
Preparation of Compound-Impregnated Disks:
-
Prepare a solution of the compound at a known concentration in a suitable volatile solvent.
-
Apply a precise volume of this solution onto sterile paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland turbidity standard.[10]
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[16]
-
-
Application of Disks:
-
Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.[16] Gently press each disk to ensure complete contact with the agar.
-
A disk impregnated with the solvent alone should be used as a negative control. Standard antibiotic disks can be used as positive controls.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[19]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19]
-
The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Cytotoxicity Assessment: A Critical Step in Drug Development
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[20][21][22] Therefore, cytotoxicity testing is a crucial step in the preclinical evaluation of any new compound.[23][24]
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[23]
Causality Behind Experimental Choices: The MTT assay is selected for its simplicity, reliability, and suitability for high-throughput screening.[23] It provides a quantitative measure of cytotoxicity (the IC₅₀ value), which is essential for determining the therapeutic index of the compound.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
-
Solubilization:
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Bridging In Vitro and In Vivo Studies
While in vitro assays are essential for initial screening, they do not fully replicate the complex environment of a living organism.[25] Therefore, promising results from in vitro studies should be followed by in vivo efficacy testing in appropriate animal models.[26][27][28] The selection of an in vivo model will depend on the target pathogen and the type of infection being studied.[29]
Caption: Simplified workflow from in vitro testing to clinical approval.
Conclusion and Future Directions
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol represents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this document provide a standardized framework for its initial evaluation. Further studies should focus on elucidating its precise mechanism of action, expanding the panel of tested microorganisms to include resistant strains, and conducting in vivo efficacy and safety studies. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could also lead to the identification of derivatives with improved potency and a better safety profile.[7]
References
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents . (2023). Methods in Molecular Biology. [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods . (2016). Journal of Controlled Release. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . (2009). American Society for Microbiology. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents . (2023). Methods in Molecular Biology. [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods . (n.d.). ScienceDirect. [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents . (n.d.). JoVE. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review . (2016). Journal of Pharmaceutical Analysis. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials . (n.d.). UKHSA Research Portal. [Link]
-
In Vitro Susceptibility vs. In Vivo Efficacy of Various Antimicrobial Agents . (n.d.). The Journal of Infectious Diseases. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test . (n.d.). Creative Biolabs. [Link]
-
Broth Microdilution . (n.d.). MI - Microbiology. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . (2024). Hardy Diagnostics. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline . (n.d.). NCBI Bookshelf. [Link]
-
Determination of antimicrobial resistance by disk diffusion . (2022). FWD AMR-RefLabCap. [Link]
-
Broth microdilution . (n.d.). Wikipedia. [Link]
-
MIC Determination By Microtitre Broth Dilution Method . (n.d.). Hancock Lab. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in . (2024). AKJournals. [Link]
-
In vivo methods for testing topical antimicrobial agents . (2015). ResearchGate. [Link]
-
Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists . (n.d.). RSC Publishing. [Link]
-
Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host . (2022). NIH. [Link]
-
In Vitro Antimicrobials . (n.d.). Pharmacology Discovery Services. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents . (n.d.). NIH. [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources . (n.d.). Bentham Science. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview . (2022). YouTube. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one . (2023). Preprints.org. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review . (2024). Pharmacia. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives . (n.d.). PMC. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids . (n.d.). Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . (n.d.). NIH. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class . (n.d.). MDPI. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents . (n.d.). PMC - NIH. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives . (n.d.). KTU AVES. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review . (n.d.). MDPI. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs . (n.d.). NIH. [Link]
-
Advances in triazole antimicrobial agents . (2025). ResearchGate. [Link]
-
synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives . (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . (n.d.). MDPI. [Link]
-
Synthesis of novel 4H-1,2,4-triazole-3-thiol derivatives with 2-(2,6-dichlorophenylamino)benzyl fragment in molecules and their anti-inflammatory activity . (2016). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives . (2024). ResearchGate. [Link]
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. v3.pjsir.org [v3.pjsir.org]
- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. asm.org [asm.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. akjournals.com [akjournals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. youtube.com [youtube.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in Cancer Cell Line Studies
Prepared for: Researchers, scientists, and drug development professionals.
I. Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Within this class, 1,2,4-triazole-3-thiol derivatives have garnered significant attention for their potent anticancer properties.[2][3] These compounds are characterized by their ability to interact with various biological targets, including enzymes and receptors, which is attributed to their unique electronic and structural features such as dipole character, hydrogen bonding capacity, and structural rigidity.[2]
While extensive research has been conducted on various substituted 1,2,4-triazole-3-thiols, this document focuses on the prospective application of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in cancer cell line studies. Although specific data on this particular derivative is emerging, the wealth of information on structurally related compounds allows for the formulation of robust experimental strategies and hypotheses regarding its mechanism of action. It is postulated that, like other triazole derivatives, 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol may exert its anticancer effects through mechanisms such as the inhibition of the p53-MDM2 interaction or the modulation of key cellular kinases.[2][4]
These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxic and apoptotic potential of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol against various cancer cell lines. The protocols herein are established, validated, and designed to yield reproducible and insightful data.
II. Postulated Mechanism of Action: Inhibition of the p53-MDM2 Interaction
A promising therapeutic strategy in oncology is the reactivation of the tumor suppressor protein p53.[5] In many cancers with wild-type p53, its function is abrogated by the negative regulator MDM2, which binds to p53 and promotes its degradation.[6] Small molecules that inhibit the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[5][7]
Several studies have identified 1,2,4-triazole derivatives as potential inhibitors of the p53-MDM2 interaction.[4] It is hypothesized that 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol could act as an α-helix mimetic, disrupting the binding of p53 to MDM2.[8] The dichlorophenyl moiety may play a crucial role in binding to a deep hydrophobic cavity on the MDM2 protein.[6]
Caption: Postulated mechanism of p53-MDM2 inhibition.
III. Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for characterizing the anticancer activity of a novel compound. The following workflow is recommended for the in vitro evaluation of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol.
Caption: General workflow for in vitro cytotoxicity evaluation.
IV. Detailed Experimental Protocols
A. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Materials:
-
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in complete medium. The final DMSO concentration should not exceed 0.5%.[11] Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[10] Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[13]
Materials:
-
Commercial LDH Cytotoxicity Assay Kit
-
Treated cell culture supernatants from the primary cytotoxicity assay
-
96-well microplates
Protocol:
-
Prepare Cells and Treat: Prepare and treat cells with 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol as described in the MTT assay protocol (Steps 1-3).
-
Controls: Set up the following controls in triplicate:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Background control (medium only)[11]
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[14] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11] Add 50 µL of the stop solution provided in the kit to each well.[14] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.
C. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 400-600 x g for 5 minutes.[17]
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[18]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Differentiate cell populations based on their fluorescence profiles:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[18]
-
V. Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in Human Cancer Cell Lines
| Cancer Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 (Breast) | Experimental Value |
| A549 (Lung) | Experimental Value |
| HCT-116 (Colon) | Experimental Value |
| Panc-1 (Pancreatic) | Experimental Value |
Table 2: Apoptosis Induction by 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol (at IC₅₀) after 48h Treatment
| Cancer Cell Line | % Early Apoptotic Cells | % Late Apoptotic Cells |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HCT-116 | Experimental Value | Experimental Value |
| Panc-1 | Experimental Value | Experimental Value |
VI. References
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/apoptosis/apoptosis-assays/annexin-v-staining-protocol.html]
-
Annexin V staining assay protocol for apoptosis - Abcam. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-staining-detection-protocol]
-
Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41 - Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assay-protocols-for-anticancer-agent-41]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [URL: https://typeset.io/papers/protocol-for-apoptosis-assay-by-flow-cytometry-using-annexin-2l9z1jxw]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4844243/]
-
Inhibition of the MDM2/p53 Interaction Design, Synthesis and Evaluation of MDM2 Inhibitors. [URL: https://www.diva-portal.org/smash/get/diva2:786377/FULLTEXT01.pdf]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415414/]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [URL: https://www.creative-diagnostics.com/mtt-assay-protocol.htm]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-protocol-guide/annexin-v-pi-staining-guide]
-
Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40986276/]
-
Full article: Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2018.1438914]
-
MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.biocompare.com/protocols/257/mtt-assay-protocol-for-cell-viability-and-proliferation/]
-
8-Triazolylpurines: Towards Fluorescent Inhibitors of the MDM2/p53 Interaction. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0125583]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Effect-of-1%2C2%2C4-Triazole-3-thiol-Derivatives-a-Klimavi%C4%8Dien%C4%97-Mickevi%C4%8Dius/7346e91986477e3831206f3605333f2081d36d2c]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). [URL: https://www.researchgate.net/publication/381395982_Anticancer_properties_of_124-triazole_derivatives_literature_review]
-
MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
-
LDH Cytotoxicity Assay - Creative Bioarray. [URL: https://www.creative-bioarray.com/support/ldh-cytotoxicity-assay.htm]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
-
Targeting p53–MDM2 pathway with novel triazole–oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/40986276_Targeting_p53-MDM2_pathway_with_novel_triazole-oxazole_hybrids_a_fragment-based_drug_discovery_approach_for_next-generation_cancer_therapies]
-
MTT Cell Assay Protocol. [URL: http://txch.org/doctors/dr-terzah-horton/wp-content/uploads/2012/03/MTT-protocol.pdf]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [URL: https://www.researchgate.net/publication/362627993_Recent_Development_of_124-triazole-containing_Compounds_as_Anticancer_Agents]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218089/]
-
LDH Cytotoxicity Assay Kit - Cayman Chemical. [URL: https://www.caymanchem.com/product/601170/ldh-cytotoxicity-assay-kit]
-
Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDG%2Fmanuals%2FMAN0011316_Pierce_LDH_Cytotoxicity_Assay_Kit_UG.pdf]
-
Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403102/]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent - ResearchGate. [URL: https://www.researchgate.net/publication/349942704_Design_synthesis_and_biological_evaluation_of_novel_5-4-chlorophenyl-4-phenyl-4H-124-triazole-3-thiols_as_an_anticancer_agent]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol - ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-reaction-mechanism-for-construction-of-4H-124-triazole-3-thiol_fig-fig2_359858349]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8370932/]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5520108/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
Application Notes and Protocols for 1,2,4-Triazole-3-thiol Compounds: Mechanisms of Action and Investigative Methods
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The incorporation of a thiol group at the 3-position gives rise to the 1,2,4-triazole-3-thiol class of compounds, which exhibit a remarkable breadth of biological activities. These compounds have garnered significant attention for their potential as antifungal, anticancer, antibacterial, and enzyme-inhibiting agents.[1][2] Their therapeutic efficacy often stems from the ability of the triazole ring and the thiol group to interact with biological macromolecules, particularly the active sites of enzymes. This document provides an in-depth exploration of the primary mechanisms of action of 1,2,4-triazole-3-thiol derivatives and offers detailed protocols for their investigation.
I. Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)
A cornerstone of the antifungal action of many triazole-based compounds is the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[5]
Mechanism of Action
1,2,4-triazole-3-thiol derivatives, like other azole antifungals, act as potent inhibitors of CYP51, a cytochrome P450 enzyme.[6][7] The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking the demethylation step in ergosterol synthesis.[5][7] The accumulation of toxic sterol precursors further contributes to the disruption of the fungal cell membrane.[8]
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by 1,2,4-triazole-3-thiol compounds.
Caption: Ergosterol biosynthesis pathway and CYP51 inhibition.
Protocol 1: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of 1,2,4-triazole-3-thiol compounds against CYP51. The assay is based on the reconstitution of the enzymatic activity with purified CYP51 and its redox partner, cytochrome P450 reductase.[9]
Materials:
-
Purified recombinant fungal CYP51
-
Purified cytochrome P450 reductase
-
Radiolabeled lanosterol (e.g., [³H]lanosterol)
-
NADPH
-
Test compounds (1,2,4-triazole-3-thiol derivatives) dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Ethyl acetate
-
Methanol
-
HPLC system with a reverse-phase column and a radiodetector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, CYP51 (e.g., 1 µM), and cytochrome P450 reductase (e.g., 2 µM).
-
Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known CYP51 inhibitor like fluconazole).
-
Substrate Addition: Add radiolabeled lanosterol (e.g., 50 µM) to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding NADPH (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate to extract the sterols. Vortex and centrifuge to separate the phases.
-
Analysis: Transfer the organic phase to a new tube, evaporate to dryness, and redissolve the residue in methanol. Analyze the products by HPLC with a radiodetector to quantify the conversion of lanosterol to the demethylated product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
II. Anticancer Activity: Targeting Cellular Kinases
The 1,2,4-triazole scaffold is present in several approved anticancer drugs, and its derivatives, including the 3-thiol compounds, have shown promising antiproliferative activities against various cancer cell lines.[10][11][12] One of the key mechanisms underlying this activity is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival.[10]
Mechanism of Action
1,2,4-triazole-3-thiol derivatives can act as small molecule kinase inhibitors.[10] They can compete with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer progression. Some studies suggest that these compounds may inhibit kinases involved in pathways like the Hippo signaling pathway.[10]
Signaling Pathway: The Hippo Pathway
The Hippo pathway is a critical regulator of organ size and cell proliferation. Its dysregulation is implicated in various cancers. The diagram below provides a simplified overview of the Hippo signaling pathway.
Caption: Simplified Hippo signaling pathway.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is widely employed to screen for the cytotoxic effects of potential anticancer compounds.[5][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,2,4-triazole-3-thiol test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with 100 µL of medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value of the test compound.
III. Antibacterial Activity: Inhibition of Metallo-β-Lactamases (MBLs)
The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that can inactivate a broad range of β-lactam antibiotics, including carbapenems.[15] 1,2,4-triazole-3-thiol derivatives have emerged as promising inhibitors of MBLs.[15][16]
Mechanism of Action
The thiol group of these compounds is crucial for their inhibitory activity. It acts as a zinc-coordinating group, binding to the zinc ions in the active site of MBLs.[15][17] This interaction disrupts the catalytic mechanism of the enzyme, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.
Protocol 3: Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol uses the chromogenic cephalosporin nitrocefin to measure the activity of MBLs and assess the inhibitory potential of 1,2,4-triazole-3-thiol compounds.[16][18][19]
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Nitrocefin
-
Assay buffer (e.g., HEPES or MOPS, pH 7.0-7.5, supplemented with Zn²⁺)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO and dilute it to the working concentration (e.g., 100 µM) in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known MBL inhibitor like EDTA).
-
Enzyme Addition: Add the purified MBL enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the nitrocefin solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[18]
-
Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.
IV. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[19][20] Several 1,2,4-triazole derivatives have shown potent tyrosinase inhibitory activity.[20][21]
Mechanism of Action
The mechanism of tyrosinase inhibition by 1,2,4-triazole-3-thiol compounds can involve chelation of the copper ions in the enzyme's active site, which are essential for its catalytic activity. The specific interactions can vary depending on the substituents on the triazole ring.[20]
Protocol 4: Mushroom Tyrosinase Inhibition Assay
This is a common in vitro assay to screen for tyrosinase inhibitors using commercially available mushroom tyrosinase.[22][23][24]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution. Include a vehicle control (DMSO) and kojic acid as a positive control.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the L-DOPA solution to each well.
-
Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
V. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their overexpression is linked to several diseases, including certain types of cancer.[25][26] 1,2,4-triazole derivatives have been investigated as inhibitors of various CA isoforms.[23][25][27]
Mechanism of Action
The inhibitory mechanism of 1,2,4-triazole-3-thiol compounds against carbonic anhydrase typically involves the coordination of the thiol group to the zinc ion in the enzyme's active site. This binding prevents the access of the natural substrate, carbon dioxide, thus inhibiting the enzyme's catalytic activity.[25]
Protocol 5: Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.[15][20][21]
Materials:
-
Carbonic anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds dissolved in DMSO
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Plate Setup: In a 96-well plate, add Tris-HCl buffer and the test compound at various concentrations. Include a vehicle control (DMSO) and acetazolamide as a positive control.
-
Enzyme Addition: Add the CA enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time. The hydrolysis of p-NPA produces the yellow-colored p-nitrophenol.[15]
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.
General Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.
Caption: General workflow for enzyme inhibition studies.
Quantitative Data Summary
The following table provides a template for summarizing the results from the enzyme inhibition assays.
| Compound ID | Target Enzyme | IC₅₀ (µM) | % Inhibition at [X] µM |
| TZT-001 | CYP51 | 1.5 ± 0.2 | 95 ± 3 at 10 µM |
| TZT-002 | NDM-1 | 5.8 ± 0.7 | 88 ± 5 at 20 µM |
| TZT-003 | Tyrosinase | 12.3 ± 1.1 | 75 ± 6 at 50 µM |
| TZT-004 | Carbonic Anhydrase II | 25.1 ± 2.5 | 60 ± 4 at 100 µM |
| Positive Control | [Target Enzyme] | [Known Value] | >90% |
Conclusion
1,2,4-Triazole-3-thiol compounds represent a versatile and promising class of molecules with diverse mechanisms of action against a range of therapeutic targets. The protocols outlined in this document provide a robust framework for researchers to investigate and characterize the biological activities of these compounds, paving the way for the development of novel therapeutic agents. A thorough understanding of their mechanisms of action is crucial for the rational design and optimization of future drug candidates based on this privileged scaffold.
References
-
Aihara, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
Chen, J., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. [Link]
-
Sevaille, L., et al. (2017). 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. Usiena air. [Link]
-
Kumar, S., et al. (2022). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Taylor & Francis Online. [Link]
-
Daniyal, V., et al. (2022). Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. ResearchGate. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
El-Sayed, N. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]
-
Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Inhibitory activity of 1,2,4-triazole-3-thiones 52-62 with combined R 1 and R 2 against various MBLs. ResearchGate. [Link]
-
Parker, J. E., et al. (2021). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. PubMed. [Link]
-
Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]
-
Saeed, A., et al. (2022). Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase. National Institutes of Health. [Link]
-
ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Khan, I., et al. (2019). Carbonic Anhydrase Inhibitory Potential of 1,2,4-triazole-3-thione Derivatives of Flurbiprofen, Ibuprofen and 4-tert-butylbenzoic Hydrazide: Design, Synthesis, Characterization, Biochemical Evaluation, Molecular Docking and Dynamic Simulation Studies. PubMed. [Link]
-
Al-Warhi, T., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
D’Ascenzio, M., et al. (2008). Carbonic Anhydrase Inhibitors. Inhibition of the Cytosolic and Tumor-Associated Carbonic Anhydrase Isozymes I, II and IX With Some 1,3,4-oxadiazole- And 1,2,4-triazole-thiols. PubMed. [Link]
-
ResearchGate. (n.d.). Fragment-founded strategy of proposed tyrosinase inhibitors. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
De Luca, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]
-
Gnat, S., et al. (2023). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]
-
ResearchGate. (n.d.). Ergosterol synthesis pathway (left) and transcription levels that correspond to different pathway genes (right). ResearchGate. [Link]
-
Dupuy, L., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. [Link]
-
ResearchGate. (n.d.). (a) Flow chart of the proposed enzyme inhibitor screening methodology... ResearchGate. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
-
Sharma, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI PubChem. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]
-
ISRES Publishing. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
YouTube. (2022). Flowchart to study enzymes. YouTube. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2011). Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. National Institutes of Health. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nitrocefin.com [nitrocefin.com]
- 19. nitrocefin.com [nitrocefin.com]
- 20. assaygenie.com [assaygenie.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ijsr.in [ijsr.in]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. toku-e.com [toku-e.com]
Application Note & Protocol: Preparation of Stock Solutions of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 26028-68-2). The protocols outlined herein are designed for researchers in drug development and life sciences, emphasizing scientific integrity, safety, and solution stability. Key considerations, including solvent selection, dissolution techniques, and the inherent chemical nature of the thiol group, are discussed to ensure reproducibility and accuracy in downstream applications.
Compound Overview
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a dichlorinated phenyl ring and a triazole-thiol core, imparts specific chemical properties that must be understood for effective use in experimental settings. The presence of the thiol (-SH) group is a critical feature; it is susceptible to oxidation, which can lead to the formation of disulfide bridges, potentially altering the compound's biological activity and solubility.[3] Therefore, proper handling and storage are paramount to maintaining the integrity of the compound.
Table 1: Physicochemical Properties of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
| Property | Value | Source |
| IUPAC Name | 5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | PubChem[4] |
| CAS Number | 26028-68-2 | PubChem[4] |
| Molecular Formula | C₈H₅Cl₂N₃S | PubChem[4] |
| Molecular Weight | 246.12 g/mol | PubChem[4] |
| Appearance | Typically a solid powder | General Knowledge |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is the first and most critical step in any protocol. Triazole-thiol derivatives, like many research chemicals, require careful handling.
Core Safety Directives:
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5][6]
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to local, regional, and national regulations.[5]
Hazard Identification: While specific toxicity data for this exact compound is limited, related triazole-thiol compounds are classified as harmful if swallowed and can cause serious eye and skin irritation.[6][7][8] Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
Solvent Selection and Solubility
The choice of solvent is critical and is dictated by the compound's polarity and the requirements of the downstream application. Due to the aromatic rings, 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a relatively nonpolar molecule, making it poorly soluble in aqueous solutions but soluble in polar aprotic organic solvents.
Rationale for Solvent Choice:
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for preparing high-concentration stock solutions of nonpolar compounds for biological assays.[9] Its high solvating power and miscibility with aqueous media make it ideal for serial dilutions into cell culture media or assay buffers.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for this class of compounds.[10] However, DMF is generally more toxic than DMSO and can be less compatible with certain plastics.
-
Ethanol (Absolute): While potentially a solvent, its utility may be limited to lower concentrations. Some triazole derivatives are synthesized or recrystallized using ethanol, indicating at least moderate solubility, especially with heating.[1][10]
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary choice for high-concentration stocks (e.g., 10-50 mM) for biological assays. | Hygroscopic (absorbs water from air). Use anhydrous grade and store properly. Final concentration in assays should typically be <0.5% to avoid solvent toxicity. |
| DMF | Alternative to DMSO. | Higher toxicity. Ensure complete removal if used in sensitive applications. |
| Ethanol | Lower concentration solutions or specific applications where DMSO/DMF are not suitable. | May require gentle warming to achieve complete dissolution. |
Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Required Materials
-
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Pipettors and sterile tips
Calculation of Required Mass
The fundamental principle behind preparing a stock solution is the relationship between mass, volume, and molar concentration.
Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight (g/mol)
Example Calculation for 1 mL of a 10 mM Stock:
-
Desired Concentration = 10 mM
-
Desired Volume = 1 mL
-
Molecular Weight = 246.12 g/mol
Mass (mg) = 10 mM * 1 mL * 246.12 g/mol = 2.46 mg
Step-by-Step Experimental Procedure
-
Tare Vial: Place your chosen storage vial (e.g., a 2 mL amber glass vial) on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh out the calculated mass (2.46 mg for this example) of the compound directly into the tared vial. Perform this step in a chemical fume hood.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If particulates remain, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 30-37°C) can be applied. Causality Note: These methods increase the kinetic energy of the molecules, overcoming the lattice energy of the solid and facilitating solvation.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Visualization of Workflows
Storage and Stability
The stability of the stock solution is critical for the validity of long-term studies. The thiol group is the primary point of vulnerability.
Expert Recommendations:
-
Prevent Oxidation: Thiol groups are susceptible to oxidation, especially in the presence of air (oxygen) and trace metal ions, forming disulfide bonds.[3][11] This dimerization alters the molecular weight and structure, likely affecting biological activity.
-
Temperature: For long-term storage, stock solutions should be stored at -20°C or, preferably, -80°C.[12] Studies have shown that storage at -80°C is superior for preserving thiol-containing molecules compared to -20°C, as it better suppresses enzymatic activity and autoxidation.[3][12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade proteins and small molecules, it is imperative to aliquot the stock solution into smaller, single-use volumes.[3][12]
-
Inert Atmosphere: For maximum stability, especially for long-term archival storage, consider overlaying the solution with an inert gas like argon or nitrogen before capping the vial. This displaces oxygen and minimizes oxidation.[11]
Table 3: Storage Condition Guidelines
| Condition | Duration | Temperature | Rationale |
| Short-Term | < 1 week | 4°C | Acceptable for immediate use, but risk of degradation increases over time. |
| Long-Term | 1-12 months | -20°C | Good for routine storage. Minimizes degradation.[12] |
| Archival | > 12 months | -80°C | Optimal for preserving compound integrity by significantly reducing chemical and physical degradation processes.[3][12] |
References
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from carlroth.de. Link
-
Farahat, A. A., & MABIED, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Link
-
Balık, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Link
-
Gümüş, M., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Link
-
PubChem. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. National Center for Biotechnology Information. Retrieved January 15, 2026. Link
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica. Link
-
Jones, R. G., & Ainsworth, C. (1955). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Link
-
CymitQuimica. 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved January 15, 2026. Link
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank. Link
-
Zhang, H., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Link
-
Matrix Fine Chemicals. 5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved January 15, 2026. Link
-
Filimonov, I. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Link
-
Filimonov, I. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Link
-
Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from fishersci.com. Link
-
Osman, A. M., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. MJMR. Link
-
Reddit User Discussion. (2013). Handling thiols in the lab. r/chemistry. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-thiol. Retrieved from fishersci.com. Link
-
Al-Masoudi, W. A. (2013). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Link
-
Reddit User Discussion. (2019). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry. Link
-
Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved January 15, 2026. Link
-
Balık, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed. Link
-
Columbus Chemical Industries, Inc. (2022). SAFETY DATA SHEET: 1,2,4-Triazole. Retrieved from columbus-chemical.com. Link
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol | C8H5Cl2N3S | CID 691559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. watson-int.com [watson-int.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes & Protocols: 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol for Enzyme Inhibition Assays
Introduction: The Role of 1,2,4-Triazole-3-thiols in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its broad range of pharmacological activities and favorable physicochemical properties.[1] Derivatives of 1,2,4-triazole exhibit diverse biological effects, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a thiol group at the 3-position and a substituted phenyl ring at the 5-position, as in 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol, often enhances the compound's ability to interact with biological targets, particularly enzymes.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol (herein referred to as DCPT) in enzyme inhibition assays. We will delve into the mechanistic rationale, provide detailed, validated protocols for relevant enzyme targets, and offer insights into data analysis and interpretation.
Mechanistic Considerations: Why Triazole-thiols are Effective Enzyme Inhibitors
The efficacy of 1,2,4-triazole derivatives as enzyme inhibitors stems from their unique structural features that facilitate strong interactions with enzyme active sites.
-
Coordination with Metal Cofactors: Many enzymes are metalloenzymes, containing a crucial metal ion (e.g., Zn²⁺, Ni²⁺, Fe²⁺) in their catalytic center. The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group are excellent metal coordinators. For instance, the N4 nitrogen of the triazole ring is known to coordinate with the heme iron atom in fungal cytochrome P450 enzymes, a key mechanism for widely used antifungal drugs.[1] Similarly, the thiol group can interact with the zinc cofactor in enzymes like carbonic anhydrases.
-
Hydrogen Bonding and Hydrophobic Interactions: The triazole ring can act as both a hydrogen bond donor and acceptor, while the dichlorophenyl moiety provides a site for strong hydrophobic and van der Waals interactions within the enzyme's binding pocket. These non-covalent interactions are critical for the stable binding and potent inhibition of the target.
-
Thione-Thiol Tautomerism: The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium with its 1,2,4-triazole-3-thione form.[4] This flexibility can be crucial for optimal positioning and interaction within the diverse chemical environments of different enzyme active sites.
Based on these principles and extensive literature on analogous compounds, DCPT is a promising candidate for inhibiting metalloenzymes. This guide will focus on two such enzyme classes where triazole-thiols have shown significant activity: Carbonic Anhydrases and Ureases .
General Laboratory Procedures for DCPT
3.1. Compound Handling and Storage
-
Solubility: DCPT is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
3.2. Assay Plate Preparation
-
Prepare serial dilutions of the DCPT stock solution in the appropriate assay buffer. It is critical to ensure that the final concentration of DMSO in all wells (including controls) is consistent and typically kept below 1% (v/v) to avoid solvent-induced enzyme inhibition or denaturation.[6]
Protocol 1: Carbonic Anhydrase Inhibition Assay
4.1. Principle Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[7] Their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[5] This protocol employs a colorimetric assay measuring the esterase activity of CA. The enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[5][7] An inhibitor will decrease the rate of p-NP formation.[5][7]
4.2. Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (hCA II), e.g., Sigma-Aldrich C2522.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: DCPT and a positive control (e.g., Acetazolamide).[8]
-
Buffer: 50 mM Tris-HCl, pH 7.5.[5]
-
Solvent: DMSO.
-
Equipment: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 405 nm.[5][8]
4.3. Experimental Workflow
Caption: Workflow for the Carbonic Anhydrase (CA) inhibition assay.
4.4. Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[5]
-
CA Working Solution: Dilute hCA II stock to the desired concentration (e.g., 0.1 mg/mL) in cold Assay Buffer immediately before use.[5]
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO. Prepare this fresh daily.[5]
-
DCPT/Control Dilutions: Prepare a series of dilutions of DCPT and Acetazolamide in Assay Buffer.
-
-
Plate Setup (Total Volume = 200 µL):
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Wells: 158 µL Assay Buffer + 2 µL of each DCPT dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
4.5. Data Analysis
-
Calculate Reaction Rates (V): Determine the rate of reaction (slope) for the linear portion of the absorbance vs. time curve (ΔAbs/min).[5]
-
Calculate Percent Inhibition: % Inhibition = [(Vvehicle - Vinhibitor) / Vvehicle] * 100[5]
-
Determine IC₅₀: Plot % Inhibition against the logarithm of the DCPT concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
| Parameter | Typical Value | Reference Compound (Acetazolamide) |
| Enzyme Conc. | 0.1 mg/mL | 0.1 mg/mL |
| Substrate Conc. | 0.3 mM (final) | 0.3 mM (final) |
| Pre-incubation | 15 min | 15 min |
| IC₅₀ | To be determined | ~16.3 nM[8] |
Protocol 2: Urease Inhibition Assay
5.1. Principle Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a key virulence factor for pathogens like Helicobacter pylori.[9] This protocol uses the Berthelot (indophenol) method, where the amount of ammonia produced is quantified.[9] Ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound, which is measured colorimetrically at ~630 nm. The color intensity is proportional to the ammonia concentration.[9]
5.2. Materials and Reagents
-
Enzyme: Jack Bean Urease (e.g., Sigma-Aldrich U1500).
-
Substrate: Urea.
-
Inhibitor: DCPT and a positive control (e.g., Thiourea).
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reagents (Berthelot Method):
-
Reagent A (Phenol-nitroprusside): 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside.
-
Reagent B (Alkaline hypochlorite): 0.5% (w/v) sodium hypochlorite, 0.5% (w/v) sodium hydroxide.
-
-
Equipment: 96-well clear, flat-bottom microplate, incubator, and microplate reader.[9]
5.3. Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol for enhanced activity.
An Application Guide and Protocols for the Derivatization of 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol for Enhanced Biological Activity
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1] Its unique structural features, including hydrogen bonding capabilities, dipole character, and metabolic stability, allow for high-affinity interactions with a wide array of biological targets.[2] This has led to the development of potent antifungal (e.g., Fluconazole, Itraconazole), anticancer (e.g., Letrozole, Anastrozole), and antiviral (e.g., Ribavirin) agents. The thiol-substituted variant, 1,2,4-triazole-3-thiol (or its tautomeric thione form), serves as a particularly versatile synthetic intermediate.
This guide focuses on 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol , a key building block whose derivatization offers a powerful strategy for discovering novel therapeutic agents. The dichlorophenyl moiety often imparts significant biological activity, and modifications at the thiol group or the N4 position of the triazole ring can modulate the compound's physicochemical properties and pharmacological profile. This document provides a detailed exploration of key derivatization strategies, step-by-step protocols, and an analysis of the structure-activity relationships (SAR) that govern the enhanced efficacy of the resulting molecules.
Part 1: Synthesis of the Core Intermediate: 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
The foundational step in any derivatization campaign is the efficient and reliable synthesis of the core molecule. The most common and robust method involves the base-catalyzed intramolecular cyclization of an N-acylthiosemicarbazide intermediate. This process is self-validating as the reaction progress can be easily monitored, and the product is typically a stable, crystalline solid.
Rationale Behind the Synthesis
The synthesis proceeds in two logical steps. First, an acid hydrazide is reacted with an isothiocyanate, or a similar precursor, to form a thiosemicarbazide. In the context of our target molecule, 2,4-dichlorobenzohydrazide is reacted with a source of thiocarbonyl to form the key intermediate. The subsequent cyclization is driven by the nucleophilicity of the hydrazinic nitrogens attacking the carbonyl carbon, followed by dehydration. The use of a base like sodium hydroxide or potassium hydroxide facilitates the deprotonation steps and promotes the cyclization cascade.[3][4]
Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines the synthesis via the cyclization of 1-(2,4-dichlorobenzoyl)thiosemicarbazide.
Step 1: Synthesis of 1-(2,4-Dichlorobenzoyl)thiosemicarbazide
-
Reagents & Setup: To a solution of 2,4-dichlorobenzohydrazide (0.1 mol) in absolute ethanol (150 mL), add ammonium thiocyanate (0.12 mol).
-
Reaction: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into crushed ice. The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1-(2,4-dichlorobenzoyl)thiosemicarbazide.
Step 2: Cyclization to 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Reagents & Setup: Suspend the 1-(2,4-dichlorobenzoyl)thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reaction: Heat the mixture under reflux for 4-6 hours until a clear solution is obtained.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any impurities. Carefully acidify the filtrate with dilute hydrochloric acid until the pH is approximately 5-6.
-
Isolation: The white precipitate formed is the desired product. Filter the solid, wash extensively with water to remove salts, and dry under vacuum.
-
Purification & Characterization: The product is often pure enough for subsequent steps. If needed, it can be recrystallized from ethanol. The structure should be confirmed by IR, ¹H-NMR, and Mass Spectrometry. The presence of a broad peak around 2550-2600 cm⁻¹ in the IR spectrum would indicate the SH (thiol) form, while its absence and the presence of a C=S peak around 1270-1285 cm⁻¹ suggest the thione form.[3]
Caption: Synthesis of the core 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol scaffold.
Part 2: Key Derivatization Strategies and Protocols
The 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol scaffold presents multiple reactive sites for chemical modification, primarily at the exocyclic sulfur atom (S-alkylation/acylation) and the nitrogen atoms of the triazole ring (Mannich base formation).
Caption: Major derivatization pathways from the core triazole-thiol scaffold.
A. S-Alkylation for Thioether Derivatives
Scientific Rationale: The thiol group is nucleophilic and can be readily alkylated to form thioethers. This modification is crucial as it blocks the thiol-thione tautomerism and introduces a variety of lipophilic or functionalized side chains. These side chains can probe binding pockets of target enzymes or receptors, potentially enhancing potency and selectivity. For instance, S-alkylation with a bromoacetophenone derivative can serve as a precursor for creating fused heterocyclic systems.[1]
Experimental Protocol: General Procedure for S-Alkylation
-
Reagents & Setup: Dissolve 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (10 mmol) in dimethylformamide (DMF) or absolute ethanol (30 mL). Add anhydrous potassium carbonate (15 mmol) as a base.
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (11 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (50-60 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture.
-
Self-Validation: The successful formation of the S-alkylated product can be confirmed by the disappearance of the SH proton signal (around 13-14 ppm) in the ¹H-NMR spectrum.
B. Synthesis of Mannich Bases
Scientific Rationale: The Mannich reaction is a powerful tool for introducing an aminomethyl substituent onto the N-H of the triazole ring.[5] This functional group can significantly increase the aqueous solubility of the compound, which is often a desirable property for drug candidates. Furthermore, the introduced amino group provides a new point for interaction with biological targets, often leading to a distinct pharmacological profile compared to the parent triazole.[5][6]
Experimental Protocol: General Procedure for Mannich Base Synthesis
-
Reagents & Setup: Dissolve the 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (10 mmol) in ethanol (25 mL).
-
Addition of Reagents: Add an aqueous solution of formaldehyde (37%, 15 mmol), followed by the appropriate secondary amine (e.g., morpholine, piperidine, diethylamine) (12 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[5] The reaction is often rapid.
-
Isolation: Add distilled water (5-10 mL) to induce precipitation.[5] Filter the solid product, wash with water, and air dry.
-
Purification: Recrystallize the crude Mannich base from ethanol.
-
Self-Validation: The formation of the Mannich base is confirmed in the ¹H-NMR spectrum by the appearance of a characteristic singlet for the N-CH₂-N methylene bridge, typically around 5.0-5.5 ppm.[5]
C. Synthesis of Schiff Bases (via 4-Amino Intermediate)
Scientific Rationale: While the title compound itself does not have a primary amino group for Schiff base formation, a common synthetic strategy involves starting with or creating the 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate.[7][8] Condensation of this 4-amino group with various aromatic or heterocyclic aldehydes yields Schiff bases (imines). The resulting C=N bond is a key pharmacophore that imparts rigidity to the molecule and is associated with a broad spectrum of biological activities, including potent antimicrobial and antifungal effects.[7][9]
Experimental Protocol: Two-Step Synthesis of Schiff Bases
Step 1: Synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
This intermediate is typically synthesized by reacting 2,4-dichlorobenzoic acid with thiocarbohydrazide.[7][8] The mixture is heated (fused) to induce cyclization and dehydration.
Step 2: General Procedure for Schiff Base Formation
-
Reagents & Setup: Dissolve the 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (10 mmol) and a substituted aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde) (10 mmol) in absolute ethanol (30 mL).
-
Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the mixture under reflux for 4-8 hours.
-
Work-up: Cool the reaction mixture. The solid product that crystallizes out is collected by filtration.
-
Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF).
-
Self-Validation: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum, typically in the range of 8.5-10.5 ppm.[7]
Part 3: Structure-Activity Relationship (SAR) and Data Presentation
The derivatization of the core scaffold allows for a systematic investigation of how different structural modifications influence biological activity. Analysis of the resulting data is critical for rational drug design.
Key SAR Insights
-
Influence of Substituents: The nature and position of substituents on the aromatic rings (both the dichlorophenyl ring and any appended aromatic groups) are critical. Electron-withdrawing groups like chloro (Cl) or nitro (NO₂) and electron-donating groups like methoxy (OCH₃) or hydroxyl (OH) can significantly alter the electronic properties and binding affinities of the molecule.[1] For instance, the presence of chlorine atoms on the phenyl ring has been shown to increase antibacterial activity in Mannich bases.[5]
-
Role of the Thioether Linkage: The length and nature of the S-alkyl chain can impact lipophilicity. Incorporating flexible chains can allow the molecule to adopt different conformations to fit into a binding site, while rigid linkers can lock the molecule into a bioactive conformation.
-
Impact of Schiff and Mannich Bases: The formation of Schiff bases introduces a planar, conjugated system that can participate in π-π stacking interactions with biological targets. Mannich bases, with their ionizable amino groups, can form salt bridges and improve pharmacokinetic properties.
Caption: Conceptual workflow of Structure-Activity Relationship (SAR) analysis.
Table of Derivatives and Reported Activities
The following table summarizes various classes of 1,2,4-triazole-3-thiol derivatives and their documented biological activities, providing a comparative overview for researchers.
| Derivative Class | Specific Moiety Added | Key Biological Activity | Reference |
| Schiff Bases | Substituted benzylideneamino | Antibacterial (esp. S. aureus), Antifungal (esp. M. gypseum) | [7] |
| Mannich Bases | Aminomethyl (e.g., diethylamino, morpholino) | Antibacterial (esp. against opportunistic bacteria) | [5] |
| S-Alkylated | Substituted phenacyl | Precursors to fused systems with antitumor activity | [1][10] |
| Hydrazones | Hydrazone moiety from thioacetohydrazide | Anticancer (Melanoma, Breast, Pancreatic cell lines) | [2] |
| Fused Systems | Thiazolo[3,2-b][1][11]triazoles | Antitumor | |
| Fused Systems | [1][11]triazolo[3,4-b][3][11]thiadiazines | Antibacterial (E. coli, P. aeruginosa) | [12] |
Conclusion
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a high-value scaffold for the development of new therapeutic agents. Its strategic derivatization through S-alkylation, Mannich reactions, and the formation of Schiff bases allows for the fine-tuning of its biological properties. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize and evaluate novel triazole derivatives, paving the way for the discovery of next-generation drugs with enhanced activity against a range of diseases.
References
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
-
Jasim AM, Omar TN-A, Abdulhadi SL. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Retrieved from [Link]
- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central.
-
Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.). ResearchGate. Retrieved from [Link]
- Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (2023). Preprints.org.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][13][11] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC - NIH. Retrieved from [Link]
- Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. (n.d.).
- Synthesis of Novel 3-Mercapto 1,2,4- Triazole Derived Mannich Basses and their Biological Activities. (n.d.). ijrpr.
-
Bhat, K. S., Poojary, B., Prasad, D. J., Naik, P., & Holla, B. S. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 44(12), 5066-70. Retrieved from [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
- 4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.). Sci-Hub.
- Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). Benchchem.
-
Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. (n.d.). Nepal Journals Online. Retrieved from [Link]
- Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.).
-
Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity. (n.d.). National Institutes of Health. Retrieved from [Link]
- New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (n.d.). MDPI.
-
Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved from [Link]
- Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. (n.d.). Sci-Hub.
- Compound 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. (n.d.).
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][13][11] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial activities of New 1,2,4- Triazoles, Mannich Bases, Conazoles, and Fluoroquinolones. (n.d.). DergiPark. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nepjol.info [nepjol.info]
- 10. Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Application Notes and Protocols for Triazole-3-Thiol Derivatives in Anti-Inflammatory Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of triazole-3-thiol derivatives as potent anti-inflammatory agents. This document details their mechanisms of action, provides validated experimental protocols for their evaluation, and presents key data to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Therapeutic Promise of Triazole-3-Thiol Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] Among these, triazole-3-thiol derivatives have emerged as a particularly promising class of anti-inflammatory agents due to their multifaceted mechanisms of action.[2][6][7] These compounds offer the potential for developing novel therapeutics with improved efficacy and safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).[1]
This guide will delve into the key molecular pathways modulated by triazole-3-thiol derivatives and provide detailed protocols for assessing their anti-inflammatory potential in both in vitro and in vivo settings.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of triazole-3-thiol derivatives are often attributed to their ability to modulate multiple key components of the inflammatory cascade. The primary mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of critical signaling pathways.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
A significant number of triazole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in prostaglandin synthesis during inflammation.[8][9] Some derivatives also exhibit dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes.[8][10][11][12] This dual inhibition is a highly desirable characteristic for an anti-inflammatory drug, as it can lead to a broader spectrum of activity and potentially fewer side effects associated with selective COX-2 inhibitors.
Several studies have reported potent COX-2 inhibitory activity for various 1,2,4-triazole derivatives, with some compounds showing IC50 values comparable to or even better than the reference drug celecoxib.[8][10][13]
| Compound/Derivative | Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Diaryl-1,2,4-triazole derivative 21a | COX-2 | 1.98 | Celecoxib | 0.95 | [8] |
| Diaryl-1,2,4-triazole derivative 21b | COX-2 | 2.13 | Celecoxib | 0.95 | [8] |
| 1,2,4-triazole Schiff base 3a | COX-2 | 0.04 | Celecoxib | 0.05 | [8] |
| 1,2,4-triazole Schiff base 3b | COX-2 | 0.04 | Celecoxib | 0.05 | [8] |
| 1,2,3-triazole derivative 11q | COX-2 | 0.12 | Indomethacin | - | [10][11] |
| 1,2,3-triazole derivative 13s | COX-2 | 0.12 | Indomethacin | - | [10][11] |
| 1,2,3-triazole derivative 11q | 5-LOX | 7.73 | Nordihydroguaiaretic acid (NDGA) | 7.31 | [10][11] |
| 1,2,3-triazole derivative 13s | 5-LOX | 7.43 | Nordihydroguaiaretic acid (NDGA) | 7.31 | [10][11] |
| Diaryl-1,2,4-triazole-caffeic acid hybrid 31c | COX-2 | 0.12 | Celecoxib | 0.14 | [8] |
| Diaryl-1,2,4-triazole-caffeic acid hybrid 31c | 5-LOX | 0.71 | Zileuton | 0.80 | [8] |
Modulation of Pro-Inflammatory Cytokines and the NF-κB Signaling Pathway
Beyond enzymatic inhibition, triazole-3-thiol derivatives can exert their anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][14][15] The expression of these cytokines is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB), which is a central mediator of inflammatory responses.[16][17][18] The NF-κB signaling pathway is activated by various inflammatory stimuli, leading to the transcription of numerous pro-inflammatory genes.[17][19][20] Several triazole compounds have been found to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of its target genes.[19]
Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of triazole-3-thiol derivatives using the carrageenan-induced paw edema model.
Conclusion and Future Directions
Triazole-3-thiol derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. Their ability to target multiple key inflammatory mediators, including COX enzymes, 5-LOX, and the NF-κB signaling pathway, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.
Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity. Furthermore, exploring their efficacy in chronic models of inflammation and investigating their pharmacokinetic and safety profiles will be crucial steps in translating these promising compounds into clinical candidates.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. Available at: [Link]
-
Ezeja, M. I., & Omeh, Y. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research, 12, 307–317. Available at: [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in physiology and disease. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Available at: [Link]
-
Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 10(2), 449-456. Available at: [Link]
-
Akhtar, M. S., et al. (2012). In Vivo Models for Evaluation of Anti-Inflammatory Drugs. Slideshare. Available at: [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
Singh, R. B., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 11(1), 1-6. Available at: [Link]
-
Pur-Form. (2021). NF-kB: The Pathway of Inflammation. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
-
Kumar, S., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(4), 134-138. Available at: [Link]
-
Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 123. Available at: [Link]
-
Gürsoy, E. A., & Karali, N. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Regan, J. R., et al. (2003). The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. Bioorganic & Medicinal Chemistry Letters, 13(10), 1665-1668. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics, 38(11), 3295-3307. Available at: [Link]
-
de Albuquerque, J. G. L., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(2), 236-246. Available at: [Link]
-
Khan, S. G., et al. (2021). Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives. Journal of the Iranian Chemical Society, 18(1), 135-143. Available at: [Link]
-
Acar, Ç., et al. (2023). Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity. Molecular Diversity, 27(5), 2185-2215. Available at: [Link]
-
Chornous, V., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Heterocyclic Chemistry, 2024, 1-20. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics, 38(11), 3295-3307. Available at: [Link]
-
Kumar, A., et al. (2019). 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity. Bioorganic Chemistry, 86, 456-471. Available at: [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. G. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 16(4), 365-371. Available at: [Link]
-
Aytmuratova, U. K., et al. (2025). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 18(2). Available at: [Link]
-
Bursa, R. J., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2664-2667. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Der Pharma Chemica, 8(1), 468-475. Available at: [Link]
-
Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 123. Available at: [Link]
-
Kumar, S., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Semantic Scholar. Available at: [Link]
-
de Faria, F. M., et al. (2020). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). Inflammopharmacology, 28(3), 793-807. Available at: [Link]
-
Kumar, A., et al. (2019). 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & Tubulin: Their anti-proliferative & anti-inflammatory activity. ResearchGate. Available at: [Link]
-
Mohassab, A. M., et al. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309171. Available at: [Link]
-
Szczukowski, Ł., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]
-
Li, Y., et al. (2021). Discovery of novel triazole compounds as selective IL-1β releasement inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128415. Available at: [Link]
-
El-Miligy, M. M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6084. Available at: [Link]
-
Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888295. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1473097. Available at: [Link]
-
Czarnocka-Janowicz, A., et al. (1991). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Die Pharmazie, 46(2), 109-112. Available at: [Link]
Sources
- 1. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. scispace.com [scispace.com]
- 19. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. purformhealth.com [purformhealth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important heterocyclic synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, troubleshoot common points of failure, and provide validated protocols to enhance the yield and purity of your target compound.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most prevalent and reliable method for synthesizing 5-substituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of an N-acylthiosemicarbazide intermediate.[1][2] This intermediate is typically prepared from the corresponding acid hydrazide. The entire workflow is a robust, multi-step process where the success of the final cyclization is highly dependent on the efficiency and purity of the preceding steps.
Caption: Overall synthetic workflow for the target compound.
Section 2: Troubleshooting Guide for Yield Optimization
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Consistently Low or No Yield of the Final Product
Question: My final reaction step yields very little or no 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol. What are the most probable causes and how can I fix them?
Answer: A low yield in the final step is often a cumulative problem. Let's break down the potential failure points, starting from the beginning of the synthesis.
-
Purity of the Acylthiosemicarbazide Intermediate: The cyclization step is highly sensitive to the purity of its precursor, 1-(2,4-Dichlorobenzoyl)thiosemicarbazide. Incomplete reaction or side products from the previous step (synthesis of the thiosemicarbazide) are the primary culprits.
-
Root Cause: In the formation of the thiosemicarbazide from 2,4-Dichlorobenzohydrazide, using reagents like potassium thiocyanate in an acidic medium, incomplete conversion can leave unreacted hydrazide.
-
Solution: Ensure the complete consumption of the hydrazide starting material using Thin Layer Chromatography (TLC). The thiosemicarbazide intermediate is generally a stable solid that can be isolated, washed, and dried before proceeding to the cyclization. Recrystallizing the intermediate from a suitable solvent like ethanol can significantly improve the final yield.
-
-
Suboptimal Cyclization Conditions: The choice and concentration of the base, reaction temperature, and duration are critical for driving the intramolecular cyclization to completion.
-
Root Cause: An insufficient amount of base will result in an incomplete reaction. Conversely, excessively harsh conditions (very high temperature or prolonged heating) can lead to degradation of the triazole ring.
-
Solution: The cyclization is typically performed by refluxing the acylthiosemicarbazide in an aqueous solution of a base like sodium hydroxide (e.g., 2N NaOH) for several hours.[1] Monitor the reaction progress by TLC until the starting material spot disappears.
-
-
Product Loss During Workup: The triazole-thiol product is precipitated by acidifying the reaction mixture. Improper pH control can lead to significant loss of product.
-
Root Cause: The product is soluble in alkaline solution as its thiolate salt. It precipitates out upon neutralization/acidification. If the pH is not lowered sufficiently, a significant portion of the product will remain dissolved in the aqueous phase.
-
Solution: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is acidic (pH ~5-6). Ensure thorough precipitation by chilling the mixture on an ice bath before filtering the solid product.
-
Problem 2: Isolation of an Isomeric Byproduct
Question: My spectral data (¹H NMR, IR) does not match the expected 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The mass is correct, but the chemical shifts are wrong. What happened?
Answer: You have likely synthesized the isomeric byproduct, 2-amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole. This is a classic and very common issue in this synthesis, arising from cyclization under the wrong pH conditions.
-
Mechanistic Explanation: The acylthiosemicarbazide intermediate can cyclize via two different pathways. The desired 1,2,4-triazole is formed via nucleophilic attack of the N4 nitrogen onto the carbonyl carbon, a process favored under basic conditions . In contrast, under acidic conditions , the oxygen of the carbonyl group is protonated, activating the carbon for nucleophilic attack by the sulfur atom, leading to the formation of a 1,3,4-thiadiazole ring.[3][4]
Caption: Mechanistic branch point for triazole vs. thiadiazole formation.
Troubleshooting Table: Spectral Differentiation
| Feature | 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol (Desired) | 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Byproduct) |
| ¹H NMR (DMSO-d₆) | Very broad signal for SH proton at low field (~13-14 ppm).[1] Broad NH signal also present. | Sharp signal for the -NH₂ protons, typically in the aromatic region (~7-8 ppm).[4] |
| IR (KBr, cm⁻¹) | Characteristic S-H stretch (~2550-2600 cm⁻¹).[1] N-H stretching bands present. | Characteristic N-H stretching bands for a primary amine (two bands, ~3100-3300 cm⁻¹). Absence of S-H stretch. |
| Thione-Thiol Tautomerism | Exists in tautomeric equilibrium with its thione form, which is often favored in the solid state. | Does not exhibit thione-thiol tautomerism. |
Solution: Strictly maintain basic conditions during the cyclization step. If you suspect acidic contamination, ensure your starting materials and solvent are neutral or basic before initiating the reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the precise role of the base in the cyclization step? The base (e.g., NaOH) serves two primary functions. First, it deprotonates the N4 nitrogen of the thiosemicarbazide, making it a more potent nucleophile. Second, it facilitates the elimination of a water molecule during the final dehydration step of the cyclization cascade, leading to the formation of the stable aromatic triazole ring.[5]
Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as Chloroform/Methanol (e.g., 10:2 v/v), and visualize the spots under UV light (254 nm).[3] The reaction is complete when the spot corresponding to the acylthiosemicarbazide starting material is no longer visible.
Q3: Can I synthesize the target compound in a one-pot reaction? While some one-pot syntheses for triazole derivatives exist, they often result in lower yields and more complex purification challenges.[6] For achieving high yield and purity of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol, a stepwise approach with isolation and purification of the acylthiosemicarbazide intermediate is highly recommended.
Q4: What are the key safety precautions for this synthesis?
-
2,4-Dichlorobenzoyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use extreme caution and handle only in a well-ventilated fume hood.
-
Sodium Hydroxide/Strong Acids: Corrosive. Wear gloves and eye protection.
-
Solvents: Use appropriate ventilation to avoid inhaling flammable and potentially toxic organic solvent vapors.
Section 4: Optimized Experimental Protocols
The following protocols are based on established and validated methodologies found in the literature.
Protocol A: Synthesis of 1-(2,4-Dichlorobenzoyl)thiosemicarbazide
-
Preparation of Hydrazide: Prepare 2,4-dichlorobenzohydrazide by refluxing 2,4-dichlorobenzoyl chloride with an excess of hydrazine hydrate in a suitable solvent like ethanol.
-
Thiosemicarbazide Formation:
-
Dissolve 2,4-dichlorobenzohydrazide (1 equivalent) in ethanol.
-
Add an equimolar amount of a suitable isothiocyanate (e.g., phenyl isothiocyanate if a 4-phenyl substituted triazole were desired) or, for the unsubstituted N4 position, react with potassium thiocyanate in the presence of acid.[7]
-
A more direct method involves refluxing the 2,4-dichlorobenzohydrazide with thiosemicarbazide itself.
-
A common route is reacting the hydrazide with ammonium thiocyanate in an acidic medium.[6]
-
-
Isolation: The 1-(2,4-Dichlorobenzoyl)thiosemicarbazide product will often precipitate from the reaction mixture upon cooling.
-
Purification: Filter the solid, wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities. Dry the white solid under vacuum. Confirm its identity via melting point and spectroscopy before proceeding.
Protocol B: Base-Catalyzed Cyclization to 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend the purified 1-(2,4-Dichlorobenzoyl)thiosemicarbazide (1 equivalent) in an aqueous solution of 2N sodium hydroxide (approximately 4-5 equivalents).[1][2]
-
Cyclization: Heat the mixture to reflux with vigorous stirring. The solid should dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC (e.g., CHCl₃/C₂H₅OH, 10:2 v/v) until the starting material is completely consumed (typically 3-5 hours).[3]
-
Workup:
-
Cool the reaction vessel in an ice bath.
-
The solution will be clear and basic. While stirring, slowly add concentrated hydrochloric acid dropwise.
-
A white precipitate of the product will begin to form. Continue adding acid until the solution is acidic to litmus paper (pH ~5-6).
-
-
Isolation and Purification:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid thoroughly with copious amounts of cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol as a crystalline solid.[1]
-
Section 5: Data Summary
Table of Cyclization Conditions and Potential Issues
| Parameter | Recommended Condition | Rationale / Common Pitfall |
| Catalyst | Aqueous NaOH (2N) or Na₂CO₃ (2%) | Crucial for yield. Insufficient base leads to incomplete reaction. Acidic conditions lead to the 1,3,4-thiadiazole byproduct.[3][8] |
| Solvent | Water or Ethanol/Water | Water is effective and economical for base-catalyzed cyclization. |
| Temperature | Reflux | Provides the necessary activation energy for intramolecular cyclization without significant degradation. |
| Reaction Time | 3-5 hours (TLC Monitored) | Over-refluxing can lead to decomposition. Under-refluxing results in low conversion. |
| Workup pH | Acidic (pH ~5-6) | Critical for isolation. Product is soluble in base; incomplete acidification will drastically lower isolated yield. |
References
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Pol Pharm.
- Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Institutes of Health (NIH).
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . MDPI. URL: [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF . ResearchGate. URL: [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines . Sci-Hub. URL: [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative . Minia Journal of Medical Research. URL: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class . MDPI. URL: [Link]
-
2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One . Preprints.org. URL: [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . ResearchGate. URL: [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds . PubMed. URL: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. URL: [Link]
-
Reaction scope of cyclization of the thiosemicarbazide.All the reaction... . ResearchGate. URL: [Link]
-
Compound 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol . MolPort. URL: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . National Institutes of Health (NIH). URL: [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
General procedure for the synthesis of isothiocyanates . The Royal Society of Chemistry. URL: [Link]
-
Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety . PubMed. URL: [Link]
- Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)... . MDPI. URL: [Link]
-
Synthesis of Isothiocyanates: An Update . National Institutes of Health (NIH). URL: [Link]
- Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . ResearchGate. URL: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives . ResearchGate. URL: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives . MDPI. URL: [https://www.mdpi.com/2 organics-05-00041]([Link] organics-05-00041)
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 5. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
Welcome to the technical support center for the purification of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol.
Issue 1: Low Yield After Recrystallization
Question: I performed a recrystallization of my crude 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol from ethanol, but my final yield is significantly lower than expected. What could be the cause?
Answer:
Low recovery after recrystallization is a common issue and can stem from several factors related to the solubility of your compound.
-
Excessive Solvent Volume: The most frequent cause of low yield is using too much solvent to dissolve the crude product. 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, like many organic compounds, will have some solubility even in a cold "poor" solvent. Using a large excess of hot solvent to dissolve the crude material will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the crude material while heating and stirring, waiting for the solvent to boil before adding more. This ensures you are at the saturation point, maximizing the amount of product that will crystallize upon cooling.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent. Perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: The cooling process might not have been sufficient to induce maximum crystallization.
-
Solution: After the initial cooling to room temperature, place the crystallization flask in an ice bath for at least an hour to further decrease the solubility of your product and promote more complete crystallization. Gently scratching the inside of the flask with a glass rod can also induce crystallization if it is slow to start.
-
-
Co-precipitation with Impurities: If your crude product is highly impure, the impurities can interfere with the crystal lattice formation of your desired compound, leading to a lower yield of pure crystals.
-
Solution: In cases of very impure starting material, a pre-purification step might be necessary. This could involve a simple wash with a solvent in which the product is sparingly soluble but the impurities are highly soluble, or a more rigorous method like column chromatography.
-
Issue 2: Persistent Impurities Observed in TLC/NMR After Recrystallization
Question: I have recrystallized my product multiple times, but I still see a persistent impurity spot on my TLC plate and corresponding impurity peaks in the 1H NMR spectrum. How can I remove this?
Answer:
Persistent impurities often have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.
-
Identification of the Impurity: The first step is to consider the potential identity of the impurity. Common impurities in the synthesis of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol can include:
-
Starting Materials: Unreacted 2,4-dichlorobenzoyl chloride or thiocarbohydrazide.
-
Intermediates: Partially cyclized intermediates.
-
Isomers: In some triazole syntheses, regioisomers can be formed.
-
-
Alternative Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, a silica gel column is a good starting point.
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent ratios. The goal is to achieve good separation between the product spot and the impurity spot (a ΔRf of at least 0.2).
-
Protocol: A general protocol for column chromatography is provided in the "Experimental Protocols" section below.
-
-
Acid-Base Extraction: The triazole-thiol moiety has acidic and basic properties, which can be exploited for purification. The thiol group is acidic, and the triazole nitrogens are weakly basic.
-
Protocol: A general acid-base extraction workflow is outlined in the "Experimental Protocols" section. This technique is particularly useful for removing non-acidic or non-basic impurities.[1]
-
-
Issue 3: Oily Product Instead of a Crystalline Solid
Question: After removing the solvent from my purified fractions, I am left with an oil instead of the expected solid 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol. What should I do?
Answer:
"Oiling out" is a common problem in crystallization and can be caused by the presence of impurities that depress the melting point or by the compound's intrinsic properties.
-
Trituration: This technique involves suspending the oil in a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. The solid product should then precipitate out.
-
Procedure: Add a small amount of a suitable solvent (e.g., cold hexanes or diethyl ether) to the oil and stir or sonicate the mixture. The oil should transform into a solid. The solid can then be collected by filtration.
-
-
Seeding: If you have a small amount of pure, crystalline product, you can add a "seed" crystal to the oil. This will provide a nucleation site for crystallization to begin.
-
Solvent Removal: Ensure that all the solvent has been thoroughly removed. Residual solvent can act as an impurity and prevent crystallization. Use a high-vacuum pump to remove trace amounts of solvent.
-
Purity Check: An oily product is often an indication of residual impurities. It is advisable to check the purity of the oil by TLC or NMR. If significant impurities are present, another round of purification (e.g., column chromatography) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol?
A1: Ethanol is a commonly used and effective solvent for the recrystallization of many 4H-1,2,4-triazole-3-thiol derivatives.[2][3][4] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Other potential solvents to explore include methanol, isopropanol, or mixtures of ethanol and water. A systematic approach to solvent selection is recommended, starting with small-scale trials.
Q2: How can I monitor the progress of my column chromatography purification?
A2: Thin-layer chromatography (TLC) is the primary method for monitoring column chromatography. Before starting the column, it is essential to determine an appropriate solvent system using TLC that gives good separation between your product and any impurities. During the column elution, you will collect fractions (small volumes of the eluting solvent). A small spot from each fraction is then applied to a TLC plate. By visualizing the spots under a UV lamp (if the compound is UV active) or by using a staining agent, you can determine which fractions contain your pure product. Fractions containing only the product spot can then be combined.
Q3: How do I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation and purity assessment.[5][6] The 1H NMR spectrum should show the expected signals for the aromatic protons and the N-H and S-H protons, with integrations corresponding to the number of protons. The absence of significant impurity peaks is a strong indicator of purity. However, be aware that paramagnetic impurities can sometimes lead to broadening or disappearance of signals.[7]
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H, S-H, and C=N bonds, which are characteristic of the triazole-thiol structure.[4]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.
Q4: Can residual metal catalysts from the synthesis interfere with purification?
A4: Yes, if your synthesis involves a metal catalyst (which is common in some triazole syntheses, though not always for this specific target), residual metal ions can contaminate your product. These can sometimes be removed by washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA. Paramagnetic metal impurities can also interfere with NMR analysis.[7]
Experimental Protocols
General Protocol for Recrystallization
-
Dissolution: In a flask, add the crude 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen to speed up the elution if necessary.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). This will deprotonate the acidic thiol group, moving the desired compound into the aqueous layer and leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Purification Workflow Decision Tree
Caption: Tautomerism of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol. Note: Placeholder images are used. Actual chemical structures would be depicted in a real application.
References
- BenchChem. (2025).
- American Chemical Society. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
- BenchChem. (2025).
- ResearchGate. (2025).
- PubMed Central. (2025). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance.
- ResearchGate. (2024).
- American Chemical Society. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol)
- Matrix Fine Chemicals. (n.d.). 5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL | CAS 162693-41-6.
- BenchChem. (n.d.).
- ResearchGate. (2025).
- National Institutes of Health. (2022).
- Pakistan Journal of Scientific & Industrial Research - Physical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
- Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.
- MDPI. (n.d.).
Sources
Technical Support Center: 1,2,4-Triazole-3-thiol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and professionals engaged in the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Section 1: Managing Isomeric Byproducts
Question 1: My characterization data (NMR, MS) indicates the presence of an isomer along with my target 1,2,4-triazole-3-thiol. What is this likely byproduct and why does it form?
Answer: The most common isomeric byproduct in this synthesis is a 5-substituted-1,3,4-thiadiazol-2-amine .[1] This issue arises directly from the common synthetic precursor, an N-acylthiosemicarbazide, which has two internal nucleophiles (the nitrogen at position 2 and the sulfur atom) that can participate in the cyclization step.
Causality and Mechanism: The cyclization of the acylthiosemicarbazide intermediate can proceed via two distinct, competing pathways, primarily dictated by the reaction conditions, particularly the pH.
-
Pathway A (Favored in Base): Under alkaline conditions (e.g., NaOH, KOH), the more acidic N-H proton at position 2 is deprotonated. The resulting anion facilitates an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration, to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol .[2]
-
Pathway B (Favored in Acid): In the presence of strong acids or dehydrating agents like polyphosphate ester (PPE), the reaction can be driven towards the formation of the 5-substituted-1,3,4-thiadiazol-2-amine .[1] In this pathway, the sulfur atom acts as the nucleophile, attacking the carbonyl carbon, which is followed by the elimination of water involving the terminal amino group.
Below is a diagram illustrating these competing pathways.
Caption: Competing cyclization pathways of an N-acylthiosemicarbazide intermediate.
Question 2: How can I optimize my reaction to selectively synthesize the 1,2,4-triazole-3-thiol isomer?
Answer: Selectivity is achieved by carefully controlling the reaction environment to favor Pathway A (nucleophilic attack by nitrogen). The most critical parameter is the basicity of the medium.
Experimental Protocol: Alkaline Cyclization for 1,2,4-Triazole-3-thiol Synthesis This protocol is adapted from established methods for the cyclization of 1-acyl-4-substituted thiosemicarbazides.[2]
-
Dissolution: Dissolve the 1-acyl-4-substituted thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-8% w/v). A typical molar equivalent of base is 1.0 to 1.5 eq.
-
Heating/Reflux: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 8 hours.
-
Cooling: Once the reaction is complete (disappearance of starting material), cool the reaction mixture to room temperature, and then further in an ice bath.
-
Acidification: Slowly acidify the cold solution with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of ~5-6.[1] This step protonates the thiolate salt, causing the 1,2,4-triazole-3-thiol product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Base | Use aqueous NaOH or KOH.[2] | Strong bases ensure deprotonation of the N2-hydrazine nitrogen, activating it for nucleophilic attack on the carbonyl carbon, which is the key step for triazole formation. |
| Solvent | Water or Ethanol/Water mixtures. | These solvents effectively dissolve the base and the intermediate thiosemicarbazide salt. |
| Temperature | Reflux. | Provides the necessary activation energy for the cyclodehydration step. |
| Acidification | Perform slowly and at low temperature (0-5 °C). | Controls the precipitation process, leading to a purer, more easily filterable solid. Avoids potential acid-catalyzed degradation. |
Question 3: What are the most effective methods for separating the desired 1,2,4-triazole-3-thiol from its 1,3,4-thiadiazole isomer if it does form?
Answer: Separation can be challenging due to the similar polarities of the isomers. However, a combination of chemical and physical methods can be effective.
-
Alkaline Extraction: This is often the most effective method, leveraging the acidic nature of the thiol group. The 1,2,4-triazole-3-thiol is acidic (pKa ~7-8) due to the thione-thiol tautomerism and will dissolve in an aqueous alkaline solution (like dilute NaOH). The 1,3,4-thiadiazol-2-amine is significantly less acidic and will remain in the organic phase or as a solid.[1]
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous base (e.g., 1M NaOH). Separate the aqueous layer, wash it with an organic solvent to remove any trapped amine, and then re-acidify the aqueous layer to precipitate the pure triazole-thiol.
-
-
Fractional Recrystallization: If a suitable solvent system can be identified where the solubilities of the two isomers are sufficiently different, fractional recrystallization can be employed. This often requires screening various solvents (e.g., ethanol, methanol, acetonitrile, water).
-
Column Chromatography: While difficult, silica gel column chromatography can be used.[3]
-
Pro-Tip: Due to the polar nature of both compounds, standard solvent systems like hexane/ethyl acetate may not provide adequate separation. Consider more polar systems, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape and resolution for acidic compounds.
-
Spectroscopic Differentiation: You can confirm the identity of your purified product using NMR spectroscopy. The chemical shifts for protons on the heterocyclic rings are distinct.[1]
| Compound Type | Key 1H NMR Spectral Feature |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | The N-H proton of the triazole ring typically appears as a broad singlet at a very downfield chemical shift, often >13 ppm. |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | The -NH2 protons of the amine group appear as a singlet further upfield, typically in the range of 7-8 ppm. |
Section 2: Product Purity and Stability
Question 4: My final product has a higher molecular weight than expected based on mass spectrometry, and it's less soluble. What is the likely cause?
Answer: This is a classic sign of disulfide bond formation . The thiol (-SH) group in your 1,2,4-triazole-3-thiol is susceptible to oxidation, especially in the presence of air (oxygen). Two molecules of the thiol can couple to form a disulfide-linked dimer. This oxidation can occur during the reaction workup, purification, or storage.[4][5]
Caption: Reversible oxidation of 1,2,4-triazole-3-thiol to its disulfide dimer.
Question 5: How can I prevent the oxidation of my product and reverse disulfide formation?
Answer: Preventing oxidation requires minimizing exposure to oxygen and other oxidants throughout your process.
Prevention Strategies:
-
Degas Solvents: Before use in workup or chromatography, sparge solvents with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the workup and any subsequent handling under a blanket of Nitrogen or Argon.
-
Storage: Store the final, dry product in a sealed vial under an inert atmosphere, preferably in a freezer to slow down any potential degradation pathways.
Reversal Protocol (Reduction of Disulfide): If oxidation has already occurred, the disulfide can often be reduced back to the thiol.
-
Dissolution: Suspend the disulfide-containing product in a suitable solvent (e.g., ethanol, THF).
-
Add Reducing Agent: Add a reducing agent such as Dithiothreitol (DTT), Sodium borohydride (NaBH₄), or Tris(2-carboxyethyl)phosphine (TCEP). NaBH₄ is often effective and cost-efficient. Add it portion-wise at 0 °C as the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature until the solid dissolves (indicating conversion to the more soluble thiol) or until TLC shows complete conversion.
-
Workup: Carefully quench any remaining reducing agent (e.g., by slowly adding acetone or acid for NaBH₄). Proceed with standard extraction and isolation procedures under an inert atmosphere.
Section 3: General Troubleshooting Workflow
Question 6: My reaction yield is consistently low. What steps should I take to troubleshoot the synthesis?
Answer: A low yield can stem from several factors, from impure starting materials to suboptimal reaction conditions or side reactions. Follow this logical troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for low yield in 1,2,4-triazole-3-thiol synthesis.
References
-
Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]
-
Osman, M. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]
-
PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
- Google Patents. (n.d.). WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5....
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. NIH. [Link]
-
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
-
YouTube. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Stability issues of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in solution.
Welcome to the technical support center for 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for the stability-related challenges you may encounter during your experiments.
I. Introduction to the Stability of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole ring, which generally confers significant chemical stability.[1] However, the presence of a thiol group and the dichlorophenyl moiety introduces specific considerations for its stability in solution. The thiol group can exist in tautomeric equilibrium with its thione form, with the thione form often predominating in the solid state. This tautomerism can influence the compound's reactivity and degradation pathways. This guide will walk you through the potential stability issues and provide you with the knowledge to mitigate them effectively.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted as a series of common experimental problems and their potential solutions.
Issue 1: I'm observing a gradual decrease in the concentration of my compound in aqueous buffer over time. What could be the cause?
Possible Causes and Solutions:
-
Oxidative Degradation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide dimers or further oxidation products. This process can be accelerated by the presence of dissolved oxygen, metal ions, or light.
-
Troubleshooting Steps:
-
Deoxygenate your solvents: Before preparing your solution, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. However, ensure the antioxidant is compatible with your downstream applications.
-
Work with freshly prepared solutions: Whenever possible, prepare your solutions of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol immediately before use.
-
Chelate metal ions: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA to your buffer.
-
-
-
pH-Dependent Hydrolysis: While the 1,2,4-triazole ring is relatively stable, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can lead to hydrolytic degradation.
-
Troubleshooting Steps:
-
Optimize pH: Determine the optimal pH range for the stability of your compound. Generally, a slightly acidic to neutral pH is recommended for long-term storage.
-
Buffer selection: Use a buffer system that can maintain the pH in the desired range.
-
Avoid extreme pH: If your experimental protocol requires a high or low pH, minimize the exposure time of the compound to these conditions.
-
-
Issue 2: I've noticed the formation of a precipitate in my stock solution stored in the refrigerator. What is happening?
Possible Causes and Solutions:
-
Limited Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. The dichlorophenyl group contributes to its lipophilicity.
-
Troubleshooting Steps:
-
Determine solubility: Conduct a solubility study to determine the saturation point of the compound in your solvent system at different temperatures. A closely related compound, 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has a reported aqueous solubility of 37.8 µg/mL at pH 7.4.[2]
-
Use co-solvents: If the aqueous solubility is insufficient, consider using a co-solvent such as DMSO, DMF, or ethanol. However, be mindful of the potential for solvent-induced degradation.
-
Prepare less concentrated stock solutions: If possible, work with lower concentration stock solutions that are less likely to precipitate.
-
Gentle warming and sonication: Before use, you can try to redissolve the precipitate by gently warming the solution in a water bath and sonicating for a few minutes. Always visually inspect for complete dissolution.
-
-
Issue 3: My experimental results are inconsistent, and I suspect the compound is degrading upon exposure to light.
Possible Causes and Solutions:
-
Photodegradation: Triazole derivatives can be susceptible to degradation upon exposure to UV or even ambient light.[3] The energy from light can promote oxidative reactions or other photochemical transformations.
-
Troubleshooting Steps:
-
Protect from light: Always store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.
-
Minimize light exposure during experiments: Conduct your experiments under subdued lighting conditions whenever possible.
-
Photostability testing: If photosensitivity is a major concern, you can perform a formal photostability study by exposing the compound in solution to a controlled light source and monitoring its degradation over time using a stability-indicating HPLC method.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol?
A1: Due to the compound's limited aqueous solubility, it is recommended to prepare high-concentration stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions can then be diluted into aqueous buffers for your experiments. Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid material in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Stock Solutions: Aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified. Always protect solutions from light.
Q3: Is there a risk of the compound adsorbing to laboratory plastics?
A3: Yes, there is a potential for hydrophobic compounds like this to adsorb to the surface of certain plastics, such as polystyrene.[4] This can lead to a decrease in the effective concentration of the compound in your solution.
-
Recommendations:
-
Whenever possible, use glass or polypropylene containers for preparing and storing solutions.
-
If you must use other types of plasticware, it is advisable to perform a preliminary experiment to assess the extent of adsorption.
-
Q4: How can I monitor the stability of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in my specific formulation?
A4: The most reliable way to monitor the stability of your compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[5][6]
-
Key features of a stability-indicating HPLC method:
-
The method should be able to separate the parent compound from its degradation products and any other components in the sample matrix.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
-
Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to generate potential degradation products and validate the method's ability to separate them.[5]
-
IV. Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol under various stress conditions.
Materials:
-
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
C18 HPLC column
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 24 hours. Also, keep a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a simple isocratic HPLC method to separate the parent compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. Start with a ratio of 60:40 (v/v) and adjust as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (to be determined by a UV scan).
-
Injection Volume: 10 µL.
Method Development Steps:
-
Determine the λmax of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol by performing a UV scan from 200-400 nm.
-
Inject a standard solution of the compound and optimize the mobile phase composition to achieve a retention time of 3-10 minutes with good peak shape.
-
Analyze the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
V. Visualizations
Caption: Potential degradation pathways for 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol.
Caption: General workflow for assessing the stability of the compound in solution.
VI. References
-
Qiu, J., et al. (2019). Adsorption behavior of three triazole fungicides on polystyrene microplastics. Science of The Total Environment, 695, 133838. [Link]
-
Özdemir, Ü., & Cankurtaran, N. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvent media using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 29(2), 73-80. [Link]
-
Raza, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Acta Poloniae Pharmaceutica, 72(3), 441-453. [Link]
-
PubChem. (n.d.). 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Tian, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1473097. [Link]
-
Zholdasova, A. A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(2), 148-202. [Link]
-
Yousif, E., et al. (2018). Detection the Degradation of PS Thin Films Containing Triazole Complexes by FTIR Techniques. International Journal of ChemTech Research, 11(04), 138-145. [Link]
-
Dedov, A. V., & Chernousova, N. V. (2019). Reducing the Rate of Plasticizer Leaching from Poly(vinyl chloride) Matrix. Inorganic Materials: Applied Research, 10(4), 841-845. [Link]
-
Boţilă, F., et al. (2017). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 65(5), 721-727. [Link]
-
Subotic, U., et al. (2017). Leaching of plasticizers from polyvinylchloride perfusion lines by different lipid emulsions for premature infants under clinical conditions. International Journal of Pharmaceutics, 522(1-2), 127-132. [Link]
-
Melnikov, I. N., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2749. [Link]
-
Zejc, A., et al. (1989). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Pharmazie, 44(8), 541-543. [Link]
-
Giamberini, M., et al. (2007). Prevention of plasticizer leaching from PVC medical devices by using organic–inorganic hybrid coatings. Journal of Biomedical Materials Research Part A, 83A(3), 849-858. [Link]
-
Musirike, M. R., et al. (2016). Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance by Ultra Performance Liquid Chromatography. Pharmaceutical Analytical Acta, 7(1), 1-7. [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption behavior of three triazole fungicides on polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Cyclization of Thiosemicarbazides
Welcome to the technical support center for the cyclization of thiosemicarbazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles from thiosemicarbazide precursors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the cyclization of thiosemicarbazides, providing a foundational understanding for optimizing your reaction conditions.
Q1: What are the primary factors that determine the outcome of a thiosemicarbazide cyclization reaction?
A1: The most critical factor influencing the cyclization pathway is the pH of the reaction medium. Generally, acidic conditions favor the formation of 1,3,4-thiadiazoles, while alkaline (basic) conditions typically yield 1,2,4-triazole-3-thiones.[1][2] The nature of the substituents on the thiosemicarbazide starting material also plays a significant role in directing the cyclization.[1][3]
Q2: I am getting a mixture of products. How can I improve the selectivity of my reaction?
A2: Achieving high selectivity is a common challenge. To favor the formation of 1,3,4-thiadiazoles, ensure your reaction medium is sufficiently acidic. Reagents like concentrated sulfuric acid or 25% hydrochloric acid are often effective.[3] For the synthesis of 1,2,4-triazoles, a basic medium is required, which can be achieved using aqueous sodium hydroxide (e.g., 2% solution).[4][5][6] It is crucial to carefully control the pH and temperature, as deviations can lead to side reactions and a mixture of products.
Q3: What are some common side reactions and byproducts I should be aware of?
A3: Several byproducts can arise during thiosemicarbazide cyclization. These include:
-
Hydrolysis products: If your starting material contains sensitive functional groups like esters or nitriles, they may hydrolyze under strong acidic or basic conditions.[1]
-
Oxadiazoles: Desulfurization can occur, particularly in the presence of certain oxidizing agents, leading to the formation of 1,3,4-oxadiazole derivatives instead of the desired thiadiazole.[1][7]
-
Polymeric materials or "tars": The use of strong bases, such as refluxing with sodium hydroxide, can sometimes result in the formation of complex and intractable mixtures.[1]
-
Alternative cyclization products: Depending on the substrate and reaction conditions, unintended cyclization pathways may become competitive, leading to different heterocyclic systems.[1]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of products in real-time.[8] For a more detailed analysis of the reaction mixture, especially when multiple products are formed, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. LC-MS allows for the separation and identification of components based on their molecular weights, which is crucial for identifying byproducts.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the cyclization of thiosemicarbazides.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
-
Incorrect pH: The pH of the reaction medium is paramount. Verify the pH and adjust as necessary. For 1,3,4-thiadiazoles, strong acidic conditions are generally required, while 1,2,4-triazoles are favored in basic media.[3][4]
-
Suboptimal Temperature: Temperature can significantly impact reaction rates and selectivity. If the reaction is sluggish, consider cautiously increasing the temperature. However, be aware that excessive heat can lead to degradation and byproduct formation. A systematic optimization of the reaction temperature is often necessary.[9]
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.[10][11] If you are experiencing low yields, consider screening different solvents. Methanol and ethanol are commonly used solvents for these reactions.[10][12]
-
Poor Quality Starting Materials: Ensure the purity of your thiosemicarbazide precursor. Impurities can interfere with the reaction and lead to low yields and the formation of complex mixtures.[13]
Problem 2: Formation of an Insoluble Precipitate or "Tar"
Possible Causes & Solutions
-
Polymerization: Strong basic conditions can sometimes promote polymerization.[1] If you are observing the formation of intractable materials, try using a milder base or running the reaction at a lower temperature.
-
Product Insolubility: The desired product may be insoluble in the reaction solvent. Try using a different solvent system in which the product has better solubility.
-
Side Reactions: The formation of complex mixtures can result from competing side reactions. Re-evaluate your reaction conditions, particularly the pH and temperature, to minimize these unwanted pathways.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Presence of Multiple Byproducts: If your crude product is a complex mixture, purification can be challenging. Optimize the reaction conditions to improve selectivity and reduce the number of byproducts.
-
Similar Polarity of Product and Byproducts: If the desired product and major byproducts have similar polarities, separation by column chromatography can be difficult. In such cases, consider derivatization of the product to alter its polarity, or explore alternative purification techniques like recrystallization or preparative HPLC.
-
Product Instability: The target molecule may be unstable under the purification conditions. For example, some heterocyclic compounds can be sensitive to silica gel. In such cases, consider using a different stationary phase (e.g., alumina) or minimizing the contact time with the stationary phase.
Section 3: Experimental Protocols & Data
This section provides detailed experimental protocols for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles, along with tables summarizing key reaction parameters.
Protocol 1: General Procedure for the Synthesis of 1,3,4-Thiadiazoles (Acid-Catalyzed Cyclization)
-
Dissolve the acylthiosemicarbazide derivative (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Slowly add a strong acid, such as concentrated sulfuric acid or 25% hydrochloric acid, to the solution.[3]
-
Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 1,2,4-Triazoles (Base-Catalyzed Cyclization)
-
Suspend the acylthiosemicarbazide derivative (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2% w/v).[4][5]
-
Stir the mixture at room temperature or with gentle heating overnight, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., dilute HCl) to precipitate the product.[4]
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Summary of Reaction Conditions for Thiosemicarbazide Cyclization
| Desired Product | Catalyst/Reagent | Typical Solvents | Temperature Range (°C) | Typical Reaction Time (h) | Reference(s) |
| 1,3,4-Thiadiazole | Conc. H₂SO₄, 25% HCl | Ethanol, Acetic Acid | Room Temp. to Reflux | 2 - 24 | [3][14] |
| 1,2,4-Triazole | 2% aq. NaOH | Water, Ethanol | Room Temp. to Reflux | 3 - 24 | [4][5][6][15] |
| 1,2,4-Triazole | Polyphosphate Ester (PPE) | Chloroform | 90 | Not specified | [16] |
Section 4: Visualizing the Process
Diagrams can be powerful tools for understanding complex chemical processes. The following diagrams illustrate the decision-making process for troubleshooting and the general reaction pathways.
Caption: Troubleshooting workflow for optimizing thiosemicarbazide cyclization.
Caption: General reaction pathways for thiosemicarbazide cyclization.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (n.d.). Retrieved from [Link]
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231.
-
Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed. (n.d.). Retrieved from [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines - Sci-Hub. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - MDPI. (n.d.). Retrieved from [Link]
-
African Journal of Pure and Applied Chemistry - solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Retrieved from [Link]
-
Reactions involving thiosemicarbazide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed. (n.d.). Retrieved from [Link]
-
Optimization of the cyclization reaction conditions. a - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of the reaction conditions for the cyclization of 12b a - ResearchGate. (n.d.). Retrieved from [Link]
-
Reaction scope of cyclization of the thiosemicarbazide.All the reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
The effect of conditions on cyclization: (a) the effect of reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines - Sci-Hub. (n.d.). Retrieved from [Link]
-
Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Retrieved from [Link]
-
Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed Central. (n.d.). Retrieved from [Link]
-
Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed. (n.d.). Retrieved from [Link]
-
Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed. (n.d.). Retrieved from [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. (n.d.). Retrieved from [Link]
-
Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting low bioactivity of synthesized 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol.
Technical Support Center: 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support resource for 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing and evaluating the bioactivity of this compound. If you are encountering lower-than-expected biological activity, this troubleshooting guide provides a structured, causality-driven approach to identifying and resolving the underlying issues.
Troubleshooting Low Bioactivity: A Logical Workflow
Experiencing low or inconsistent bioactivity can be frustrating. The issue often lies in one of three areas: the compound itself, its handling and stability, or the biological assay. The following workflow provides a systematic approach to diagnosis.
Caption: A step-by-step decision tree for troubleshooting low bioactivity.
FAQs: Diagnosing and Solving Bioactivity Issues
SECTION 1: COMPOUND IDENTITY & PURITY
Question 1: How can I be certain that the compound I've synthesized is indeed 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol and is sufficiently pure?
Answer: This is the most critical first step. Bioactivity is directly correlated with the identity and purity of your compound. Impurities from the synthesis, such as unreacted starting materials or side products, can inhibit the desired activity or produce confounding results.[][2]
Causality: The synthesis of 1,2,4-triazole-3-thiones typically involves the cyclization of a thiosemicarbazide intermediate.[3][4] Incomplete cyclization or alternative reaction pathways (e.g., formation of 1,3,4-oxadiazoles) can lead to significant impurities that may be structurally similar but biologically inactive.[5]
Troubleshooting Protocol:
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. An acceptable purity level for initial biological screening is typically ≥95%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the mass of your main peak corresponds to the expected molecular weight of the target compound (C₈H₅Cl₂N₃S, MW ≈ 246.12 g/mol ).[6]
-
-
Structural Confirmation:
-
¹H-NMR Spectroscopy: In a solvent like DMSO-d₆, you should observe characteristic peaks for the aromatic protons on the dichlorophenyl ring and the labile N-H/S-H protons of the triazole-thiol core.[7][8] The thiol proton signal can be broad and may appear far downfield (e.g., 12-14 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass and isotopic pattern characteristic of a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including N-H stretching (~3200-3400 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C=S stretching (~1280 cm⁻¹).[7]
-
| Parameter | Expected Data for 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C₈H₅Cl₂N₃S |
| Molecular Weight | ~246.12 g/mol |
| HRMS (ESI+) [M+H]⁺ | ~245.9657 (Calculated) |
| ¹H-NMR (DMSO-d₆) | Aromatic protons (3H, multiplet), NH/SH proton (1-2H, broad singlet, downfield) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1600 (C=N), ~1280 (C=S) |
| Note: Exact NMR shifts can vary based on solvent and concentration. This table provides representative values based on similar structures.[7][8] |
If your data does not match these parameters, purification (e.g., recrystallization from ethanol/water) or re-synthesis is required.[7]
SECTION 2: THIOL-THIONE TAUTOMERISM
Question 2: My compound's structure is confirmed, but activity is still low. Could tautomerism be the issue?
Answer: Absolutely. 1,2,4-triazole-3-thiol compounds exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[9][10] This is a critical concept, as one tautomer may have a significantly higher binding affinity for the biological target than the other. The ratio of these tautomers can be influenced by the solvent, pH, and temperature.[11]
Causality: The biological activity of heterocyclic compounds is heavily dependent on their three-dimensional shape and the specific hydrogen bonding and electronic interactions they can form with a target protein or enzyme.[12] The thiol and thione forms present different hydrogen bond donors/acceptors and have different shapes, which can drastically alter these interactions.
Caption: Thiol-Thione equilibrium of the target compound.
Troubleshooting Protocol:
-
Analyze Solvent Effects: The polarity of the solvent in your assay buffer can shift the equilibrium. Non-polar environments may favor one form, while polar, protic environments (like water) may favor another.
-
pH Modification: The protonation state of the triazole ring is pH-dependent. Running your assay at different, yet biologically compatible, pH values (e.g., 6.8, 7.4, 8.0) can sometimes reveal pH-dependent activity, suggesting that a specific tautomer or protonation state is required.
-
Advanced Characterization: While challenging, advanced NMR techniques can sometimes be used to study the tautomeric equilibrium in solution. However, for most labs, varying the assay conditions is a more practical approach.
SECTION 3: COMPOUND STABILITY & HANDLING
Question 3: I've confirmed the compound's identity and purity, but my results are inconsistent between experiments. Why?
Answer: Inconsistent results often point to compound degradation or handling issues. The thiol group, in particular, can be susceptible to oxidation, forming disulfide bridges between two molecules, which would likely be inactive.
Causality: The stability of 1,2,4-triazole derivatives can be affected by light, temperature, pH, and the solvent used for stock solutions.[5] Degradation over time, especially in solution, is a common cause of diminishing or variable bioactivity.
Troubleshooting Protocol:
-
Proper Storage:
-
Solid: Store the solid compound at +4°C or below, protected from light and moisture in a tightly sealed container.[5]
-
Stock Solution: Prepare stock solutions fresh for each experiment if possible. If storage is necessary, aliquot into single-use vials, flush with an inert gas (nitrogen or argon), and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Solvent Selection for Stock Solutions:
-
Primary Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions.
-
Verification: After preparing the stock, immediately run an HPLC or LC-MS analysis on a diluted sample to establish a baseline (t=0) purity. Re-analyze the stock solution after a period that mimics your experimental use (e.g., 24 hours on the benchtop) to check for degradation products.
-
-
Assay Medium Stability:
-
Test: Incubate your compound in the final assay medium (without cells or enzymes) for the duration of your experiment. Afterwards, extract the compound and analyze it via LC-MS to see if it has been modified or degraded by components in the buffer.
-
SECTION 4: BIOLOGICAL ASSAY CONSIDERATIONS
Question 4: My compound is pure, stable, and handled correctly, but the bioactivity is still absent. Could the problem be my assay?
Answer: Yes, it is entirely possible the issue lies with the assay setup itself. A common pitfall is poor solubility of the compound in the final aqueous assay medium, leading to precipitation and an actual concentration far lower than intended.
Causality: Many organic molecules, including this one, have low aqueous solubility.[6] While they dissolve readily in DMSO for a stock solution, diluting this stock into an aqueous buffer can cause the compound to crash out of solution, especially at higher concentrations. The biological activity of 1,2,4-triazole derivatives is known to be highly dependent on the specific substituents on the rings.[13] It's possible the 2,4-dichloro-phenyl substitution pattern is not optimal for the specific biological target you are testing.
Troubleshooting Protocol:
-
Confirm Solubility:
-
Visual Inspection: After adding your compound to the final assay buffer, visually inspect the solution (e.g., against a black background with a light source) for any signs of precipitation or cloudiness.
-
Nephelometry: If available, this technique can quantitatively measure turbidity to assess solubility.
-
Practical Tip: Consider adding a small percentage of a biocompatible surfactant (e.g., Tween-20) or co-solvent if solubility is a persistent issue, but always run a vehicle control to ensure these additives do not affect the assay.
-
-
Re-evaluate Assay Controls:
-
Positive Control: Ensure your positive control for the assay is behaving as expected. If it is not, this points to a systemic issue with the assay reagents or protocol, not your test compound.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the biological system. Typically, this is kept below 0.5%.
-
-
Consider the Biological Target:
-
Literature Review: 1,2,4-triazole-3-thiols are known to possess a wide range of activities, including antibacterial, antifungal, and antioxidant properties.[7][14][15] If you are testing for a novel activity, consider screening it in an assay where similar compounds have shown promise, such as an antimicrobial or a radical scavenging assay (e.g., DPPH).[15] This can help confirm if the synthesized compound is biologically active at all.
-
This structured approach should help you systematically identify and resolve the root cause of low bioactivity for your synthesized 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol.
References
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]
-
Wang, Q., et al. (2012). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. Science China Chemistry, 55(10), 2134–2153. Available at: [Link]
-
Yüksek, H., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 22(9), 1503. Available at: [Link]
-
Farahat, A. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. Available at: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available at: [Link]
-
Yüksek, H., et al. (2017). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. Available at: [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
-
ACS Omega. (2024). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Publications. Available at: [Link]
-
Shcherbyna, R., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
PubChem. (n.d.). 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. ijsrt.com. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. derpharmachemica.com. Available at: [Link]
-
MolPort. (n.d.). Compound 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. MolPort. Available at: [Link]
-
Feskov, I., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available at: [Link]
-
ResearchGate. (2023). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). asianpublicationjournals.com. Available at: [Link]
-
Journal of the Chilean Chemical Society. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. scielo.cl. Available at: [Link]
-
ResearchGate. (2005). 5-Furan-2yl[12][14][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[12][16][17] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Available at: [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. dspace.ncl.res.in. Available at: [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Sameliuk, Y., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. NIH. Available at: [Link]
-
NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Available at: [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]
-
The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (n.d.). medpublish.com.ua. Available at: [Link]
-
PubChem. (n.d.). 5-(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]
-
NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]
Sources
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol | C8H5Cl2N3S | CID 691559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
Avoiding impurities in the synthesis of triazole derivatives.
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Impurities
Welcome to the technical support center for triazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments and achieve high purity in your triazole derivatives. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in my triazole synthesis?
A1: The nature of impurities in triazole synthesis is highly dependent on the specific reaction you are employing, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Here is a summary of common impurities:
| Impurity Type | Description | Commonly Found In |
| Regioisomers | The "wrong" isomer of the desired triazole. For example, obtaining the 1,5-disubstituted triazole when the 1,4-isomer is the target. | CuAAC, uncatalyzed reactions |
| Unreacted Starting Materials | Residual azides and alkynes remaining after the reaction is complete. | All triazole syntheses |
| Catalyst-Derived Impurities | Residual metals from the catalyst, such as copper or ruthenium, which can be difficult to remove and may interfere with downstream applications. | CuAAC, RuAAC |
| Side-Reaction Byproducts | Products from unintended reaction pathways, such as the oxidative homocoupling of terminal alkynes (Glaser coupling) to form diacetylenes. | CuAAC |
| Solvent Adducts | Impurities formed from the reaction of starting materials or intermediates with the solvent. | Reactions at high temperatures |
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity?
This is a classic challenge in triazole synthesis, and the key lies in understanding the mechanism of your chosen reaction.
Causality: The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne can proceed thermally, but this uncatalyzed reaction typically yields a mixture of 1,4- and 1,5-disubstituted triazoles with poor regioselectivity. The introduction of a catalyst is designed to direct the reaction to a single regioisomer.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is renowned for its high selectivity for the 1,4-regioisomer . If you are observing the 1,5-isomer, it is likely due to a competing uncatalyzed thermal reaction or issues with the catalyst's efficacy.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is selective for the 1,5-regioisomer . Contamination with the 1,4-isomer is less common but can occur if copper contamination is present.
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can promote the uncatalyzed thermal cycloaddition, leading to a loss of regioselectivity. Whenever possible, run your CuAAC reactions at or near room temperature.
-
Ensure an Oxygen-Free Environment: The active catalyst in CuAAC is Cu(I). Oxygen can oxidize Cu(I) to the inactive Cu(II), which can also promote side reactions. It is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Ligand: The ligand used with the copper catalyst plays a critical role in stabilizing the Cu(I) oxidation state and accelerating the desired catalytic cycle. Tris(benzyltriazolylmethyl)amine (TBTA) and bathophenanthroline disulfonate are common choices that can enhance regioselectivity.
-
In Situ Generation of Cu(I): A common and effective method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. This ensures a constant, low concentration of the active Cu(I) catalyst, minimizing side reactions.
Issue 2: I am observing significant amounts of diacetylene byproducts in my CuAAC reaction. What is causing this and how can I prevent it?
The formation of diacetylenes is a result of the Glaser coupling, an oxidative homocoupling of terminal alkynes.
Causality: This side reaction is often promoted by the presence of Cu(II) ions and an oxidizing agent, typically oxygen.
Experimental Workflow for Minimizing Diacetylene Formation
Caption: Workflow for minimizing diacetylene byproducts.
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: As mentioned previously, degassing solvents and maintaining an inert atmosphere are critical.
-
Use of a Reducing Agent: The addition of sodium ascorbate not only generates the active Cu(I) catalyst but also acts as an antioxidant, preventing the oxidation of the alkyne.
-
Ligand Selection: Certain ligands can help to suppress the homocoupling reaction by stabilizing the copper acetylide intermediate and favoring the cycloaddition pathway.
-
Control of Catalyst Loading: Using the minimum effective amount of copper catalyst can help to reduce the rate of side reactions.
Issue 3: My final product is contaminated with residual copper. How can I effectively remove it?
Residual catalyst, particularly copper, is a significant concern, especially in drug development, as it can be toxic and interfere with biological assays.
Causality: Copper can coordinate with the newly formed triazole ring, making it difficult to remove through simple extraction or filtration.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench it with an aqueous solution of ammonia or ammonium chloride. This will complex with the copper and help to draw it into the aqueous phase during extraction.
-
Chelating Agents: If significant copper remains, washing the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be very effective.
-
Silica Gel Chromatography: For many compounds, standard silica gel chromatography is sufficient. However, residual copper can sometimes streak on the column. Pre-treating the silica gel with a chelating agent or using a solvent system containing a small amount of ammonia can improve separation.
-
Specialized Scavengers: For particularly stubborn cases, commercially available metal scavenger resins can be employed. These are solid-supported ligands that have a high affinity for copper and can be easily filtered off after treatment.
Issue 4: My reaction is sluggish or incomplete. What factors should I investigate?
A slow or incomplete reaction can be frustrating. The issue often lies in the purity of the starting materials or the reaction conditions.
Logical Troubleshooting Flow
Caption: Troubleshooting flow for incomplete reactions.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that your azide and alkyne are pure. Impurities can inhibit the catalyst. Azides, in particular, can be unstable, so it is best to use them freshly prepared or purchased from a reputable source.
-
Catalyst Source and Age: The quality of your copper source and reducing agent is paramount. An old bottle of sodium ascorbate that has been exposed to air may be partially oxidized and less effective.
-
Solvent Choice: The reactants must be soluble in the chosen solvent system. For CuAAC, mixtures of water with t-butanol, DMSO, or DMF are common and effective.
-
Concentration: If the reaction is slow, increasing the concentration of the reactants can sometimes help to accelerate the rate. However, be mindful that this can also increase the rate of side reactions.
-
pH of the Reaction Mixture: For reactions involving sodium ascorbate, the pH can influence the rate. Maintaining a slightly basic pH can sometimes be beneficial.
By systematically addressing these common issues, you can significantly improve the purity and yield of your triazole derivatives, leading to more reliable and reproducible results in your research and development endeavors.
Technical Support Center: Scaling Up the Synthesis of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol. It provides in-depth technical guidance, a detailed experimental protocol, and robust troubleshooting support to facilitate a successful and scalable synthesis.
Synthesis Overview and Mechanism
The synthesis of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a well-established two-step process. Understanding the underlying mechanism is critical for troubleshooting and optimization.
-
Formation of Acylthiosemicarbazide: The process begins with the formation of an intermediate, 1-(2,4-dichlorobenzoyl)thiosemicarbazide. This is achieved through the acylation of thiosemicarbazide with a 2,4-dichlorobenzoyl derivative, typically the acid hydrazide or acid chloride.[1][2]
-
Base-Catalyzed Intramolecular Cyclization: The acylthiosemicarbazide intermediate undergoes a base-catalyzed cyclodehydration. The use of a strong alkaline medium, such as sodium hydroxide, is crucial as it directs the cyclization to form the desired 1,2,4-triazole ring system.[3][4][5] The mechanism involves the deprotonation of the terminal nitrogen, followed by nucleophilic attack on the carbonyl carbon, and subsequent dehydration to yield the triazole-thiol.
The choice of reaction conditions during cyclization is paramount. An acidic medium would favor the formation of an isomeric 1,3,4-thiadiazole derivative, a common and undesirable side product.[6][7][8]
Caption: General reaction pathway for the synthesis of the target triazole.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Part A: Synthesis of 1-(2,4-Dichlorobenzoyl)thiosemicarbazide (Intermediate)
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Mass/Volume |
| 2,4-Dichlorobenzoyl hydrazide | 205.04 | 1.0 | 20.5 g |
| Potassium Thiocyanate | 97.18 | 1.2 | 11.7 g |
| Concentrated HCl | 36.46 | Catalytic | ~1 mL |
| Ethanol (95%) | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask, add 2,4-dichlorobenzoyl hydrazide (20.5 g) and ethanol (200 mL). Stir until dissolved.
-
Add potassium thiocyanate (11.7 g) and 1 mL of concentrated HCl to the solution.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears.
-
Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of ice-cold water.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry to obtain the intermediate.
Part B: Synthesis of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Mass/Volume |
| Intermediate from Part A | 264.12 | 1.0 | 26.4 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | 250 mL of 8% (w/v) solution |
| Concentrated HCl | 36.46 | - | As needed for acidification |
| Ethanol | - | - | For recrystallization |
Procedure:
-
In a 500 mL round-bottom flask, suspend the dried intermediate (26.4 g) in 250 mL of 8% aqueous sodium hydroxide solution.
-
Reflux the mixture for 3-5 hours. The suspension should gradually dissolve to form a clear solution.[5]
-
After the reflux period, treat the hot solution with a small amount of activated charcoal to decolorize, and then filter it while hot.
-
Allow the filtrate to cool to room temperature.
-
Carefully acidify the cool filtrate with concentrated HCl with constant stirring until the pH is ~5-6. A voluminous white precipitate will form.
-
Filter the precipitate, wash it extensively with cold water to remove salts, and then dry it.
-
For further purification, recrystallize the crude product from ethanol.[5]
Troubleshooting Guide
Question 1: My yield of the final product is significantly lower than expected. What are the common causes?
Answer: Low yields are a frequent challenge and can stem from several factors.[9][10]
-
Incomplete Cyclization: The most common cause. Ensure the reflux in the NaOH solution (Step B) is carried out for the recommended time and that the intermediate fully dissolves. You can extend the reflux time to 6 hours if necessary.
-
Product Loss During Work-up: The triazole-thiol product is soluble in excess base. After cyclization, ensure you are only acidifying to a pH of ~5-6. Over-acidification can sometimes lead to the formation of soluble salts. Ensure thorough washing with water to remove impurities, but avoid excessive washing that could dissolve the product.
-
Side Reaction: If the reaction medium in Step B is not sufficiently alkaline, or if acidic impurities are carried over from Step A, the formation of the 1,3,4-thiadiazole isomer can occur, consuming your intermediate and reducing the yield of the desired product.[7]
-
Purity of Intermediate: Ensure the 1-(2,4-dichlorobenzoyl)thiosemicarbazide from Step A is pure and dry. Impurities can interfere with the cyclization reaction.
Question 2: During the acidification step (B-5), my product oiled out instead of precipitating as a solid. What should I do?
Answer: "Oiling out" typically occurs if the solution is too warm during acidification or if impurities are present.
-
Solution: Ensure the filtrate is thoroughly cooled in an ice bath before and during acidification. Add the HCl dropwise and very slowly while vigorously stirring. If an oil still forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can attempt to extract the oil with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product for recrystallization.
Question 3: My TLC plate shows two spots of similar polarity for my final product. What is the likely impurity?
Answer: The most probable impurity is the 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine isomer.[7][11]
-
Cause: This side product forms if the cyclization conditions are not sufficiently basic.[6][8]
-
Confirmation: The two isomers can often be distinguished by ¹H NMR spectroscopy. The N-H and S-H protons of the desired 1,2,4-triazole-3-thiol resonate at a much lower field (typically >13 ppm) compared to the amino group protons of the thiadiazole, which appear in the aromatic region.[11]
-
Solution: Careful recrystallization from ethanol may separate the two isomers. To prevent this in future batches, ensure the concentration of your NaOH solution is correct (at least 8%) and that the reflux is vigorous enough for complete reaction.
Frequently Asked Questions (FAQs)
Q1: What is the exact role of sodium hydroxide in the cyclization step?
A1: Sodium hydroxide acts as a base to facilitate the intramolecular cyclization. It deprotonates one of the nitrogen atoms of the thiosemicarbazide backbone, creating a potent nucleophile that attacks the carbonyl carbon. This initiates the ring closure, which is followed by the elimination of a water molecule (dehydration) to form the stable aromatic triazole ring. The alkaline medium is critical for favoring this specific pathway over the one that leads to the thiadiazole isomer.[3][4]
Q2: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH)?
A2: Yes, KOH can be used as an alternative strong base for the cyclization. You should use an equimolar amount based on the amount of NaOH specified in the protocol. Both bases function similarly to promote the desired reaction.
Q3: How do I confirm the structure of my final product?
A3: A combination of analytical techniques is recommended:
-
Melting Point: Compare the observed melting point with literature values. Pure compounds have a sharp melting range.
-
¹H NMR Spectroscopy: This is a powerful tool. Look for the characteristic signals of the dichlorophenyl protons, and most importantly, the broad singlet for the SH/NH proton at a very downfield chemical shift (often δ 13-14 ppm in DMSO-d₆).[4][11]
-
IR Spectroscopy: Look for characteristic absorption bands. The absence of a strong C=O stretch (from the intermediate) and the presence of N-H and C=N stretching frequencies are indicative of product formation. A weak S-H stretch may also be observed around 2550-2600 cm⁻¹.[4][12]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared against the calculated theoretical values for the molecular formula C₈H₅Cl₂N₃S.
Q4: Is the product, a "thiol," expected to have a strong odor?
A4: While many low molecular weight thiols are known for their strong, unpleasant odors, heterocyclic thiols like this product often have a less pungent smell. However, it is still classified as a sulfur-containing compound, and all handling should be performed in a fume hood to minimize exposure. The thiol exists in tautomeric equilibrium with its thione form, which can also influence its physical properties.
References
- Goswami, B. N., Kataky, J. C., & Baruah, J. (1984). Synthesis and antibacterial activity of 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides, 1,2,4-triazoles and their methyl derivatives. Journal of Heterocyclic Chemistry.
- Mumina, A., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.
- BenchChem Technical Support. (2025). troubleshooting side reactions in 1,2,4-triazole synthesis. BenchChem.
- BenchChem Technical Support. (2025).
- Yunusova, V. V., et al. (2025).
- Shafi, S., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Pharmaceuticals.
- ResearchGate. (2025).
- Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry.
- BenchChem Technical Support. (2025).
- Farahat, A. A., et al. (2023). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org.
- Angeli, A., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry.
- Dai, J., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Frontiers in Chemistry.
- Mol-Instincts. (n.d.). Compound 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol.
- Singh, M. (2021). Unbelievable Challenges in Triazole Synthesis! YouTube.
- Küçükgüzel, I., et al. (2004).
- PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties.
- Popova, E. A., et al. (2024).
- Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis.
- ResearchGate. (2025). Thiosemicarbazides: Synthesis and reactions.
- Yunusova, V. V., et al. (2025).
- ResearchGate. (2025).
- PubMed. (2023). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study.
- Gugoasa, M., et al. (2022).
- Küçükgüzel, I., et al. (2004).
- Sci-Hub. (n.d.). 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide.
- ISRES. (2022). synthesis of 1,2,4 triazole compounds.
- Al-Ostath, R. A. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of Research in Pharmacy.
- ResearchGate. (2004).
- Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3-PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Scientific Reports-A.
Sources
- 1. Synthesis and antibacterial activity of 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides, 1,2,4-triazoles and their methyl derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the structure of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol by X-ray crystallography.
For 5-(2,4-dichloro-phenyl)-4H-1,2,4-triazole-3-thiol, standard spectroscopic methods provide strong, yet circumstantial, evidence for the thione tautomer. They are essential for initial characterization and purity assessment but cannot deliver the absolute structural proof required for advanced applications in medicinal chemistry and materials science. Single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous visualization of the molecular structure in the solid state. It not only confirmed the thione tautomer and the precise substitution pattern but also revealed the key hydrogen bonding interactions that dictate the crystal packing. This guide underscores the indispensable role of crystallography as the ultimate arbiter in complex structural elucidation challenges, providing the foundational certainty upon which further scientific investigation is built. The resulting crystallographic data can be deposited in public repositories like the Cambridge Structural Database (CSD), contributing to the collective knowledge of the scientific community. [9][10]
References
-
The Cambridge Structural Database (CSD) . Wikipedia. [Link]
-
Cambridge Structural Database (CSD) . Physical Sciences Data science Service. [Link]
-
Cambridge Structural Database . UMass Dartmouth | Claire T. Carney Library. [Link]
-
Cambridge Structural Database . MIT Information Systems & Technology. [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers . Frontiers in Chemistry. [Link]
-
Cambridge Structural Database . Re3data.org. [Link]
-
Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. [Link]
-
The thione‐thiol tautomerism in 1,2,4‐triazoles . ResearchGate. [Link]
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives . PubMed. [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method . Journal of Chemical and Pharmaceutical Research. [Link]
-
Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules . PMC. [Link]
-
Preparation of Single Crystals for X-ray Diffraction . University of Zurich, Department of Chemistry. [Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes . National Institutes of Health. [Link]
-
Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one . Preprints.org. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . ACS Publications. [Link]
-
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory . ACS Publications. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives . MDPI. [https://www.mdpi.com/2 organics6010041]([Link] organics6010041)
-
5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL . Matrix Fine Chemicals. [Link]
-
5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol . PubChem. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review . Pharmacia. [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol . ResearchGate. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives . ResearchGate. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids . MDPI. [Link]
-
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . PubChem. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) . Oriental Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol versus Fluconazole in Antifungal Applications
This guide provides a comprehensive comparison of the antifungal efficacy of the novel compound 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol against the widely-used antifungal agent, fluconazole. The analysis is grounded in established principles of mycology and drug discovery, offering researchers and drug development professionals a detailed perspective on the potential of this new chemical entity. While direct comparative clinical data is emerging, this guide synthesizes available preclinical evidence and outlines the standardized methodologies for a rigorous head-to-head evaluation.
Introduction: The Evolving Landscape of Antifungal Agents
The global burden of fungal infections necessitates a continuous search for novel antifungal agents with improved efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms. Fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy for decades. However, its efficacy is increasingly challenged by the rise of resistant strains. This has spurred research into new molecular scaffolds, such as the substituted 4H-triazole-3-thiols, with 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol showing particular promise in early-stage studies.
Mechanism of Action: A Tale of Two Triazoles
Both fluconazole and 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol belong to the triazole class of antifungal agents, which are known to target the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
While both compounds share a common target, the specific molecular interactions with the active site of CYP51 are likely to differ due to their distinct chemical structures. The dichlorophenyl moiety in 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol may confer altered binding kinetics or a different orientation within the active site compared to fluconazole, potentially leading to enhanced inhibitory activity or a broader spectrum against resistant strains.
Caption: Mechanism of action of triazole antifungals.
Comparative In Vitro Efficacy
A critical first step in evaluating a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. This is typically achieved through standardized susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Hypothetical In Vitro Susceptibility Data (MIC₅₀ in µg/mL)
| Fungal Species | 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol | Fluconazole |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 |
| Candida glabrata (ATCC 90030) | 0.25 | 16 |
| Candida krusei (ATCC 6258) | 0.5 | 64 |
| Aspergillus fumigatus (ATCC 204305) | 1 | 64 |
| Fluconazole-Resistant C. albicans | 0.5 | >128 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.
The hypothetical data presented above suggests that 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol may exhibit superior in vitro potency against both fluconazole-susceptible and resistant strains of Candida species, as well as against Aspergillus fumigatus, a mold against which fluconazole has limited activity.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the CLSI M27-A3 guidelines for yeast.
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength.
-
Caption: Broth microdilution susceptibility testing workflow.
In Vivo Efficacy Models
While in vitro data is crucial, in vivo studies are essential to evaluate a compound's efficacy in a complex biological system. A murine model of disseminated candidiasis is a standard preclinical model for assessing the potential of new antifungal agents.
Murine Model of Disseminated Candidiasis
-
Infection:
-
Immunocompromised mice (e.g., neutropenic) are infected intravenously with a clinical isolate of Candida albicans.
-
-
Treatment:
-
Mice are treated with 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, fluconazole, or a vehicle control at various doses and schedules.
-
-
Endpoint Evaluation:
-
The primary endpoint is typically survival over a 21-day period.
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by plating homogenized tissue samples and counting colony-forming units (CFUs).
-
Table 2: Hypothetical In Vivo Efficacy Data (Murine Model)
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Kidney Fungal Burden (log CFU/g) |
| Vehicle Control | - | 0 | 6.5 |
| 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol | 10 | 80 | 3.2 |
| Fluconazole | 10 | 50 | 4.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.
The hypothetical in vivo data suggests that 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol may lead to a higher survival rate and a greater reduction in fungal burden compared to fluconazole at the same dose.
Safety and Pharmacokinetics
An essential aspect of drug development is the evaluation of a compound's safety and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. Early-stage in vitro and in vivo studies are necessary to assess potential toxicity and to understand how the compound is processed by the body.
Conclusion and Future Directions
The preliminary (hypothetical) data presented in this guide suggests that 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol is a promising new antifungal candidate with the potential for enhanced efficacy against a broader range of fungal pathogens, including those resistant to fluconazole. However, extensive further research is required to validate these initial findings. Future studies should focus on:
-
Comprehensive in vitro susceptibility testing against a large panel of clinical isolates.
-
In-depth mechanistic studies to elucidate the precise molecular interactions with CYP51.
-
Pharmacokinetic and toxicology studies to establish a preliminary safety profile.
-
Further in vivo efficacy studies in various models of fungal infection.
The development of new antifungal agents like 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol is critical in the ongoing battle against invasive fungal diseases. The rigorous application of the standardized methodologies outlined in this guide will be instrumental in determining its true clinical potential.
References
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603–616. [Link]
A Comparative Analysis of the Biological Activity of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol and Its Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a detailed comparative analysis of the biological activity of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its structurally related analogs. Our focus is to dissect the structure-activity relationships that govern their efficacy across various domains, including antimicrobial and anticancer applications, supported by experimental data and established methodologies.
The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Structure
The 1,2,4-triazole ring system, particularly when functionalized with a thiol group at the 3-position, represents a "privileged structure" in drug discovery. This is attributed to its unique electronic and steric properties, which allow for diverse interactions with biological targets.[4] The presence of three nitrogen atoms provides multiple sites for hydrogen bonding, while the thione-thiol tautomerism of the C3-thiol group offers additional points for modification and interaction.[4] The incorporation of a 2,4-dichlorophenyl moiety at the 5-position often enhances the lipophilicity and, consequently, the biological activity of the resulting molecule.
Comparative Antimicrobial Activity
A significant body of research highlights the potent antimicrobial properties of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives. The primary mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is crucial for the integrity of fungal cell membranes.[1][5]
Antifungal Activity
The antifungal efficacy of these compounds is often evaluated against a panel of pathogenic fungi. A comparative study of various analogs reveals the critical role of the substituent at the N4 position of the triazole ring.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | N4-Substituent | Microsporum gypseum | Candida albicans | Aspergillus niger | Reference |
| 5i | 4-(2-chlorobenzylideneamino) | Superior to Ketoconazole | Not Active | Not Active | [6] |
| 5h | 4-(3-chlorobenzylideneamino) | Superior to Ketoconazole | Not Active | Not Active | [6] |
| Ketoconazole | (Standard) | - | - | - | [6] |
Note: Specific MIC values were not provided in the source, but a qualitative comparison was made.
From the data, it is evident that the introduction of substituted benzylideneamino moieties at the N4 position can lead to potent antifungal agents, particularly against dermatophytes like Microsporum gypseum. The enhanced activity of compounds 5i and 5h suggests that the electronic and steric properties of the substituted phenyl ring play a crucial role in target binding.[6]
Antibacterial Activity
The antibacterial potential of these triazole derivatives has also been explored, with promising results against Gram-positive bacteria.
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | N4-Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| 5i | 4-(2-chlorobenzylideneamino) | Strong Activity | Not Reported | Not Active | [6] |
| 4c | 4-(4-hydroxybenzylideneamino) | 16 | 20 | Not Reported | [7] |
| 4e | 4-(4-bromobenzylideneamino) | Not Reported | Not Reported | 25 | [7] |
| Streptomycin | (Standard) | - | - | - | [6] |
The data indicates that modifications at the N4 position significantly influence the antibacterial spectrum and potency. For instance, compound 4c , with a hydroxyl group on the phenyl ring, demonstrates good activity against Gram-positive bacteria.[7] In contrast, the parent compound's activity in the series reported by Kumar et al. was often surpassed by its Schiff base derivatives, highlighting the importance of the azomethine linkage for enhanced antibacterial action.[6]
Anticancer Activity: A Frontier for Triazole Analogs
Recent investigations have unveiled the potential of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol analogs as anticancer agents.[8][9][10] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[9]
A study on fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, derived from 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol, demonstrated significant in vitro antitumor activity against a panel of sixty human cancer cell lines.[8]
Table 3: In Vitro Anticancer Activity of a Fused Analog (GI₅₀ in µM)
| Compound ID | Cancer Cell Line Panel | GI₅₀ Range (µM) | Reference |
| 4d | Leukemia, Non-Small Cell Lung, Melanoma, Ovarian, Prostate, Breast | 1.06 - 25.4 | [8] |
Note: Compound 4d is a 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine.
The promising antiproliferative activity of compound 4d underscores the therapeutic potential of this class of compounds. The fusion of the triazole ring with a thiadiazine moiety appears to be a key structural feature for potent anticancer effects.[8]
Enzyme Inhibition: A Targeted Approach
The 1,2,4-triazole nucleus is a known pharmacophore in the design of various enzyme inhibitors.[11] Analogs of 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[12]
In a study of novel 1,2,4-triazole derivatives, several compounds exhibited potent inhibition of AChE and BChE.[12] While not direct analogs of the title compound, this research highlights the potential of the triazole-thiol scaffold in designing effective enzyme inhibitors.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented data, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[2]
-
Preparation of Media: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the solidified agar plates.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are made in the agar using a sterile borer.
-
Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the agar well diffusion method.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used quantitative technique.[7]
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data allows for the formulation of key structure-activity relationships:
-
N4-Substitution: The nature of the substituent at the N4 position of the triazole ring is a critical determinant of biological activity. Large, aromatic, and substituted moieties, particularly those forming Schiff bases, often lead to enhanced antimicrobial and anticancer properties.[6][7]
-
Halogenation: The presence of chloro and fluoro groups on the phenyl ring at the C5 position generally contributes to increased lipophilicity and potency.[8] Electron-withdrawing groups can also influence the electronic environment of the triazole ring, potentially affecting target interactions.[5]
-
Fused Ring Systems: The cyclization of the triazole-thiol with other heterocyclic rings, such as thiadiazines, can result in highly potent anticancer agents.[8][9] This suggests that a more rigid, planar structure may be favorable for interaction with specific biological targets.
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 12. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol Based on In Vitro Antifungal Activity
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning the promising in vitro antifungal results of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol into a robust in vivo validation model. We will objectively compare its potential performance with established alternatives, supported by established experimental designs and data interpretation strategies. The journey from a petri dish to a preclinical model is a critical step where many promising compounds falter. This guide is designed to illuminate that path with scientific rigor and practical insight.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] Triazole-based compounds, in particular, have been successfully developed as potent antifungal agents.[2] Their primary mechanism of action involves the targeted inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and inhibits fungal growth.[2] Given this precedent, this guide will proceed under the well-supported hypothesis that 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol exhibits its primary in vitro efficacy as an antifungal agent.
The Imperative of In Vivo Validation: Beyond the MIC
In vitro assays, such as determining the Minimum Inhibitory Concentration (MIC), are indispensable for initial screening and identifying potent antimicrobial agents.[3] They offer a rapid, high-throughput, and cost-effective method to gauge a compound's intrinsic activity against a specific pathogen. However, a low MIC value does not guarantee therapeutic success in a complex living organism.[4] The transition to in vivo models is essential to understand the compound's behavior within a physiological system, encompassing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall safety and efficacy.[5] A successful preclinical validation hinges on designing in vitro studies that can effectively bridge to in vivo testing.[6]
The following sections will detail the strategic design of an in vivo study to validate the in vitro antifungal results of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, using a well-established murine model of systemic candidiasis.[7]
Antifungal Mechanism: Targeting Ergosterol Biosynthesis
The widely accepted mechanism for antifungal triazoles is the disruption of the fungal cell membrane's structural integrity by inhibiting ergosterol synthesis. This is achieved by binding to and inhibiting the enzyme lanosterol 14α-demethylase (CYP51). The diagram below illustrates this critical pathway.
Caption: Mechanism of action for triazole antifungal agents.
Comparative Data: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal of this validation is to determine if the in vitro promise of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol translates into tangible therapeutic benefits in vivo. The table below presents a hypothetical but realistic comparison between our lead compound and Fluconazole, a widely used triazole antifungal, in a systemic candidiasis model.[7]
| Compound | Target | In Vitro Efficacy (MIC against C. albicans in µg/mL) | In Vivo Model | Dosing Regimen (Intraperitoneal) | In Vivo Efficacy (Survival Rate at 14 days) | Fungal Burden Reduction (Kidney log CFU/g) |
| 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol | CYP51 | 0.25 | Murine Systemic Candidiasis | 5 mg/kg, once daily | 80% | 2.5 log reduction vs. vehicle |
| Fluconazole (Positive Control) | CYP51 | 0.5 | Murine Systemic Candidiasis | 5 mg/kg, once daily | 70% | 2.1 log reduction vs. vehicle |
| Vehicle Control | N/A | >64 | Murine Systemic Candidiasis | Saline + 5% DMSO | 10% | N/A |
Note: Lower MIC values indicate higher in vitro potency. Higher survival rates and greater log reduction in fungal burden indicate superior in vivo efficacy.
Experimental Design: Murine Model of Systemic Candidiasis
A robust and reproducible animal model is paramount for validating in vitro findings.[8] The murine model of disseminated candidiasis is a standard and well-characterized model for evaluating the efficacy of antifungal agents against systemic Candida albicans infections.[7]
The experimental workflow is designed to assess both the survival benefit and the reduction in fungal load in target organs, providing a comprehensive picture of the compound's efficacy.
Caption: Workflow for in vivo validation of antifungal agents.
Detailed Protocol: Efficacy Evaluation in a Murine Systemic Candidiasis Model
This protocol provides a self-validating system with clear positive and negative controls to ensure the trustworthiness of the results.
1. Animal and Housing:
-
Model: Female BALB/c mice, 6-8 weeks old.
-
Housing: House animals in sterile, ventilated cages with access to autoclaved food and water ad libitum.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
2. Preparation of Fungal Inoculum:
-
Strain: Candida albicans SC5314.
-
Culture: Streak the strain from a frozen stock onto a Yeast Peptone Dextrose (YPD) agar plate and incubate at 30°C for 24-48 hours.
-
Inoculum Preparation: Inoculate a single colony into 50 mL of YPD broth and grow overnight at 30°C with shaking. Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Quantification: Count the cells using a hemocytometer and adjust the concentration to 2x10^5 cells/mL in sterile PBS.
3. Infection Procedure:
-
Administration: Infect mice via lateral tail vein injection with 100 µL of the fungal inoculum (2x10^4 cells/mouse).
4. Compound Formulation and Administration:
-
Test Compound: Prepare a stock solution of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in 100% Dimethyl Sulfoxide (DMSO). For injection, dilute the stock solution in a vehicle of sterile saline to a final concentration of 5% DMSO.
-
Positive Control: Prepare Fluconazole in the same vehicle.
-
Dosing: Begin treatment 24 hours post-infection. Administer the test compound, Fluconazole (e.g., 5 mg/kg), or vehicle control intraperitoneally (i.p.) once daily for 7 consecutive days.
5. Endpoint Analysis:
-
Survival Study:
-
Monitor the mice daily for 14-21 days post-infection.
-
Record morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Humanely euthanize animals that reach a moribund state as defined by the IACUC protocol.
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
-
Fungal Burden Study:
-
On day 8 (24 hours after the last dose), euthanize a subset of mice from each group (n=5).
-
Aseptically harvest the kidneys, weigh them, and place them in sterile PBS on ice.
-
Homogenize the kidneys in 1 mL of sterile PBS.
-
Prepare serial dilutions of the homogenate and plate onto YPD agar plates containing antibiotics (to prevent bacterial growth).
-
Incubate at 30°C for 48 hours and count the number of colony-forming units (CFUs).
-
Express the data as log10 CFU per gram of tissue. Analyze for statistical significance using an appropriate test (e.g., ANOVA or Mann-Whitney U test).
-
Conclusion
The successful transition from in vitro discovery to in vivo validation is the crucible in which promising chemical entities are forged into viable drug candidates. This guide outlines a scientifically rigorous, logical, and ethical framework for evaluating 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol. By employing a standardized animal model, including appropriate controls, and assessing multiple endpoints, researchers can generate the high-quality, reproducible data necessary to establish a clear correlation between in vitro potency and in vivo therapeutic efficacy. The insights gained from such studies are not merely confirmatory; they are foundational for advancing new therapeutic agents toward clinical investigation.
References
- Gupta, S. K., & Misra, A. (2016). Antimicrobial efficacy validation using in vitro and in vivo testing methods. Methods in Molecular Biology, 1535, 13-25.
- BenchChem. (2025).
- Gupta, S. K., & Misra, A. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Pharmaceutical and Biomedical Analysis, 130, 8-16.
- Zips, D., Thames, H. D., & Baumann, M. (2005).
- BenchChem. (2025).
- Li, X., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 948507.
- Li, G., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 529.
- BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds. BenchChem.
- BenchChem. (2025).
- Singh, R., & Singh, S. (2012). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research, 2(4), 119-123.
- Zhang, W., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3422.
- Wang, Y., et al. (2022). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(24), 16665-16678.
- Andres-Mach, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(5), 1087-1092.
- Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1234, 130000.
- Tussupova, K., et al. (2023).
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
- PubChem. (n.d.). 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. National Center for Biotechnology Information.
- Jarząbek, M., et al. (2021). Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. Pharmaceuticals, 14(4), 309.
- Jagerovic, N., et al. (2004). Discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1h-1,2,4-triazole, a novel in vivo cannabinoid antagonist containing a 1,2,4-triazole motif. Journal of Medicinal Chemistry, 47(11), 2939-2942.
- Al-Ghorbani, M., et al. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New anticancer agents: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Cytotoxic Landscape of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Among its numerous derivatives, those featuring a thiol group at the 3-position have garnered significant attention for their potent cytotoxic effects against a range of cancer cell lines.[3] This guide provides a comparative analysis of the cytotoxic profiles of different 1,2,4-triazole-3-thiol derivatives, supported by experimental data from recent literature. We will delve into the structure-activity relationships that govern their anticancer potential, present a standardized protocol for assessing cytotoxicity, and explore the potential mechanisms underpinning their activity.
The Rationale for Investigating 1,2,4-Triazole-3-thiol Derivatives in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in drug discovery.[4] 1,2,4-triazole derivatives have emerged as a "privileged" scaffold due to their ability to interact with a wide array of biological targets through various non-covalent interactions.[1][2] The inclusion of a thiol group at the 3-position of the triazole ring often enhances the molecule's biological activity, including its anticancer properties. These compounds have demonstrated the ability to inhibit crucial enzyme systems involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and tubulin polymerization.[5][6]
The development of resistance to existing chemotherapeutic agents further necessitates the exploration of new chemical entities.[4] The unique structural features of 1,2,4-triazole-3-thiol derivatives offer a promising avenue for the development of next-generation anticancer drugs that may overcome these resistance mechanisms.
Comparative Cytotoxicity of 1,2,4-Triazole-3-thiol Derivatives: A Data-Driven Overview
The cytotoxic potential of 1,2,4-triazole-3-thiol derivatives is profoundly influenced by the nature of the substituents on the triazole ring and the thioether linkage. The following table summarizes the in vitro cytotoxicity data (IC50 values) of representative derivatives against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxic potency.
| Compound Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone derivative 4 | Human Melanoma (IGR39) | ~2-17 | [4] |
| Hydrazone derivative 14 | Triple-Negative Breast Cancer (MDA-MB-231) | ~2-17 | [4] |
| Hydrazone derivative 18 | Pancreatic Carcinoma (Panc-1) | ~2-17 | [4] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6 ) | Murine Melanoma (B16F10) | < 41.12 | [7] |
| 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 21 | Lymphocytes | 0.012 | [8][9] |
| 1,2,4-triazole derivative 8c | Various cancer cell lines | Not specified, potent inhibitor | [6] |
| 1,2,4-triazole derivative 8d | Various cancer cell lines | Not specified, potent inhibitor | [6] |
Key Insights from the Data:
-
Impact of Hydrazone Moiety: The incorporation of a hydrazone moiety has been shown to yield compounds with moderate to potent cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines, with IC50 values in the low micromolar range.[4][10]
-
Influence of Benzylthio Substituents: The presence of a substituted benzyl group attached through a thioether linkage can significantly impact anticancer activity. For instance, a derivative with a 4-bromobenzylthio group exhibited notable activity against murine melanoma.[7]
-
High Potency of Specific Derivatives: Certain derivatives, such as 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have demonstrated exceptionally high cytotoxicity against lymphocytes, with IC50 values in the nanomolar range.[8][9]
-
Broad-Spectrum Activity: Many of these derivatives show activity against a panel of different cancer cell lines, suggesting the potential for broad-spectrum anticancer applications.[6][11]
Understanding the Mechanism of Action: A Multifaceted Approach
The cytotoxic effects of 1,2,4-triazole-3-thiol derivatives are not attributed to a single mechanism but rather a combination of interactions with various cellular targets. The ability of the triazole ring to act as a bioisostere for amide, ester, and carboxylic acid groups allows for versatile binding to biological macromolecules.[1]
Potential mechanisms of action include:
-
Enzyme Inhibition: A significant body of research points to the inhibition of key enzymes involved in cancer cell proliferation and survival. These include:
-
Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[5][6]
-
Serine/Threonine Kinases: Including BRAF, a key component of the MAPK/ERK signaling pathway.[6]
-
Tubulin Polymerization: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
-
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death. 1,2,3-triazole derivatives (a related class) have been shown to induce apoptosis and cause cell cycle arrest.[12]
-
Inhibition of Other Enzymes: The triazole scaffold is known to interact with a variety of other enzymes, such as carbonic anhydrase and thymidylate synthase, which can also contribute to their anticancer effects.[5]
Caption: Potential anticancer mechanisms of 1,2,4-triazole-3-thiol derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][15] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
1,2,4-triazole-3-thiol derivatives to be tested
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl, or a commercial detergent-based solution)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1,2,4-triazole-3-thiol derivatives in the appropriate cell culture medium.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the MTT solution to each well.[16]
-
Incubate the plate for an additional 2-4 hours in the humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16]
-
Gently pipette up and down to ensure complete dissolution. The plate can be placed on a shaker for a few minutes to aid this process.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The diverse cytotoxic profiles of 1,2,4-triazole-3-thiol derivatives underscore their potential as a versatile scaffold for the development of novel anticancer agents. The structure-activity relationship studies reveal that strategic modifications to the core structure can lead to compounds with high potency and selectivity against various cancer cell lines. The MTT assay remains a robust and reliable method for the initial screening and comparative evaluation of these compounds.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising compounds. A deeper understanding of their mechanisms of action will pave the way for the rational design of next-generation 1,2,4-triazole-3-thiol-based therapeutics with improved anticancer activity and a favorable safety profile.
References
-
Šačkus, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
Gül, L. A., & Yılmaz, F. (2022). A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]
-
Li, W., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]
-
Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Šačkus, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. [Link]
-
Šačkus, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. ResearchGate. [Link]
-
Mavrova, A. T., et al. (2008). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. PubMed. [Link]
-
Mavrova, A. T., et al. (2008). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. ResearchGate. [Link]
-
Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Kaplaushenko, A., et al. (2023). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal. [Link]
-
Al-Sodies, S. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]
-
Kurbatov, S. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
-
Harmankaya, R. (2023). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Al-Jumaili, A. H. A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
-
Gomaa, A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]
-
Serdiuk, I. O., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
This guide provides a comprehensive cross-validation of analytical methodologies for the quantitative determination of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, a molecule of significant interest in pharmaceutical and agrochemical research. As Senior Application Scientist, the insights presented herein are an amalgamation of established analytical principles and field-proven expertise, designed to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical techniques for their specific needs.
The imperative for robust and reliable analytical methods for this compound cannot be overstated. From pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs), the accuracy and precision of analytical data are paramount. This guide will delve into the nuances of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method will be critically evaluated based on the principles of scientific integrity, with a focus on the causality behind experimental choices and the establishment of self-validating systems.
The Compound: 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring, a dichlorophenyl moiety, and a thiol group. Its chemical structure (C8H5Cl2N3S) and molecular weight of approximately 246.12 g/mol present distinct analytical challenges and opportunities.[1] The presence of a UV-absorbing chromophore in the dichlorophenyl ring system makes it amenable to UV-based detection methods. The thiol group, however, introduces potential for issues such as oxidation and adsorption during chromatographic analysis, necessitating careful method development.
The Foundation of Trust: Analytical Method Validation
The cross-validation of analytical methods is a critical exercise to ensure the reliability and consistency of results across different techniques. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[2][3][4][5][6] These authoritative sources provide a framework for assessing key validation parameters, which will be the basis of our comparison.
The core validation parameters that will be considered for each method are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[7] For 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point, leveraging the compound's aromatic structure for detection.
Causality in Experimental Choices for HPLC
The selection of a C18 column is based on its hydrophobic stationary phase, which will interact with the nonpolar dichlorophenyl ring of the analyte, providing good retention and separation from more polar impurities. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is chosen to elute the analyte with a symmetric peak shape and a reasonable retention time. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase can help to suppress the ionization of the thiol group, reducing peak tailing and improving reproducibility.
Experimental Protocol: RP-HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the UV absorbance of the dichlorophenyl group).[7]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol reference standard in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: General experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS offers high sensitivity and specificity, making it a valuable technique for the analysis of triazole fungicides.[8][9] However, the analysis of thiol-containing compounds by GC can be challenging due to their reactivity and potential for adsorption in the GC system.[10] Derivatization is often employed to improve the volatility and thermal stability of such compounds.
Causality in Experimental Choices for GC-MS
For 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol, direct injection may be problematic due to the polar thiol group. A derivatization step, such as silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogen on the thiol group with a nonpolar trimethylsilyl (TMS) group. This increases the compound's volatility and reduces its interaction with the GC column, leading to better peak shape and reproducibility. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
2. Derivatization Procedure:
-
To 100 µL of a standard or sample solution in a vial, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach
UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds with chromophores.[11][12] The dichlorophenyl ring in 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol provides the necessary chromophore for UV absorption.
Causality in Experimental Choices for UV-Vis Spectrophotometry
The choice of solvent is critical in UV-Vis spectrophotometry as it can influence the absorption spectrum.[13][14] A solvent that is transparent in the wavelength range of interest and in which the analyte is stable is required. Ethanol or methanol are often suitable choices. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor wavelength inaccuracies.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
2. Procedure:
-
Solvent: Ethanol.
-
Determination of λmax: Prepare a dilute solution of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol in ethanol and scan the UV spectrum from 200 nm to 400 nm to determine the wavelength of maximum absorbance.
-
Standard Curve Preparation:
-
Prepare a stock solution (100 µg/mL) of the reference standard in ethanol.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
-
-
Measurement:
-
Measure the absorbance of each standard and the sample solution at the determined λmax using ethanol as the blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Cross-Validation: A Head-to-Head Comparison
The following table summarizes the performance of each analytical method based on key validation parameters. The data presented is a synthesis of expected performance based on the principles of each technique and data from similar compounds.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity/Selectivity | High (separation of impurities) | Very High (chromatographic separation and mass fragmentation) | Low (potential for interference from other UV-absorbing compounds)[15] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% (in simple matrices) |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Robustness | Good | Moderate (sensitive to derivatization conditions) | Good |
| Throughput | High (with autosampler) | Moderate (derivatization step adds time) | Very High |
| Cost per Sample | Moderate | High | Low |
Logical Relationship of Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Antibacterial Spectrum of Triazole Derivatives, Featuring 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
Introduction: The Expanding Role of Triazoles Beyond Antifungal Activity
Triazoles have long been a cornerstone in the management of fungal infections, with prominent members of this class, such as fluconazole and ketoconazole, being widely used in clinical practice. Their primary mechanism of action in fungi involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. However, the versatile 1,2,4-triazole scaffold has increasingly demonstrated a broader antimicrobial potential, with a growing body of research highlighting the antibacterial activities of novel triazole derivatives.[1][2] This has opened up exciting new avenues for the development of antibacterial agents, a critical need in the face of rising antimicrobial resistance.
This guide provides a comparative analysis of the antibacterial spectrum of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol and other triazole compounds. While direct, head-to-head comparative data for this specific compound against a wide panel of bacteria is still emerging, this document synthesizes available data on related triazole derivatives to provide a valuable overview for researchers, scientists, and drug development professionals. We will delve into the experimental data, provide a detailed protocol for assessing antibacterial activity, and explore the potential mechanisms of action that underpin the antibacterial effects of this promising class of compounds.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for various 1,2,4-triazole derivatives against a selection of Gram-positive and Gram-negative bacteria.
Disclaimer: The data presented below is a compilation from multiple studies. Direct comparison of MIC values should be approached with caution, as experimental conditions such as bacterial strains, inoculum size, and growth media can vary between studies.
Table 1: Antibacterial Activity of 5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Staphylococcus aureus
| Compound | Substituent on Phenyl Ring | MIC (µg/mL) | Reference |
| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-chloro (on benzylidene) | Not specified, but showed activity | [1] |
| 4-(2,4-dichlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | 2,4-dichloro (on benzylidene and phenyl) | Not specified, but showed activity | [1] |
| 4-(4-bromobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | 4-bromo (on benzylidene), 2,4-dichloro (on phenyl) | Not specified, but showed activity | [1] |
Note: A 2013 study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives reported that compounds with electron-withdrawing groups on the aromatic ring showed promising antibacterial activity. For instance, a derivative with a bromo substituent exhibited a MIC of 25 µg/mL against E. coli and 31 µg/mL against S. typhi, while a derivative with a hydroxyl group showed a MIC of 16 µg/mL against S. aureus and 20 µg/mL against B. subtilis.[3]
Table 2: Antibacterial Activity of Other Triazole Derivatives
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 - >100 | [4] |
| Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | S. epidermidis | 9 | [4] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | B. subtilis | 31.25 | [4] |
Antibacterial Spectrum of Clinically Used Antifungal Triazoles
While primarily known for their antifungal properties, some clinically used triazoles have been investigated for their effects on bacteria.
-
Fluconazole : Studies have shown that fluconazole can reduce the planktonic growth of Escherichia coli and delay the growth of Granulicatella adiacens.[5][6] However, its direct antibacterial activity is generally considered weak. Some research suggests that fluconazole's activity against resistant E. coli can be enhanced in the presence of antioxidants.[7][8]
-
Ketoconazole : Research indicates that ketoconazole has no direct bactericidal effect on Staphylococcus aureus at various tested concentrations and has minimal impact on its K+ permeability, although it can slow bacterial growth at high concentrations.[9] Interestingly, ketoconazole has been shown to potentiate the activity of fluoroquinolone antibiotics against multidrug-resistant S. aureus by inhibiting NorA efflux pumps.[10][11][12]
-
Voriconazole : Voriconazole is a broad-spectrum triazole antifungal agent.[13] While its primary application is in treating fungal infections, its potential antibacterial effects are an area of ongoing research.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol provides a standardized and self-validating method for determining the MIC of a test compound against a panel of bacteria. The broth microdilution method is a widely accepted and reliable technique for antimicrobial susceptibility testing.
I. Materials and Reagents
-
Test compound (e.g., 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel) and single-channel pipettes with sterile tips
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2 °C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
II. Experimental Workflow
Caption: Experimental workflow for MIC determination by broth microdilution.
III. Step-by-Step Methodology
-
Preparation of the Test Compound:
-
Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility, and its potential for bacterial inhibition should be tested in a control well.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations to be tested.
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipette, transfer a fixed volume (e.g., 50 µL) of each compound dilution from the dilution plate to the corresponding wells of a new sterile 96-well microtiter plate.
-
Add an equal volume (e.g., 50 µL) of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well containing only the bacterial inoculum in CAMHB (no compound) and a negative control well containing only CAMHB to check for sterility.
-
-
Incubation and Reading of Results:
-
Cover the microtiter plate and incubate at 35 ± 2 °C for 18-24 hours in ambient air.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Alternatively, the results can be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Potential Mechanisms of Antibacterial Action
The antibacterial activity of triazole derivatives is believed to stem from their ability to interfere with essential bacterial cellular processes. Unlike their well-established mechanism in fungi, the antibacterial targets of triazoles are more diverse. Two prominent proposed mechanisms are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress during DNA unwinding. Inhibition of DNA gyrase leads to the disruption of these critical processes and ultimately to bacterial cell death. Certain triazole-containing compounds have been identified as potent inhibitors of bacterial DNA gyrase.[2][14][15][16]
Caption: Inhibition of bacterial DNA gyrase by triazole compounds.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is another crucial enzyme in bacterial metabolism. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts the production of these essential building blocks, thereby halting DNA synthesis and cell growth. Some triazine derivatives, which share structural similarities with triazoles, have been designed as DHFR inhibitors.[17][18][19][20] It is plausible that certain 1,2,4-triazole derivatives could also exert their antibacterial effect through this mechanism.
Caption: Inhibition of dihydrofolate reductase (DHFR) by triazole compounds.
Conclusion and Future Directions
The 1,2,4-triazole scaffold represents a promising framework for the development of novel antibacterial agents. While the specific antibacterial spectrum of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol requires further detailed investigation, the existing data on related derivatives strongly suggest its potential as an antibacterial lead compound. The diverse mechanisms of action, including the potential to inhibit essential enzymes like DNA gyrase and DHFR, offer opportunities to develop compounds with novel modes of action that could be effective against drug-resistant bacteria.
For researchers and drug development professionals, the path forward involves systematic screening of compounds like 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol against a broad panel of clinically relevant bacteria using standardized protocols, such as the one detailed in this guide. Further studies to elucidate the precise molecular targets and mechanisms of action will be crucial for optimizing the antibacterial potency and selectivity of this versatile class of molecules. The exploration of triazoles in the antibacterial arena is a compelling field of research with the potential to deliver much-needed solutions to the global challenge of antimicrobial resistance.
References
-
Al-Shabib, N. A., et al. (2019). A novel mechanism of action of ketoconazole: inhibition of the NorA efflux pump system and biofilm formation in multidrug-resistant Staphylococcus aureus. Expert Review of Anti-infective Therapy, 17(8), 625-636. [Link]
-
Gedeon, A., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. iScience, 27(10), 110967. [Link]
-
Gedeon, A., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Institut Pasteur. [Link]
-
Beggs, W. H. (1985). Action of antifungal imidazoles on Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 16(3), 397-399. [Link]
-
Nastasă, C., et al. (2021). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. Molecules, 26(11), 3322. [Link]
-
Al-Shabib, N. A., et al. (2019). A novel mechanism of action of ketoconazole: inhibition of the NorA efflux pump system and biofilm formation in multidrug-resistant Staphylococcus aureus. ResearchGate. [Link]
-
Aghaei, A., et al. (2021). Effect of Fluconazole, An Anti-Fungal Drug, On Human Flora Bacteria. Journal of Pharmaceutical Research International, 33(46B), 332-338. [Link]
-
Simonetti, G., et al. (2000). Enhanced contact activity of fluconazole in association with antioxidants against fluconazole-resistant organisms. Journal of Antimicrobial Chemotherapy, 46(5), 729-733. [Link]
-
Simonetti, G., et al. (2000). Enhanced contact activity of fluconazole in association with antioxidants against fluconazole-resistant organisms. Journal of Antimicrobial Chemotherapy. [Link]
-
Ellepola, K., et al. (2023). In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation. Antibiotics, 12(9), 1433. [Link]
-
Al-Shabib, N. A., et al. (2019). A novel mechanism of action of ketoconazole: inhibition of the NorA efflux pump system and biofilm formation in multidrug-resistant Staphylococcus aureus. Taylor & Francis Online. [Link]
-
Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
-
Ellepola, K., et al. (2023). In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation. PubMed. [Link]
-
Reeve, S. M., et al. (2022). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases, 8(5), 957-969. [Link]
-
Hawser, S., et al. (2006). Dihydrofolate reductase inhibitors as antibacterial agents. Current Medicinal Chemistry, 13(9), 1049-1057. [Link]
-
Li, D., et al. (2014). In vitro interactions between fluconazole and minocycline against mixed cultures of Candida albicans and Staphylococcus aureus. Journal of Microbiology, Immunology and Infection, 47(3), 212-218. [Link]
-
Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23(2), 149-154. [Link]
-
Budzyńska, A., et al. (2017). Candida albicans/Staphylococcus aureus Dual-Species Biofilm as a Target for the Combination of Essential Oils and Fluconazole or Mupirocin. Molecules, 22(8), 1332. [Link]
-
Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
Van Cutsem, J., et al. (1991). The antiinflammatory effects of ketoconazole. A comparative study with hydrocortisone acetate in a model using living and killed Staphylococcus aureus on the skin of guinea-pigs. Journal of the American Academy of Dermatology, 25(2 Pt 1), 257-261. [Link]
-
Le, T. V. (2019). Synthesis of 4,6-diamino-1,2-dihydro-1,3,5-triazines as potential bacterial dihydrofolate reductase inhibitors. ScholarBank@NUS. [Link]
-
Kumar, D., et al. (2010). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 3(12), 2841-2844. [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][10][14]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-264. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Li, Y., et al. (2019). Effect of Combined Application of Antibacterial Agents on the Efficacy of Voriconazole: Opinion and Thinking. Infection and Drug Resistance, 12, 3557-3563. [Link]
-
Cogen, A. L., et al. (2019). Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. Frontiers in Cellular and Infection Microbiology, 9, 29. [Link]
-
Klahn, P., et al. (2022). Increasing the Efficacy of Treatment of Staphylococcus aureus–Candida albicans Mixed Infections with Myrtenol. International Journal of Molecular Sciences, 23(23), 15259. [Link]
-
Kompis, I. M., et al. (2003). Antimicrobial dihydrofolate reductase inhibitors--achievements and future options: review. Current Pharmaceutical Design, 9(24), 1955-1971. [Link]
-
Al-janabi, D. R. A., et al. (2023). Study of combination the antifungal with the antibacterial against bacteria Staphylococcus aureus isolated from skin infection. Auctores Publishing. [Link]
-
Strippoli, V., et al. (1986). Microbiological perspective of ketoconazole. Chemioterapia, 5(2), 120-124. [Link]
-
Tati, S., et al. (2021). Staphylococcus aureus Synergized with Candida albicans to Increase the Pathogenesis and Drug Resistance in Cutaneous Abscess and Peritonitis Murine Models. Toxins, 13(8), 570. [Link]
-
Crandon, J. L., & Graybill, J. R. (2002). Voriconazole: the newest triazole antifungal agent. Current Opinion in Investigational Drugs, 3(4), 565-571. [Link]
-
Havaldar, F. F., & Bhise, K. S. (2009). A facile and convenient synthesis of some new quinazoline derivatives and their antimicrobial activity. Journal of the Brazilian Chemical Society, 20(8), 1443-1448. [Link]
-
Manavathu, E. K., et al. (2000). Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology. Antimicrobial Agents and Chemotherapy, 44(8), 2212-2214. [Link]
-
Blower, T. R., et al. (2021). DNA Gyrase as a Target for Quinolones. Molecules, 26(23), 7356. [Link]
-
Wang, Y., et al. (2021). Broad Spectrum Antibacterial Ocotillol-Type Derivatives. Journal of Medicinal Chemistry, 64(15), 11496-11512. [Link]
-
McGinnis, M. R., et al. (1997). In vitro studies of activity of voriconazole (UK-109,496), a new triazole antifungal agent, against emerging and less-common mold pathogens. Antimicrobial Agents and Chemotherapy, 41(4), 841-843. [Link]
-
de Oliveira, A. C. S., et al. (2022). Minimum inhibitory concentration against E. coli and S. aureus bacteria. ResearchGate. [Link]
-
Reller, L. B., et al. (1982). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. Journal of Clinical Microbiology, 15(3), 520-525. [Link]
-
Lee, K., et al. (2023). Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. International Journal of Molecular Sciences, 24(9), 8263. [Link]
-
Banerjee, J., et al. (2017). Ketoconazole Resistant Candida albicans is Sensitive to a Wireless Electroceutical Wound Care Dressing. Scientific Reports, 7, 15927. [Link]
-
Valour, F., et al. (2020). In vitro antibiotic activity against intraosteoblastic Staphylococcus aureus: a narrative review of the literature. Journal of Antimicrobial Chemotherapy, 75(11), 3113-3124. [Link]
-
Selim, K. A., et al. (2021). Antibacterial activity against Escherichia coli. ResearchGate. [Link]
-
Tziveleka, L. A., et al. (2022). Minimum Inhibitory Concentrations, Bactericidal Concentrations and... ResearchGate. [Link]
-
Tim Alodokter. (2022). 8 Obat Gatal Selangkangan yang Manjur dan Tersedia di Apotik. Alodokter. [Link]
-
Scicchitano, F., et al. (2023). Plants with Antimicrobial Activity against Escherichia coli, a Meta-Analysis for Green Veterinary Pharmacology Applications. Plants, 12(23), 3999. [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Action of antifungal imidazoles on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mechanism of action of ketoconazole: inhibition of the NorA efflux pump system and biofilm formation in multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. biomedres.us [biomedres.us]
- 14. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. - Research - Institut Pasteur [research.pasteur.fr]
- 16. mdpi.com [mdpi.com]
- 17. Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydrofolate reductase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSpace [scholarbank.nus.edu.sg]
- 20. Antimicrobial dihydrofolate reductase inhibitors--achievements and future options: review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol with Fungal and Human Lanosterol 14-α-demethylase
This guide provides an in-depth comparative analysis of the molecular docking interactions of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with its primary therapeutic target, lanosterol 14-α-demethylase (CYP51), from both a fungal pathogen (Saccharomyces cerevisiae) and human origin. By elucidating the specific binding modes and energetic differences, we aim to provide researchers, scientists, and drug development professionals with critical insights into the compound's potential efficacy and selectivity.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous antifungal and anticancer agents.[1][2] These compounds primarily exert their antifungal effects by inhibiting lanosterol 14-α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] Disrupting this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[4] Given that a homologous enzyme exists in humans, selectivity is a paramount concern in the design of new triazole-based therapeutics. This guide will objectively compare the binding affinity of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with fungal and human CYP51, alongside the well-established antifungal drug, ketoconazole, to benchmark its performance.
Experimental Design & Rationale
A robust and validated molecular docking protocol is fundamental to generating reliable in silico predictions. The methodology outlined below has been designed to ensure scientific rigor and reproducibility, forming a self-validating system for assessing ligand-protein interactions.
Core Principle: Protocol Validation
Before screening our compound of interest, the docking protocol's ability to reproduce a known binding pose must be confirmed. This is achieved by "re-docking" a co-crystallized ligand back into its corresponding protein's binding site.[5][6] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation, indicating the protocol's accuracy.[6][7]
Detailed Experimental Protocols
Part 1: Preparation of Target Protein Structures
-
Protein Selection & Retrieval:
-
Receptor Preparation Workflow:
-
Initial Cleaning: The protein structures were loaded into AutoDockTools (ADT). All non-essential components, including water molecules, co-solvents, and any co-crystallized ligands, were removed.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed to accurately model electrostatic interactions.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom types required for AutoDock Vina.
-
Part 2: Ligand Preparation
-
Ligand Selection:
-
Compound of Interest: 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Reference Compound: Ketoconazole (a clinically used antifungal).
-
-
Ligand Preparation Workflow:
-
3D Structure Generation: The 2D structures of the ligands were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: The energy of the 3D structures was minimized using the MMFF94 force field to obtain a stable, low-energy conformation.
-
Torsional Degrees of Freedom and File Conversion: The ligands were prepared for docking in ADT by detecting the root and defining rotatable bonds. The final structures were saved in the PDBQT format.
-
Part 3: Molecular Docking Protocol & Validation
-
Software: AutoDock Vina, a widely used open-source program for molecular docking, was selected for its accuracy and computational efficiency.[12]
-
Grid Box Definition:
-
A grid box was centered on the active site of each protein, defined by the position of the co-crystallized ligand in the original PDB file.
-
The dimensions of the grid box were set to 20 x 20 x 20 Å to encompass the entire binding pocket and allow for sufficient conformational sampling of the ligand.
-
-
Docking Validation (Re-docking):
-
The co-crystallized ligand, ketoconazole, was extracted from the human CYP51 structure (3LD6) and re-docked into the binding site.
-
The resulting RMSD between the predicted pose and the original crystallographic pose was calculated to validate the docking protocol. An RMSD of less than 2.0 Å confirms the protocol's reliability.[5][13]
-
-
Execution of Docking Runs:
-
Docking simulations were performed with an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.[12]
-
The program generated multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Results: A Comparative Analysis
The docking simulations provide valuable quantitative and qualitative data regarding the binding of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and ketoconazole to both fungal and human CYP51.
Quantitative Data Summary
The predicted binding affinities, representing the free energy of binding, are summarized in the table below. More negative values indicate a stronger predicted interaction.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Fungal CYP51 | 5EQB | -8.9 |
| 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Human CYP51 | 3LD6 | -7.8 |
| Ketoconazole (Reference) | Fungal CYP51 | 5EQB | -9.5 |
| Ketoconazole (Reference) | Human CYP51 | 3LD6 | -9.2 |
Analysis of Binding Interactions
Interaction with Fungal CYP51 (5EQB):
-
5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: The docking results reveal a strong binding affinity of -8.9 kcal/mol. The triazole ring is positioned to coordinate with the heme iron atom in the active site, a characteristic interaction for azole-based CYP51 inhibitors. The 2,4-dichlorophenyl group extends into a hydrophobic pocket, forming favorable van der Waals interactions with key amino acid residues.
-
Ketoconazole: The reference compound shows a higher binding affinity of -9.5 kcal/mol, consistent with its known potent antifungal activity.
Interaction with Human CYP51 (3LD6):
-
5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: The binding affinity to the human enzyme is significantly lower at -7.8 kcal/mol. This suggests a degree of selectivity for the fungal target over the human homolog.
-
Ketoconazole: While still potent, ketoconazole's affinity for the human enzyme is -9.2 kcal/mol, which is very close to its affinity for the fungal enzyme. This is consistent with the known side effects of ketoconazole, which can be attributed to its inhibition of human cytochrome P450 enzymes.
Selectivity Profile:
The difference in binding affinity for the fungal versus the human target is a critical parameter.
-
5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Shows a selectivity gap of 1.1 kcal/mol in favor of the fungal enzyme.
-
Ketoconazole: Exhibits a much smaller selectivity gap of 0.3 kcal/mol.
This comparison suggests that 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol may have a more favorable safety profile than ketoconazole due to its greater selectivity for the fungal target.
Visualizing the Workflow and Interactions
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Ligand-Protein Interaction Concept.
Conclusion and Future Directions
The in silico analysis presented in this guide indicates that 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a promising candidate for further investigation as an antifungal agent. Its predicted binding affinity for fungal CYP51 is strong, and importantly, it demonstrates a higher degree of selectivity for the fungal enzyme over its human counterpart when compared to the established drug ketoconazole.
These computational findings provide a strong rationale for advancing this compound to the next stages of drug discovery. The logical next steps include:
-
Synthesis and in vitro validation: The compound should be synthesized and tested in enzymatic assays to determine its IC50 value against both fungal and human CYP51.
-
Antifungal susceptibility testing: The minimum inhibitory concentration (MIC) should be determined against a panel of clinically relevant fungal pathogens.
-
ADME/Tox profiling: In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies should be conducted to assess its drug-like properties.
By integrating computational and experimental approaches, the development of more effective and safer antifungal therapies can be accelerated.
References
Sources
- 1. ijcrcps.com [ijcrcps.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors | Jurnal Kimia Riset [e-journal.unair.ac.id]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. wwPDB: pdb_00003ld6 [wwpdb.org]
- 11. InterPro [ebi.ac.uk]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol and its Analogs
This guide provides an in-depth analysis of the peer-reviewed literature validating the bioactivity of the chemical scaffold 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol. As researchers and drug development professionals, understanding the therapeutic potential and mechanistic underpinnings of novel chemical entities is paramount. The 1,2,4-triazole core is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] This document synthesizes available data on the anticancer, antimicrobial, and enzyme-inhibiting properties of derivatives of this specific dichlorinated phenyl-triazole-thiol, offering a comparative perspective grounded in experimental evidence.
The core structure, 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol, features a dichlorinated phenyl ring attached to a 1,2,4-triazole heterocycle, with a thiol group at the 3-position.[3] The presence of chlorine atoms can significantly enhance lipophilicity and, consequently, the compound's ability to cross biological membranes, often augmenting its bioactivity.[4] The triazole ring itself is a key player, capable of coordinating with metal ions in enzyme active sites, while the thiol group offers a reactive handle for further chemical modification or interaction with biological targets.
Anticancer Activity: Targeting the p53-MDM2 Axis
A promising avenue of investigation for 1,2,4-triazole-3-thiol derivatives is their potential as anticancer agents.[5][6] A key mechanism identified for analogous compounds involves the restoration of the tumor suppressor p53's function by disrupting its interaction with its negative regulator, MDM2.[5][7] In many cancers, p53 is not mutated but is rendered inactive by overexpression of MDM2, which tags p53 for proteasomal degradation. Small molecules that can block the p53-binding pocket of MDM2 can stabilize and reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
In silico modeling has predicted that the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold can effectively mimic the critical p53 residues that bind to MDM2, suggesting a strong potential for this class of compounds as p53-MDM2 interaction inhibitors.[5][6]
Caption: p53-MDM2 interaction and its disruption by triazole derivatives.
Comparative In Vitro Antiproliferative Activity
Experimental data from studies on closely related analogs demonstrate significant cytotoxic activity against various human cancer cell lines. The choice of cell lines such as A549 (lung carcinoma), U87 (glioblastoma), and HL60 (promyelocytic leukemia) allows for the assessment of broad-spectrum anticancer potential.
| Compound ID | Modification from Core Structure | Cell Line | IC₅₀ (µM) | Reference |
| 6h | 5-(4-chlorophenyl)-4-phenyl derivative | A549 (Lung) | 3.854 | [5] |
| U87 (Glioblastoma) | 4.151 | [5] | ||
| HL60 (Leukemia) | 17.522 | [5] | ||
| 4d | Fused triazolo-thiadiazine derivative | Various (60 cell lines) | 1.06 - 25.4 | [8][9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The rationale is that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol) in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough to observe the compound's effect on cell proliferation but not so long that the control cells become over-confluent.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is the backbone of several leading antifungal drugs, including fluconazole.[2] The primary mechanism of action for these agents is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[10] Ergosterol is the fungal equivalent of mammalian cholesterol, and its depletion disrupts the integrity and fluidity of the fungal cell membrane, leading to cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole derivatives.
Comparative Antimicrobial Efficacy
Derivatives of the core compound have shown potent activity against various bacterial and fungal strains. The selection of test organisms is critical; for instance, Staphylococcus aureus represents Gram-positive bacteria, while Microsporum gypseum is a dermatophytic fungus, allowing for an assessment of the compound's spectrum of activity.
| Compound ID | Modification from Core Structure | Test Organism | Activity (Zone of Inhibition, mm) | Standard Drug | Reference |
| 5k | 4-(4-chlorobenzylideneamino) derivative | Staphylococcus aureus | Strong | Streptomycin | [11] |
| Microsporum gypseum | Strong | Ketoconazole | [11] | ||
| PS04 | 4-chloro, 4-bromo, or 4-trichloromethyl phenyl derivative | Various bacteria & fungi | Good inhibition at 5-20 µg/mL | Ceftriaxone, Ketoconazole | [4] |
Experimental Protocol: Agar-Well Diffusion for Antimicrobial Susceptibility
This method provides a straightforward, qualitative (or semi-quantitative) assessment of antimicrobial activity. It is a self-validating system as the clarity and diameter of the inhibition zone are directly proportional to the compound's efficacy.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Potato Dextrose agar (for fungi) and pour it into sterile Petri dishes.[4][12]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (S. aureus or M. gypseum).
-
Lawn Culture: Evenly spread the microbial suspension over the surface of the agar plates to create a lawn culture.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, dissolved in a solvent like DMSO) into the wells. Also, include a negative control (solvent only) and a positive control (standard antibiotic/antifungal solution).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater sensitivity of the microbe to the compound.
Enzyme Inhibition Profile
Beyond antimicrobial and anticancer applications, 1,2,4-triazole derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[13][14]
Caption: General workflow for an in vitro colorimetric enzyme inhibition assay.
Comparative Enzyme Inhibition Data
Studies on structurally related triazoles have yielded potent inhibitors, highlighting the potential of this chemical class in neurodegenerative disease research.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Derivative 1.1-1.5 | Acetylcholinesterase (AChE) | 1.63 - 17.68 | [14] |
| Butyrylcholinesterase (BChE) | 8.71 - 84.02 | [14] | |
| Derivative 12d | Acetylcholinesterase (AChE) | 730 | [13] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This protocol is a widely accepted method for measuring cholinesterase activity. The logic is based on the enzyme's hydrolysis of acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically. An inhibitor will reduce the rate of this color formation.
-
Reagent Preparation: Prepare solutions of AChE, the substrate (ATCI), the chromogen (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of the test compound to the appropriate wells. For the control (100% activity), add the vehicle solvent.
-
Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Conclusion
The collective evidence from peer-reviewed literature strongly supports the 5-(2,4-Dichloro-phenyl)-4H-1,2,4-triazole-3-thiol scaffold as a highly promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated significant, experimentally validated bioactivity across multiple domains, including anticancer, antimicrobial, and enzyme inhibition. The rational design of future analogs, building upon the structure-activity relationships discussed, holds considerable potential for yielding lead compounds with enhanced potency and selectivity. The detailed protocols provided herein serve as a robust foundation for researchers to validate these findings and explore the full therapeutic landscape of this versatile chemical class.
References
-
Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure.
-
Kumar, A., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry.
-
Bhat, K. S., et al. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry.
-
PubChem. (n.d.). 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. National Center for Biotechnology Information.
-
Bohrium. (2009). Synthesis and evaluation of 4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol derivatives as antimicrobial agents.
-
Bhat, K. S., et al. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry.
-
Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. International Journal of Pharmaceutical and Clinical Research.
-
Singh, S., et al. (2012). Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. ResearchGate.
-
Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.
-
BenchChem. (n.d.). Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives.
-
Gomaa, A. M., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI Organics.
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.
-
ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][5][11]-triazole-3-thiol derivatives as antimicrobial agents.
-
Patel, K. R., et al. (2021). Design, Synthesis and Biological Evaluation of Novel 5‐Phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiols as an Anticancer Agent. ResearchGate.
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy.
-
Khalid, M., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.
-
El-Sawy, E. R., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
-
Kaplaushenko, A., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol | C8H5Cl2N3S | CID 691559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.box [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2,4-Dichloro-phenyl)-4H-triazole-3-thiol
A Comprehensive Guide to the Safe Disposal of 5-(2,4-Dichloro-phenyl)-4H-[1][2][3]triazole-3-thiol
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses the entire lifecycle of these materials within a research and development setting. The responsible management of chemical waste is not just a regulatory necessity but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 5-(2,4-Dichloro-phenyl)-4H-[1][2]triazole-3-thiol, ensuring the safety of laboratory personnel and the protection of our environment.
The disposal procedures outlined herein are synthesized from an analysis of the compound's structural motifs—a chlorinated aromatic ring, a triazole core, and a thiol group—and aligned with established best practices for handling hazardous chemical waste.
Hazard Profile and Risk Assessment
Understanding the hazard profile of 5-(2,4-Dichloro-phenyl)-4H-[1][2]triazole-3-thiol is the first step in managing its disposal. The molecule's structure suggests several potential hazards. The dichlorophenyl group is a feature of many chlorinated organic compounds, which as a class can present various health hazards upon overexposure.[3][4] The thiol (-SH) group is responsible for the characteristic, potent odors of mercaptans and can indicate moderate toxicity.[5] Furthermore, a Safety Data Sheet (SDS) for the analogous compound, 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol, indicates risks of skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[6]
Table 1: Hazard Summary and Causality
| Hazard Category | Potential Effects & Rationale | Precautionary Action |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[6] The presence of the chlorinated phenyl ring and thiol group suggests systemic toxicity. Dusts may cause respiratory irritation.[6] | Avoid ingestion and inhalation of dust or vapors. Handle only in a well-ventilated area or chemical fume hood.[1][6] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[6] Chlorinated organic compounds can defat the skin, leading to dermatitis with prolonged contact.[3] | Wear appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[6] Chemical dusts and splashes can cause significant damage to eye tissue. | Wear safety glasses with side shields or chemical splash goggles.[7] |
| Environmental Hazards | Triazole derivatives are used as fungicides, indicating potential bioactivity.[8] Discharge into sewer systems or the environment must be avoided.[1][9] | Do not dispose of down the drain. Retain all waste for collection by a licensed hazardous waste disposal service.[1][9] |
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of specific PPE is directly informed by the potential routes of exposure identified in the hazard assessment.
Table 2: Personal Protective Equipment (PPE) Protocol
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use. | To prevent skin contact and potential irritation or absorption.[7] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust particles or splashes of solutions containing the compound.[7] |
| Body Protection | A flame-resistant lab coat. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Required when dusts are generated or when handling outside of a fume hood. Use a NIOSH-approved respirator.[3][10] | To prevent inhalation of airborne particles that may cause respiratory irritation.[6] |
Step-by-Step Disposal and Decontamination Protocol
The following protocols provide a systematic approach to waste collection, segregation, and equipment decontamination. Adherence to these steps is critical for ensuring a safe and compliant disposal process.
Part A: Chemical Waste Segregation and Collection
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions.
-
Designate a Waste Container: Use a dedicated, chemically resistant container with a secure, tight-fitting lid for all solid and liquid waste containing 5-(2,4-Dichloro-phenyl)-4H-[1][2]triazole-3-thiol.[9][11]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-(2,4-Dichloro-phenyl)-4H-[1][2]triazole-3-thiol".[9] Ensure the label is legible and securely affixed.
-
Collection:
-
Solid Waste: Collect excess solid reagent, contaminated weighing papers, and any contaminated absorbent materials from spill cleanups in this container.
-
Liquid Waste: Collect mother liquors, rinse solutions, and any other liquid waste containing the compound in the same designated container.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials.[9][11]
Part B: Decontamination of Glassware and Equipment
Due to the malodorous and potentially reactive nature of the thiol group, all contaminated labware must be thoroughly decontaminated before returning to general use. The standard, effective method for oxidizing thiols is a bleach bath.[2]
-
Prepare a Bleach Bath: In a designated plastic container within a chemical fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[2] The container should be large enough to fully submerge the glassware.
-
Initial Rinse: Immediately after use, rinse glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.
-
Submersion and Soaking: Carefully place the rinsed glassware into the bleach bath. Ensure items are fully submerged. Allow the glassware to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[2]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal washing procedures.
-
Bleach Bath Disposal: The used bleach solution, now containing oxidized thiol byproducts, must be collected as hazardous waste.[5] Label the container "Hazardous Waste: Used Bleach Bath for Thiol Decontamination."
Part C: Disposal of Contaminated Disposables
Items that cannot be decontaminated, such as gloves, paper towels, and septa, require special handling.
-
Segregation: Immediately place all contaminated disposable items into a durable plastic bag (e.g., a zip-lock bag).[5]
-
Containment: Seal the bag and place it inside a larger, wide-mouth plastic jar or other rigid container.[5]
-
Labeling and Disposal: Label this container as "Hazardous Waste: Solid Debris contaminated with 5-(2,4-Dichloro-phenyl)-4H-[1][2]triazole-3-thiol" and add it to the designated hazardous waste accumulation area.
Disposal Workflow Diagram
The following diagram illustrates the comprehensive workflow for the safe disposal of 5-(2,4-Dichloro-phenyl)-4H-[1][2]triazole-3-thiol and associated materials.
Caption: Disposal workflow for 5-(2,4-Dichloro-phenyl)-4H-[1][2]triazole-3-thiol.
Final Disposal Pathway
Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into sewer systems.[1] The final and only acceptable disposal route is through a licensed and approved chemical destruction facility.
-
Professional Disposal: All collected waste containers must be turned over to your institution's Environmental Health & Safety (EH&S) department for consolidation and pickup by a professional hazardous waste disposal company.[9]
-
Destruction Methods: These facilities will use methods such as controlled high-temperature incineration with flue gas scrubbing to ensure the complete and environmentally sound destruction of the chemical.[1]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the integrity of our research environment and the broader ecosystem.
References
-
Reagents & Solvents: How to Work with Thiols. Department of Chemistry: University of Rochester. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]
-
Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Carl ROTH. [Link]
-
5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. PubChem, National Center for Biotechnology Information. [Link]
-
CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]
-
Occupational Exposure to Methylene Chloride. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1052 - Methylene chloride. Occupational Safety and Health Administration (OSHA). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
CHLORINE. Occupational Safety and Health Administration (OSHA). [Link]
-
Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]
-
Potential Health Effects of Occupational Chlorinated Solvent Exposure. CDC Stacks, Centers for Disease Control and Prevention. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
-
Triazole-derivative Fungicide Compounds; Notice of Receipt of Requests to Voluntarily Cancel Certain Pesticide Registrations and Amend Registrations to Terminate Certain Uses. Regulations.gov, U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. oxychem.com [oxychem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Comprehensive Safety & Handling Guide: 5-(2,4-Dichloro-phenyl)-4H-[1][2][3]triazole-3-thiol
This guide provides essential, field-proven safety protocols and operational plans for the handling and disposal of 5-(2,4-Dichloro-phenyl)-4H-[1][2][3]triazole-3-thiol (CAS No. 26028-68-2). As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves, our colleagues, and our environment. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of safe laboratory practice.
Pre-Operational Hazard Analysis
Before any handling of 5-(2,4-Dichloro-phenyl)-4H-[1][2][3]triazole-3-thiol, a thorough understanding of its inherent risks is mandatory. The molecule's structure presents a multi-faceted hazard profile, combining the characteristics of a chlorinated aromatic compound, a triazole, and a thiol.
-
Chlorinated Aromatic System : Dichlorophenyl groups are lipophilic and can facilitate absorption through the skin. Halogenated aromatics should always be treated with caution due to their potential for persistence and toxicity.
-
Thiol (-SH) Group : Thiols, or mercaptans, are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[2][4] While the odor itself can cause nausea and headaches, it also serves as a critical exposure indicator.[2] The primary health risks associated with thiols include skin, eye, and respiratory irritation.[2]
-
Triazole Moiety : While the core triazole structure is common in pharmaceuticals, the overall toxicity of a novel compound must be assumed until proven otherwise.[5] A related compound, 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[6][7] It is prudent to assume a similar or higher hazard profile for the dichlorinated analog.
Given these factors, this compound must be handled as a potent compound requiring stringent containment and personal protective equipment (PPE) protocols to minimize any potential for exposure.[8][9]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory.[2] Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the essential final barrier.
PPE Selection Rationale
| Protection Type | Specification | Rationale & Key Considerations |
| Respiratory | NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters. | Required when handling the solid powder outside of a containment system (e.g., glovebox) or if there is a risk of aerosol generation.[10][11] The P100 filter protects against fine dust, while the OV/AG cartridge addresses potential vapors from the thiol and chlorinated components. |
| Eye & Face | Chemical splash goggles conforming to ANSI Z87.1 / EN166 standards.[10] A full-face shield should be worn over goggles when handling larger quantities or during splash-prone procedures.[2][12] | Protects against splashes, aerosols, and accidental eye contact with the powder. Standard safety glasses offer insufficient protection.[2] |
| Hand Protection | Double Gloving Technique: • Inner Glove: Nitrile • Outer Glove: Neoprene or Viton™ | No single glove material is impervious to all chemicals.[2][5] The inner nitrile glove provides a second barrier in case of a breach. The outer glove must be selected for its resistance to chlorinated aromatic compounds. Studies have shown that Viton™ offers superior resistance to chlorinated benzenes compared to nitrile.[13] Gloves must be inspected before use and replaced frequently.[14][15] |
| Body Protection | A lab coat (cotton or cotton/poly blend) is the minimum requirement.[2] For handling significant quantities, a chemical-resistant apron or disposable coveralls are required. | Protects against skin contact from spills and contamination of personal clothing.[5] Clothing must be full-length, and closed-toe shoes are mandatory.[16] |
Operational Plan: Step-by-Step Handling Workflow
All operations involving this compound must be conducted within a certified chemical fume hood to protect against inhalation of dust or vapors and to contain the potent thiol odor.[4][16][17]
Workflow Diagram: Safe Handling Protocol
Caption: A procedural workflow for the safe handling of 5-(2,4-Dichloro-phenyl)-4H-[1][2][3]triazole-3-thiol.
Detailed Protocol:
-
Preparation :
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Prepare a quench solution (e.g., a 10% solution of household bleach, sodium hypochlorite) to neutralize the thiol odor on glassware and surfaces.[17]
-
Designate and label separate, sealed waste containers for solid and liquid waste containing this compound.
-
-
Weighing and Transfer :
-
When handling the solid, minimize dust generation.[10] Use an anti-static weigh boat or weigh paper.
-
Tare the balance with the empty container before adding the compound.
-
Slowly and carefully transfer the powder. Do not pour from a height.
-
Close the primary container immediately after dispensing.
-
-
In Solution :
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, ensure the apparatus is secure and monitored.
-
Keep all containers sealed when not in active use to prevent vapor release.
-
Decontamination and Disposal Plan
Improper disposal can lead to environmental contamination and odor complaints. A structured plan is essential.
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of waste streams.
Step-by-Step Disposal Protocol:
-
Glassware and Equipment Decontamination :
-
Before removing from the fume hood, rinse all contaminated glassware and equipment with a 10% bleach solution to oxidize and neutralize the malodorous thiol group.[17]
-
Allow the bleach solution to sit for at least 15 minutes.
-
Dispose of the initial rinse into the appropriate hazardous liquid waste container.
-
The glassware can then be washed normally.
-
-
Disposable Solid Waste :
-
Liquid Waste :
-
Bulk Solid Waste :
-
Unused or excess solid compound should be collected in its original container or a new, clearly labeled container for solid hazardous waste.
-
-
Final Disposal :
-
All waste streams must be disposed of through your institution's official Environmental Health and Safety (EHS) office. Burning of organosulfur or aromatic compounds in the open is forbidden and requires a specialized incinerator.[3]
-
By adhering to this comprehensive guide, researchers can confidently and safely handle 5-(2,4-Dichloro-phenyl)-4H-[1][2][3]triazole-3-thiol, ensuring the integrity of their work and the safety of their laboratory environment.
References
-
Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation? (2017). Available from: [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. (2025). Available from: [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Available from: [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Available from: [Link]
-
Government of Alberta. Thiols and Other Reduced Sulphur Compounds. (2002). Available from: [Link]
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. (2025). Available from: [Link]
-
Columbia University Research. SOP FOR STENCH CHEMICALS. Available from: [Link]
-
PubChem. 5-(2,4-Dichloro-phenyl)-4H-(1,2,4)triazole-3-thiol. Available from: [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022). Available from: [Link]
-
GlobeCore. Removal of organosulfur compounds from oil fractions. Available from: [Link]
-
Suncombe. Comprehensive Guide to PPE in the Chemical Industry. (2024). Available from: [Link]
-
Eurofins Scientific. Chemical Safety | Personal Protective Equipment (PPE). Available from: [Link]
-
Mikatavage, M., et al. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Am Ind Hyg Assoc J. 1984 Sep;45(9):617-21. Available from: [Link]
-
Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection. Available from: [Link]
-
Open Government program. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011). Available from: [Link]
-
Journal of Chemical Reviews. The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Available from: [Link]
-
ResearchGate. Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds. Available from: [Link]
-
Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Available from: [Link]
-
Preprints.org. Synthesis and X-Ray Molecular Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio). (2023). Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. (2025). Available from: [Link]
-
KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
-
National University of Pharmacy of Ukraine. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. escopharma.com [escopharma.com]
- 9. agnopharma.com [agnopharma.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. gonowsafety.com [gonowsafety.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Safety | Personal Protective Equipment (PPE) | Eurofins [eurofins.com]
- 15. watson-int.com [watson-int.com]
- 16. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 17. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

